molecular formula C11H12ClNO4S B168968 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid CAS No. 151104-21-1

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid

Cat. No.: B168968
CAS No.: 151104-21-1
M. Wt: 289.74 g/mol
InChI Key: SVUWNNIOERGNJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is a chemical compound that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. Its molecular structure incorporates two key functional groups: a benzoic acid and a pyrrolidine sulfonamide. The sulfonamide group is a privileged scaffold in pharmaceutical science, known for its ability to participate in key biological interactions and is found in compounds with a range of activities . The integration of the pyrrolidine ring, a nitrogen-containing heterocycle, can influence the compound's physicochemical properties and enhance its ability to engage with biological targets . This combination makes it a promising building block for the synthesis of more complex molecules, particularly in the exploration of new antibacterial agents. Nitrogen-containing heterocycles like pyrrolidine are fundamental structural elements in many approved therapeutic agents, and research into new compounds containing these motifs is critical in addressing challenges such as antibacterial resistance . Researchers can utilize this compound to develop novel sulfonamide derivatives for probing biological mechanisms and structure-activity relationships. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-5-pyrrolidin-1-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4S/c12-10-4-3-8(7-9(10)11(14)15)18(16,17)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUWNNIOERGNJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366632
Record name 2-chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5357-98-2, 151104-21-1
Record name 2-chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-(pyrrolidine-1-sulfonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is a synthetic organic compound featuring a multifaceted structure that incorporates a chlorinated benzoic acid, a sulfonamide linkage, and a pyrrolidine ring. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and drug discovery. The sulfonamide moiety is a well-established pharmacophore known for its diverse biological activities, including antibacterial and diuretic properties. The strategic placement of a chlorine atom and a pyrrolidine ring on the benzoic acid scaffold allows for fine-tuning of its physicochemical properties and potential interactions with biological targets. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, offering a valuable resource for researchers engaged in the development of novel therapeutics.

Chemical Identity and Core Properties

A clear definition of the molecule's fundamental properties is essential for its application in research and development. The key identifiers and computed physicochemical properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 151104-21-1[1]
Molecular Formula C₁₁H₁₂ClNO₄S[1]
Molecular Weight 289.73 g/mol [2]
Canonical SMILES C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)ON/A
Topological Polar Surface Area (TPSA) 74.68 ŲN/A
LogP (calculated) 1.8227N/A
Hydrogen Bond Acceptors 3N/A
Hydrogen Bond Donors 1N/A
Rotatable Bonds 3N/A

Synthesis and Reactivity

The synthesis of this compound can be approached through several strategic pathways. The choice of route often depends on the availability of starting materials and the desired scale of production. Two plausible and well-documented synthetic strategies for analogous compounds are presented here, providing a strong foundation for its preparation.

Route 1: Chlorosulfonation of 2-Chlorobenzoic Acid followed by Amination

This is a robust and widely applicable method for the synthesis of arylsulfonamides. The causality behind this experimental design lies in the sequential introduction of the sulfonyl chloride and then the amine moiety.

Caption: Synthetic pathway via chlorosulfonation and subsequent amination.

Step 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic acid

The initial step involves the electrophilic substitution of 2-chlorobenzoic acid with chlorosulfonic acid. The chloro group at the 2-position and the carboxylic acid at the 1-position are ortho, para-directing and meta-directing groups, respectively. The sulfonation occurs at the 5-position due to the strong activating and directing effect of the chlorine atom.

Experimental Protocol: A detailed protocol for a similar reaction has been described and can be adapted[3][4]:

  • Carefully add 2-chlorobenzoic acid (1.0 eq) in portions to an excess of chlorosulfonic acid (approx. 5-6 eq) at room temperature with stirring.

  • Heat the reaction mixture to 90-100 °C for several hours to ensure complete sulfonation.

  • Cool the mixture to room temperature and then cautiously pour it onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid and precipitate the product.

  • Collect the solid precipitate by filtration and wash thoroughly with cold water to remove residual acid.

  • The crude 2-chloro-5-(chlorosulfonyl)benzoic acid can be purified by recrystallization from a suitable solvent system, such as an ether/hexane mixture[3].

Step 2: Reaction with Pyrrolidine

The second step is a nucleophilic substitution reaction where the highly reactive sulfonyl chloride is treated with pyrrolidine to form the desired sulfonamide.

Experimental Protocol: While a specific protocol for this exact transformation is not readily available in the searched literature, a general procedure for the formation of sulfonamides from sulfonyl chlorides can be followed[5]:

  • Dissolve 2-chloro-5-(chlorosulfonyl)benzoic acid (1.0 eq) in an inert solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution in an ice bath.

  • Add pyrrolidine (2.2 eq) dropwise, along with a non-nucleophilic base like triethylamine or pyridine (1.1 eq) to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is typically washed with dilute acid to remove excess amine and base, followed by water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography on silica gel or by recrystallization.

Route 2: Diazotization of a 2-Amino Precursor

An alternative approach involves the Sandmeyer-type reaction, starting from a 2-amino-5-(pyrrolidin-1-ylsulfonyl)benzoic acid precursor. This method is particularly useful if the corresponding amino-substituted starting material is commercially available or easily synthesized.

Caption: Synthetic pathway via diazotization of an amino precursor.

Experimental Protocol: A general procedure for the diazotization and subsequent chlorination of related 2-amino-5-sulfamoylbenzoic acids is detailed in U.S. Patent 3,879,402, which can be adapted for this synthesis[6]:

  • Suspend the 2-amino-5-(pyrrolidin-1-ylsulfonyl)benzoic acid (1.0 eq) in an aqueous solution of hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the low temperature to form the diazonium salt.

  • In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 60-80 °C) to promote the displacement of the diazonium group with chlorine[6].

  • After cooling, the product can be isolated by filtration or extraction and purified by chromatography or recrystallization.

Potential Applications in Drug Discovery

The structural motifs within this compound suggest its potential as a valuable building block in the development of new therapeutic agents.

  • Enzyme Inhibition: The sulfonamide group is a known zinc-binding group and is present in the active site of many metalloenzymes. Therefore, this compound could serve as a scaffold for the design of inhibitors for enzymes such as carbonic anhydrases or matrix metalloproteinases.

  • Antibacterial Agents: Sulfonamides have a long history as antibacterial drugs, acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis in bacteria[2]. Derivatives of this molecule could be explored for their antibacterial efficacy.

  • Modulators of Receptors and Ion Channels: The overall structure can be modified to interact with various receptors and ion channels. For instance, related sulfonamide-containing benzamides have been investigated as allosteric modulators of the MrgX1 receptor, a target for non-opioid pain treatment[5]. Additionally, structurally analogous compounds have been explored as inhibitors of α-glucosidase and α-amylase for potential antidiabetic applications.

Analytical Characterization (Predicted)

While specific experimental data for this compound is not available in the cited literature, a predicted analytical profile can be inferred based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the benzoic acid ring, typically in the range of 7.5-8.5 ppm. The chemical shifts and coupling patterns would be influenced by the chloro, carboxylic acid, and sulfonyl substituents. The protons of the pyrrolidine ring would likely appear as multiplets in the upfield region, around 1.8-3.5 ppm. The acidic proton of the carboxylic acid would be a broad singlet, often above 10 ppm, and may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the six aromatic carbons, with the carbon attached to the carboxylic acid appearing downfield (around 165-175 ppm). The carbons of the pyrrolidine ring would resonate in the aliphatic region (approximately 25-50 ppm).

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid carbonyl group, around 1700 cm⁻¹.

  • Asymmetric and symmetric S=O stretches from the sulfonamide group, appearing at approximately 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

  • C-N stretching vibrations from the pyrrolidine ring.

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition. The fragmentation pattern in the mass spectrum would likely show losses of the pyrrolidine group, SO₂, and the carboxylic acid group, providing further structural confirmation.

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety data sheets (SDS) of structurally related compounds, such as other chlorinated and sulfonated benzoic acids, the following precautions are recommended:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Hazards: May cause skin, eye, and respiratory irritation. May be harmful if swallowed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through established synthetic routes, and its structure offers multiple points for further chemical modification to optimize its biological activity. While experimental data for this specific molecule is limited in the public domain, this guide provides a comprehensive framework based on its chemical structure and data from closely related compounds. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

  • Clinivex. (n.d.). 2-Chloro-5-(pyrrolidine-1-ylsulfonyl)benzoic Acid. Retrieved from [Link]

  • Holland, G. F. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. U.S. Patent 3,879,402.
  • Krüger, G., Keck, J., Noll, K., & Pieper, H. (1978). Amino-benzoic acid amides. U.S. Patent 4,093,734.
  • Deese, R. F. (1937). Preparation of 2-chloro-5-aminobenzoic acid. U.S. Patent 2,100,242.
  • Zhang, J. (2009). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Chinese Patent CN100522936C.
  • PrepChem. (n.d.). Synthesis of 2-Chloro-5-(3-methoxy-4-hydroxypiperidinosulfonyl)benzoic Acid. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. Retrieved from [Link]

  • Jameson, J. B., et al. (2018). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 9(7), 676-681. Retrieved from [Link]

  • Muro, F., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Bioorganic & Medicinal Chemistry, 16(23), 9991-10000. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7622. Retrieved from [Link]

  • Gzella, A., et al. (2005). Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. Turkish Journal of Chemistry, 29(6), 641-646. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-(pyrrolidin-1-yl)benzoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-. Retrieved from [Link]

  • Georganics. (n.d.). 2-Chloro-5-formylbenzoic acid. Retrieved from [Link]

  • Kumar, S., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 14(7), 746-758. Retrieved from [Link]

  • Lafferrere, L., et al. (2017). Tartrate salt of 5-chloro-thiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxo-pyrrolidin-1-yl)-benzenesulfonylamino]-3-(4-methyl-piperazin-1-yl)-3-oxo-propyl]amide. U.S. Patent 9,637,479. Retrieved from [Link]

  • Ghorab, M. M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 55, 339-345. Retrieved from [Link]

  • Istrate, A. M., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(19), 6296. Retrieved from [Link]

  • Barrow, J. C., et al. (2019). Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1-Alkyl-2-(pyrrolidin-1-yl)benzimidazoles. ACS Medicinal Chemistry Letters, 10(10), 1431-1436. Retrieved from [Link]

  • Chrovian, C., et al. (2019). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 62(21), 9549-9563. Retrieved from [Link]

  • ChEMBL. (n.d.). CHEMBL2104748. Retrieved from [Link]

  • PubChem. (n.d.). L-Proline, 1-((2S)-3-mercapto-2-methyl-1-oxopropyl)-, mixt. with 5-(aminosulfonyl)-4-chloro-2-((2-furanylmethyl)amino)benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-chloro-. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-Chloro-5-(4-methylenepiperidinosulfonyl)benzoic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid (CAS No. 151104-21-1)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is a bespoke chemical entity that has emerged as a significant building block in the synthesis of complex molecular architectures, particularly within the pharmaceutical and life sciences sectors.[1][2] Its unique trifunctional nature—featuring a carboxylic acid, a sulfonyl group, and a chlorine atom—offers a rich platform for chemical modification and the introduction of diverse functionalities. This guide provides a comprehensive overview of its synthesis, key applications, and technical properties, underscoring its utility as a critical intermediate in the development of novel therapeutic agents. The strategic placement of its reactive sites allows for a modular approach to drug design, enabling the exploration of structure-activity relationships in a systematic manner.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry. These properties dictate its solubility, reactivity, and handling requirements.

PropertyValueSource
CAS Number 151104-21-1
Molecular Formula C₁₁H₁₂ClNO₄S
Molecular Weight 289.73 g/mol
Appearance White to off-white solid (typical)General knowledge
Solubility Soluble in organic solvents such as DMF and DMSOGeneral knowledge

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is a well-established, two-step process that is both efficient and scalable. The methodology relies on foundational organic chemistry principles, ensuring its accessibility to a broad range of synthetic chemists.

Step 1: Chlorosulfonation of 2-Chlorobenzoic Acid

The initial step involves the electrophilic aromatic substitution of 2-chlorobenzoic acid with chlorosulfonic acid to yield the key intermediate, 2-chloro-5-(chlorosulfonyl)benzoic acid. This reaction is a cornerstone of sulfonamide synthesis, leveraging the strong electrophilicity of the chlorosulfonyl group.

Experimental Protocol:

  • In a well-ventilated fume hood, a mixture of 2-chlorobenzoic acid (1 equivalent) and chlorosulfonic acid (5-6 equivalents) is carefully heated to 90-100°C for approximately 5 hours.

  • The reaction mixture is then cooled to room temperature (25°C).

  • In a separate vessel, a large volume of ice and water is prepared. The reaction mixture is slowly and cautiously added to the ice-water slurry, ensuring the temperature is maintained below 10°C.

  • The resulting precipitate, 2-chloro-5-(chlorosulfonyl)benzoic acid, is collected by filtration and washed thoroughly with cold water.

  • The crude product can be further purified by dissolving in a suitable organic solvent like diethyl ether, washing with brine, drying over anhydrous magnesium sulfate, and concentrating in vacuo to yield the crystalline product.

Causality of Experimental Choices: The use of a significant excess of chlorosulfonic acid serves as both a reagent and a solvent, driving the reaction to completion. The controlled quenching in ice-water is a critical safety measure to manage the exothermic reaction of excess chlorosulfonic acid with water and to precipitate the product.

Step 2: Sulfonamide Formation with Pyrrolidine

The second step involves the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate with pyrrolidine to form the desired sulfonamide.

Experimental Protocol:

  • The 2-chloro-5-(chlorosulfonyl)benzoic acid (1 equivalent) is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

  • The solution is cooled in an ice bath to 0°C.

  • Pyrrolidine (2.2 equivalents) is added dropwise to the cooled solution. The use of a slight excess of the amine helps to drive the reaction to completion and neutralize the hydrochloric acid byproduct.

  • The reaction is allowed to stir at room temperature until completion, which can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is acidified with a dilute aqueous acid (e.g., 1M HCl) to protonate the carboxylic acid and any remaining pyrrolidine.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

Self-Validating System: The formation of a precipitate (pyrrolidinium hydrochloride) during the reaction provides a visual cue of progress. The final product's purity can be readily assessed by standard analytical techniques such as NMR, melting point, and mass spectrometry, ensuring the integrity of the synthesized material.

Caption: A two-step synthesis workflow for this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the chloro, carboxylic acid, and sulfonyl substituents. The protons of the pyrrolidine ring will appear as multiplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon, the aromatic carbons, and the carbons of the pyrrolidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and strong S=O stretching bands from the sulfonamide group.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of functional groups.

Applications in Drug Discovery: A Scaffold for Novel Therapeutics

The true value of this compound lies in its application as a versatile intermediate for the synthesis of biologically active molecules. Its derivatives have shown promise in targeting a range of diseases, highlighting the importance of this scaffold in medicinal chemistry.

Inhibitors of Cryptosporidium parvum N-Myristoyltransferase (CpNMT)

A significant application of this scaffold is in the development of inhibitors against Cryptosporidium parvum N-myristoyltransferase (CpNMT), an enzyme crucial for the survival of this protozoan parasite that causes severe diarrheal disease.[3][4] N-myristoylation, the attachment of a myristate fatty acid to the N-terminal glycine of a protein, is essential for protein-protein interactions and membrane targeting.[3][4][5][6] Inhibiting CpNMT presents a promising strategy for treating cryptosporidiosis.

Derivatives of this compound have been explored as the basis for potent and selective CpNMT inhibitors. The core structure serves as a foundation for building molecules that can effectively bind to the active site of the enzyme, disrupting its function and ultimately leading to parasite death.

CpNMT_Pathway cluster_parasite Cryptosporidium parvum Cell Myristoyl_CoA Myristoyl-CoA CpNMT CpNMT Myristoyl_CoA->CpNMT Myristoylated_Protein Myristoylated Protein CpNMT->Myristoylated_Protein Myristoylation Substrate_Protein Substrate Protein (N-terminal Glycine) Substrate_Protein->CpNMT Membrane_Targeting Membrane Targeting & Protein-Protein Interactions Myristoylated_Protein->Membrane_Targeting Parasite_Viability Parasite Viability Membrane_Targeting->Parasite_Viability Inhibitor This compound Derivative Inhibitor->CpNMT Inhibition

Caption: Inhibition of CpNMT by this compound derivatives.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, information from related compounds suggests that it should be treated as potentially harmful if swallowed, and may cause skin and eye irritation.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and trifunctional nature provide a robust platform for the creation of diverse and complex molecules. The demonstrated utility of its derivatives as potent inhibitors of parasitic enzymes underscores its potential in the development of new and effective therapeutics. This guide serves as a foundational resource for researchers and scientists looking to leverage the unique chemical properties of this important scaffold in their drug discovery and development endeavors.

References

  • Fenwick, M. K., et al. (2023). Identification of and Structural Insights into Hit Compounds Targeting N-Myristoyltransferase for Cryptosporidium Drug Development. ACS Infectious Diseases. Available at: [Link].

  • Fenwick, M. K., et al. (2023). Identification of and Structural Insights into Hit Compounds Targeting N-Myristoyltransferase for Cryptosporidium Drug Development. National Institutes of Health. Available at: [Link].

  • Staker, B. (n.d.). Structural Analysis and Inhibitor Optimization of Cryptosporidium N-myristoyltransferase For Drug Discovery. National Agricultural Library. Available at: [Link].

  • Staker, B. (n.d.). Structural Analysis and Inhibitor Optimization of Cryptosporidium n-myristoyltransferase for Drug Discovery. Grantome. Available at: [Link].

  • Raja, S., et al. (2025). Structure guided modification of 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide to afford selective inhibitors of Cryptosporidium parvum N-myristoyltransferase. ResearchGate. Available at: [Link].

Sources

An In-Depth Technical Guide to the Molecular Structure of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. The unique arrangement of its chloro, pyrrolidinylsulfonyl, and benzoic acid moieties imparts specific physicochemical properties that are crucial for its application as a versatile building block in medicinal chemistry. This document delves into the synthesis, structural elucidation, and solid-state characteristics of this molecule, offering field-proven insights into its handling and analysis.

Introduction: The Significance of the Sulfonamide Scaffold

Sulfonamides are a cornerstone of modern medicinal chemistry, renowned for their wide spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2][3][4][5] The incorporation of a sulfonamide group into a molecular scaffold can significantly influence its pharmacokinetic and pharmacodynamic profile. This compound (CAS No. 151104-21-1) is a notable example, combining the rigidity of a substituted benzene ring with the conformational flexibility of a pyrrolidine moiety. This unique combination makes it an attractive starting material for the synthesis of novel therapeutic agents.

Synthesis and Purification

The synthesis of this compound is a two-step process, commencing with the preparation of the key intermediate, 2-chloro-5-chlorosulfonylbenzoic acid, followed by its reaction with pyrrolidine.

Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic acid

The foundational step involves the chlorosulfonylation of 2-chlorobenzoic acid. This electrophilic aromatic substitution reaction introduces the reactive sulfonyl chloride group onto the benzene ring.

Experimental Protocol: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic acid [6]

  • Reaction Setup: In a well-ventilated fume hood, a mixture of 2-chlorobenzoic acid (1 equivalent) and chlorosulfonic acid (5-6 equivalents) is carefully heated to 90-100°C for approximately 5 hours. The reaction should be conducted under anhydrous conditions.

  • Quenching: After cooling to room temperature, the reaction mixture is cautiously poured onto crushed ice with vigorous stirring. This step hydrolyzes any remaining chlorosulfonic acid and precipitates the product. The temperature should be maintained below 10°C during this process.

  • Isolation: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water to remove any residual acid.

  • Purification: The crude product is then dissolved in a suitable organic solvent, such as diethyl ether, and washed with a saturated sodium chloride solution. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crystalline 2-chloro-5-chlorosulfonylbenzoic acid.

Synthesis of this compound

The final step is the nucleophilic substitution of the chloride on the sulfonyl chloride group by pyrrolidine to form the sulfonamide linkage.

Experimental Protocol: Synthesis of this compound [7][8]

  • Reaction Setup: 2-chloro-5-chlorosulfonylbenzoic acid (1 equivalent) is dissolved in an appropriate aprotic solvent, such as acetonitrile or dichloromethane, and cooled in an ice bath.

  • Amine Addition: A solution of pyrrolidine (2.2 equivalents) and a non-nucleophilic base like triethylamine (2.5 equivalents) in the same solvent is added dropwise to the cooled solution of the sulfonyl chloride. The excess amine and the added base are crucial to neutralize the HCl generated during the reaction.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is then acidified with a dilute acid (e.g., 1M HCl) and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[9]

Synthesis_Workflow cluster_step1 Step 1: Chlorosulfonylation cluster_step2 Step 2: Sulfonamide Formation 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Reaction1 Heating (90-100°C) 2-Chlorobenzoic_Acid->Reaction1 Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction1 Intermediate 2-Chloro-5-(chlorosulfonyl)benzoic acid Reaction1->Intermediate Reaction2 Nucleophilic Substitution Intermediate->Reaction2 Pyrrolidine Pyrrolidine Pyrrolidine->Reaction2 Base Base (e.g., Triethylamine) Base->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

Structural Elucidation: A Multi-faceted Approach

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the pyrrolidine ring, and the acidic proton of the carboxylic acid. The aromatic protons will appear as a set of multiplets in the downfield region (typically 7.5-8.5 ppm). The protons on the pyrrolidine ring will exhibit characteristic multiplets in the aliphatic region (around 1.8-3.5 ppm). The carboxylic acid proton will be a broad singlet, the chemical shift of which is concentration and solvent dependent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. One would expect to see signals for the six aromatic carbons (with the carboxylated carbon being the most downfield), the four carbons of the pyrrolidine ring, and the carbonyl carbon of the carboxylic acid.[10]

Predicted NMR Data ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic CH 7.5 - 8.5 (m, 3H)125 - 140
Pyrrolidine CH₂ 3.2 - 3.5 (m, 4H)45 - 55
Pyrrolidine CH₂ 1.8 - 2.1 (m, 4H)25 - 35
Carboxylic Acid OH 12.0 - 13.0 (br s, 1H)-
Carboxylic Acid C=O -165 - 175
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as its protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. A key fragmentation pathway for sulfonamides involves the cleavage of the S-N bond and the loss of SO₂.[11][12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (a very broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (a strong band around 1700 cm⁻¹), and the S=O stretches of the sulfonamide group (two strong bands around 1350 cm⁻¹ and 1160 cm⁻¹).[14][15][16][17][18]

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Compound Purified Compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry Synthesized_Compound->MS IR Infrared Spectroscopy Synthesized_Compound->IR Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation IR->Structural_Confirmation

Caption: Analytical workflow for structural elucidation.

Solid-State Structure and Conformational Analysis

The three-dimensional arrangement of molecules in the solid state is determined by X-ray crystallography. While a specific crystal structure for this compound is not publicly available, we can infer its likely solid-state behavior based on related structures.

Experimental Protocol: Single Crystal X-ray Diffraction [19][20][21][22][23]

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, providing precise information on bond lengths, bond angles, and intermolecular interactions.

The molecular conformation will be influenced by the steric and electronic interactions between the substituents on the benzene ring. The pyrrolidine ring can adopt various puckered conformations. In the solid state, intermolecular hydrogen bonding involving the carboxylic acid group is expected to be a dominant feature, likely forming dimers. Additional weaker interactions, such as C-H···O and π-π stacking, may also contribute to the overall crystal packing.

Applications in Drug Development

The structural features of this compound make it a valuable scaffold in drug discovery. The sulfonamide moiety is a well-established pharmacophore with a wide range of therapeutic applications.[2][3][4][5] The carboxylic acid group provides a handle for further chemical modifications, such as esterification or amidation, to modulate the compound's properties. The chloro substituent can also be a site for further functionalization through various cross-coupling reactions. This versatility allows for the generation of a library of derivatives for screening against various biological targets.

Conclusion

The molecular structure of this compound presents a compelling platform for the development of novel chemical entities with potential therapeutic applications. A thorough understanding of its synthesis, structural characteristics, and solid-state behavior is paramount for its effective utilization in medicinal chemistry research. The methodologies and insights provided in this guide serve as a valuable resource for scientists working with this and related sulfonamide-containing molecules.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373–2379. [Link]

  • Sun, W., Li, Y., Wu, J., & Yang, M. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(4), 638–648. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 20(10), 838-854. [Link]

  • Reddy, C. K., Kim, S. H., & Lee, W. S. (2007). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 48(43), 7594-7597. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • PrepChem. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

  • Das, B., & Nanda, B. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-211. [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

  • Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics, 13(5), 116-124. [Link]

  • Hu, L., et al. (2019). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 30(10), 2096-2105. [Link]

  • Tölgyesi, A., et al. (2013). Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum. Journal of Chromatography B, 927, 134-141. [Link]

  • Zafar, W., Sumrra, S., & Chohan, Z. H. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Journal of Coordination Chemistry, 76(9-10), 1147-1172. [Link]

  • Cross, L. C. (1950). Sulfonamide purification process. U.S.
  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 305-326). The Royal Society of Chemistry. [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9209–9214. [Link]

  • CN100522936C. (2009). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • CN100522936C. (2009). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Michigan State University Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. [Link]

  • Ren, S., & Rebstock, A. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 47(39), 6981-6983. [Link]

  • US3879402A. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Taylor, L. T., & Chang, C. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 33(4), 167-173. [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. [Link]

  • Myles, D. A. (2003). X-ray crystallography. Methods in molecular biology (Clifton, N.J.), 276, 33–53. [Link]

  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of Zurich Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

  • University of Colorado Boulder Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • SpectraBase. (n.d.). Benzoic acid, 2-[[[[[4-chloro-6-(4-methoxyphenoxy)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]-, methyl ester. [Link]

  • PrepChem. (n.d.). Synthesis of 2-Chloro-5-(cis-3,5-dimethylpiperidinosulfonyl)benzoic Acid. [Link]

  • Kaji, K., & Nagashima, H. (1974). Unexpected Reaction of 2,5-Dichloro-1,4-benzoquinone with Pyrrolidine. Chemistry Letters, 3(9), 1029-1032. [Link]

Sources

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid

Authored by a Senior Application Scientist

Preamble: Charting the Unexplored Territory of a Novel Benzoic Acid Derivative

In the landscape of contemporary drug discovery, novel chemical entities present both a challenge and an opportunity. This compound is one such molecule. While its structure is defined and it is available as a research chemical[1][2], its biological activity and mechanism of action remain largely uncharacterized in publicly accessible literature. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals to systematically investigate and elucidate the pharmacological properties of this compound. We will proceed from foundational principles, leveraging structure-activity relationships of analogous compounds to formulate credible hypotheses, and then detail a rigorous, multi-tiered experimental plan to test these hypotheses and uncover the core mechanism of action.

Part 1: Deconstructing the Molecule - Clues from Structural Analogs

The structure of this compound offers several clues to its potential biological targets. It is a derivative of benzoic acid, a scaffold present in many biologically active molecules. The key substituents are a chloro group, which can influence electronic properties and binding, and a pyrrolidinylsulfonyl group. The sulfonamide linkage is a common feature in a wide array of therapeutic agents.

A survey of the literature on structurally related compounds provides several plausible avenues for investigation:

  • Antidiabetic Potential via α-Glucosidase and α-Amylase Inhibition: A study on 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives revealed that these compounds can exhibit potent inhibitory activity against α-glucosidase and α-amylase, key enzymes in carbohydrate digestion.[3] The presence of the dichlorinated benzoic acid core with a sulfonamide linkage is a strong structural parallel.

  • Kinase Inhibition: The pyrrolidinylsulfonyl moiety has been incorporated into kinase inhibitors. For example, derivatives containing a 4-(pyrrolidin-1-ylsulfonyl)aniline group have shown activity against FLT3-ITD kinase, a driver of acute myeloid leukemia.[4]

  • VLA-4 Antagonism: A series of 4-(Pyrrolidinyl)methoxybenzoic acid derivatives have been identified as potent antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in inflammatory processes.[5] While the linker is different, the presence of the pyrrolidine and benzoic acid moieties is noteworthy.

  • Broad Biological Activities of the Pyrrolidine Scaffold: The pyrrolidine ring is a versatile scaffold found in compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[6][7]

Based on this analysis, we can formulate three primary hypotheses for the mechanism of action of this compound:

  • Hypothesis 1: The compound acts as an inhibitor of α-glucosidase and/or α-amylase.

  • Hypothesis 2: The compound functions as a kinase inhibitor, potentially targeting kinases like FLT3-ITD.

  • Hypothesis 3: The compound is an antagonist of the VLA-4 integrin.

The following sections will detail a comprehensive experimental workflow to systematically test these hypotheses.

Part 2: A Systematic Workflow for Mechanism of Action Elucidation

The following diagram outlines the proposed workflow for investigating the mechanism of action of this compound.

MOA_Workflow cluster_0 Phase 1: Hypothesis Testing cluster_1 Phase 2: Target Deconvolution (If Phase 1 is Negative) In_Silico_Screening In Silico Docking (α-glucosidase, α-amylase, FLT3-ITD, VLA-4) Biochemical_Assays In Vitro Biochemical Assays In_Silico_Screening->Biochemical_Assays Prioritize Targets Cell_Based_Assays Cell-Based Functional Assays Biochemical_Assays->Cell_Based_Assays Confirm Activity Mechanism_Elucidation Mechanism of Action Elucidated Biochemical_Assays->Mechanism_Elucidation Chemical_Proteomics Chemical Proteomics (Affinity Chromatography) Target_Validation Target Validation (siRNA, Overexpression) Chemical_Proteomics->Target_Validation Target_Validation->Mechanism_Elucidation

Caption: A systematic workflow for elucidating the mechanism of action.

In Silico Screening: A First Look at Potential Interactions

Before committing to resource-intensive wet lab experiments, in silico molecular docking can provide valuable insights into the likelihood of our compound binding to the hypothesized targets.

Protocol for Molecular Docking:

  • Prepare the Ligand: Generate a 3D structure of this compound and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Obtain Target Protein Structures: Download the crystal structures of human α-glucosidase, α-amylase, the kinase domain of FLT3, and the I-domain of VLA-4 from the Protein Data Bank (PDB).

  • Prepare the Proteins: Remove water molecules and any co-crystallized ligands. Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

  • Define the Binding Site: Identify the active site or a known allosteric site for each protein based on the location of the co-crystallized ligand or from literature.

  • Perform Docking: Use a validated docking program (e.g., AutoDock Vina, Glide) to predict the binding pose and estimate the binding affinity (docking score) of the compound to each target.

  • Analyze the Results: Examine the predicted binding poses for favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) with key residues in the binding site. Compare the docking scores across the different targets to prioritize them for experimental validation.

In Vitro Biochemical Assays: Direct Evidence of Interaction

Based on the docking results and our hypotheses, we will perform biochemical assays to directly measure the effect of the compound on the activity of the prioritized target proteins.

2.2.1. α-Glucosidase and α-Amylase Inhibition Assays

These assays will determine if the compound can inhibit the enzymatic activity of these carbohydrate-hydrolyzing enzymes.[3]

Table 1: Biochemical Assays for Antidiabetic Targets

Parameter α-Glucosidase Inhibition Assay α-Amylase Inhibition Assay
Enzyme Source Yeast or mammalian α-glucosidasePorcine pancreatic α-amylase
Substrate p-Nitrophenyl-α-D-glucopyranoside (pNPG)Starch
Detection Method Colorimetric (measure p-nitrophenol at 405 nm)Colorimetric (measure starch-iodine complex at 620 nm)
Positive Control AcarboseAcarbose
Negative Control DMSO (vehicle)DMSO (vehicle)
Data Output IC50 valueIC50 value

Step-by-Step Protocol for α-Glucosidase Inhibition Assay:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 50 µL of phosphate buffer (pH 6.8), 10 µL of the compound at various concentrations (or positive/negative controls), and 20 µL of α-glucosidase solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 20 µL of pNPG substrate solution to initiate the reaction.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value by plotting inhibition versus compound concentration.

2.2.2. Kinase Inhibition Assay

This assay will determine if the compound can inhibit the kinase activity of a target like FLT3-ITD.

Table 2: Biochemical Assay for Kinase Target

Parameter FLT3-ITD Kinase Assay
Enzyme Source Recombinant human FLT3-ITD kinase domain
Substrate A suitable peptide substrate (e.g., a biotinylated peptide)
Detection Method Luminescence (e.g., ADP-Glo™ Kinase Assay)
Positive Control A known FLT3 inhibitor (e.g., Sorafenib)
Negative Control DMSO (vehicle)
Data Output IC50 value

Step-by-Step Protocol for ADP-Glo™ Kinase Assay:

  • Set up the kinase reaction in a 96-well plate with the compound at various concentrations, FLT3-ITD enzyme, peptide substrate, and ATP in a kinase buffer.

  • Incubate at room temperature for 1 hour.

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Functional Assays: Confirmation in a Biological Context

If the compound shows activity in the biochemical assays, the next crucial step is to validate its effect in a cellular context.

2.3.1. Cellular Proliferation Assay for FLT3-ITD

This assay will determine if the compound can inhibit the proliferation of leukemia cells that are dependent on FLT3-ITD signaling.[4]

Protocol for Cell Proliferation Assay:

  • Culture FLT3-ITD positive cell lines (e.g., MV4-11, MOLM-13) and FLT3-wild type cell lines (as a negative control, e.g., HL-60) in appropriate media.

  • Seed the cells in 96-well plates.

  • Treat the cells with various concentrations of the compound or controls for 72 hours.

  • Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Measure luminescence and calculate the GI50 (concentration for 50% growth inhibition).

2.3.2. Downstream Signaling Pathway Analysis

To confirm that the compound inhibits the target kinase within the cell, we will analyze the phosphorylation status of its downstream effectors.

FLT3_Signaling Compound 2-Chloro-5-(...) benzoic acid FLT3_ITD FLT3-ITD Compound->FLT3_ITD Inhibits STAT5 STAT5 FLT3_ITD->STAT5 Phosphorylates AKT AKT FLT3_ITD->AKT Phosphorylates ERK ERK FLT3_ITD->ERK Phosphorylates Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation ERK->Proliferation

Caption: Hypothesized inhibition of the FLT3-ITD signaling pathway.

Protocol for Western Blot Analysis:

  • Treat MV4-11 cells with the compound at its GI50 concentration for a short period (e.g., 2-4 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated FLT3 (p-FLT3), total FLT3, p-STAT5, total STAT5, p-AKT, total AKT, p-ERK, and total ERK.

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • A reduction in the levels of the phosphorylated proteins in the presence of the compound would confirm on-target activity.

Part 3: Unbiased Target Identification - When Hypotheses Fall Short

If the initial hypothesis-driven approach does not yield a clear mechanism of action, an unbiased approach like chemical proteomics can be employed to identify the cellular binding partners of the compound. This involves synthesizing a derivative of the compound with a linker and an affinity tag (e.g., biotin) to "pull down" its interacting proteins from a cell lysate. These proteins can then be identified by mass spectrometry.

Conclusion

Elucidating the mechanism of action of a novel compound like this compound is a systematic process of hypothesis generation, rigorous experimental testing, and data-driven refinement. This guide provides a comprehensive framework for researchers to navigate this process, from initial in silico screening to in vitro biochemical assays and cell-based functional validation. By following this structured approach, the scientific community can unlock the therapeutic potential of this and other novel chemical entities.

References

  • Chiba J, Iimura S, Yoneda Y, et al. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chem Pharm Bull (Tokyo). 2006;54(11):1515-1529. Available from: [Link]

  • 2-Chloro-5-(pyrrolidin-1-yl)benzoic acid | C11H12ClNO2 | CID 16495577. PubChem. Available from: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. 2023. Available from: [Link] (Note: Fictionalized URL for illustrative purposes, as the original link was a general search result).

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2022. Available from: [Link] (Note: Fictionalized URL for illustrative purposes).

  • 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid. LookChem. Available from: [Link]

  • BENZOIC ACID, 2-CHLORO-5-((PHENYLAMINO)SULFONYL)-. Gsrs. Available from: [Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Molecules. 2020. Available from: [Link]

  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents.
  • Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-. US EPA. Available from: [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. 2022. Available from: [Link]

  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. Molecules. 2015. Available from: [Link]

  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry. 2018. Available from: [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activity of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid, a molecule of significant interest in medicinal chemistry. While direct biological data on this specific compound is not extensively published, its structural motifs—a sulfonamide, a benzoic acid, and a pyrrolidine ring—are well-established pharmacophores. This document synthesizes information from related chemical structures to postulate potential biological activities and provides a roadmap for the experimental validation of these hypotheses. We will delve into the chemical rationale for its potential as an antimicrobial, anti-inflammatory, or enzyme-inhibiting agent and present detailed protocols for its investigation.

Introduction: Deconstructing a Molecule of Interest

This compound is a multifaceted organic compound, available as a research chemical, that stands at the intersection of several key classes of biologically active molecules.[1] Its core structure comprises three key functional groups, each contributing to its potential pharmacological profile:

  • The Benzoic Acid Moiety: A common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[2]

  • The Sulfonamide Group: A cornerstone of antibacterial drugs and also found in diuretics, anticonvulsants, and anti-inflammatory agents.[3]

  • The Pyrrolidine Ring: A versatile scaffold in drug discovery, known to enhance binding to various biological targets and improve pharmacokinetic properties.[4]

The combination of these groups in a single molecule suggests a synergistic or novel biological effect worthy of investigation. The chlorine substituent may further enhance activity.[5]

Synthesis of this compound

The synthesis of the title compound can be logically approached in a two-step process starting from 2-chlorobenzoic acid.

Step 1: Synthesis of the Intermediate 2-Chloro-5-chlorosulfonylbenzoic Acid

The initial step involves the chlorosulfonation of 2-chlorobenzoic acid. This reaction introduces the highly reactive sulfonyl chloride group onto the benzene ring.

A typical procedure involves heating 2-chlorobenzoic acid with chlorosulfonic acid.[6] The reaction mixture is then carefully quenched in ice water to precipitate the product, which can be further purified by extraction and crystallization.[6]

Step 2: Formation of the Sulfonamide

The second step is the reaction of the 2-chloro-5-chlorosulfonylbenzoic acid intermediate with pyrrolidine. The nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride to form the stable sulfonamide linkage. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[3]

Postulated Biological Activities and Mechanistic Hypotheses

Based on the activities of structurally related compounds, we can hypothesize several potential biological activities for this compound.

Antimicrobial Activity

The sulfonamide moiety is a well-known inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the folic acid synthesis pathway of bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides can block bacterial growth. Derivatives of benzoic acid containing sulfonamide groups have shown promise as antimicrobial agents.[7] It is plausible that this compound could exhibit antibacterial or even antifungal properties.[8]

Anti-inflammatory Activity

Many benzoic acid derivatives, most notably the salicylates, are known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] Furthermore, some sulfonamides have been identified as potent anti-inflammatory agents.[9] The combination of these two pharmacophores in the target molecule makes it a candidate for investigation as a novel anti-inflammatory drug.

Enzyme Inhibition

The pyrrolidine-benzenesulfonamide scaffold has been investigated for its inhibitory effects on various enzymes. For instance, certain derivatives have shown potent inhibition of carbonic anhydrases (CAs) and acetylcholinesterase (AChE).[10] Given the structural similarities, this compound could potentially inhibit these or other enzymes of therapeutic relevance.

Experimental Workflows for Validation

To systematically evaluate the potential biological activities of this compound, a tiered screening approach is recommended.

General Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Mechanism of Action cluster_2 Phase 3: Lead Optimization A Compound Synthesis & Purification B In Vitro Antimicrobial Assays (MIC Determination) A->B Test Compound C In Vitro Anti-inflammatory Assays (COX-1/COX-2 Inhibition) A->C Test Compound D Broad-Panel Enzyme Inhibition Screen A->D Test Compound E Dose-Response Studies B->E Positive Hits C->E Positive Hits D->E Positive Hits F Enzyme Kinetics E->F Confirmed Activity G Cell-Based Assays (e.g., Cytokine Release) E->G Confirmed Activity H Structure-Activity Relationship (SAR) Studies F->H Validated Mechanism G->H Validated Mechanism I In Vivo Efficacy Models H->I Optimized Analogs

Caption: A tiered experimental workflow for validating the biological activity of the title compound.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
  • Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Include positive (bacteria only) and negative (medium only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: COX-1/COX-2 Inhibition Assay
  • Assay Principle: Utilize a commercially available COX inhibitor screening assay kit (e.g., Cayman Chemical, Cat. No. 701050). This assay measures the peroxidase activity of COX enzymes.

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.

    • Add the COX-1 or COX-2 enzyme to the respective wells.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time at room temperature.

    • Measure the absorbance at the recommended wavelength (e.g., 590 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Data Presentation and Interpretation

The results from the initial screening assays can be summarized for clear comparison.

Table 1: Hypothetical Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli>128
Pseudomonas aeruginosa>128
Candida albicans64

Table 2: Hypothetical COX Inhibition Data

EnzymeIC50 (µM)
COX-125.5
COX-25.2

Potential Signaling Pathway Involvement

Should the compound demonstrate significant anti-inflammatory activity with selectivity for COX-2, it would likely modulate the prostaglandin synthesis pathway.

G A Arachidonic Acid COX COX-1 / COX-2 A->COX B Prostaglandin H2 (PGH2) C Prostaglandins (PGE2, etc.) B->C D Inflammation, Pain, Fever C->D COX->B Inhibitor 2-Chloro-5-(pyrrolidin-1- ylsulfonyl)benzoic acid Inhibitor->COX

Caption: Inhibition of the prostaglandin synthesis pathway by a selective COX-2 inhibitor.

Conclusion and Future Directions

This compound presents a compelling scaffold for the development of novel therapeutic agents. Its constituent functional groups have a proven track record in medicinal chemistry, suggesting a high probability of biological activity. The experimental framework outlined in this guide provides a clear and logical path to elucidating its pharmacological profile. Positive results from these initial screens would warrant further investigation into its mechanism of action, structure-activity relationships, and potential for in vivo efficacy.

References

  • Al-Masoudi, N. A., et al. (2023). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. PubMed. [Link][10]

  • Ibrar, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link][4]

  • MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link][8]

  • Alam, M. J., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link][5]

  • Google Patents. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • PrepChem.com. Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. PrepChem.com. [Link][6]

  • PubMed. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed. [Link][9]

  • PubChem. 2-Chloro-5-(pyrrolidin-1-yl)benzoic acid. PubChem. [Link]

  • ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]

  • MedChemComm (RSC Publishing). (2018). Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase. MedChemComm. [Link]

  • PubMed Central. (2017). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PubMed Central. [Link]

  • PubMed. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed. [Link]

  • MDPI. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link][2]

  • PubMed. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. [Link][7]

  • PubMed. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. PubMed. [Link]

Sources

An In-depth Technical Guide to 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic Acid and its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid, a versatile scaffold in medicinal chemistry. We will delve into its synthesis, explore the structure-activity relationships (SAR) of its derivatives, and detail their mechanisms of action across various therapeutic targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical entity in their discovery programs.

Introduction: The Chemical and Therapeutic Potential of a Versatile Scaffold

This compound is a synthetic organic compound characterized by a benzoic acid core substituted with a chloro group and a pyrrolidine-1-sulfonyl moiety. This unique combination of functional groups makes it a valuable building block in the design of novel therapeutic agents. The sulfonamide group is a well-established pharmacophore known for its diverse biological activities, while the chloro- and pyrrolidine-substituents offer opportunities for fine-tuning the molecule's physicochemical properties and target interactions.

Derivatives of this scaffold have shown promise in a range of therapeutic areas, including infectious diseases and oncology. This guide will provide a detailed exploration of the synthesis and biological evaluation of these compounds, offering insights into the rationale behind their design and the experimental methodologies used to assess their efficacy.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its derivatives typically follows a multi-step pathway, beginning with readily available starting materials. The general approach involves the chlorosulfonylation of a substituted benzoic acid, followed by reaction with pyrrolidine to form the sulfonamide, and subsequent modifications to the carboxylic acid group to generate a library of derivatives.

Synthesis of the Core Scaffold: this compound

The synthesis would likely begin with the chlorosulfonylation of 2-chlorobenzoic acid. This electrophilic aromatic substitution reaction introduces the reactive chlorosulfonyl group onto the benzene ring, primarily at the position para to the activating carboxylic acid group and meta to the deactivating chloro group. The resulting 2-chloro-5-chlorosulfonylbenzoic acid is a key intermediate.

Subsequent reaction of this intermediate with pyrrolidine in the presence of a base to neutralize the HCl byproduct would yield the desired this compound.

Plausible Synthetic Protocol for this compound:

Step 1: Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid

A mixture of 2-chlorobenzoic acid and an excess of chlorosulfonic acid is heated. The reaction mixture is then carefully quenched by pouring it onto ice, leading to the precipitation of the crude 2-chloro-5-chlorosulfonylbenzoic acid. The solid is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound

To a solution of 2-chloro-5-chlorosulfonylbenzoic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), pyrrolidine is added dropwise at a controlled temperature, often in the presence of a tertiary amine base like triethylamine to scavenge the generated HCl. The reaction is stirred until completion, as monitored by thin-layer chromatography. The reaction mixture is then worked up by washing with aqueous acid and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

General Scheme for Derivative Synthesis

The carboxylic acid moiety of the core scaffold serves as a convenient handle for the synthesis of a wide array of derivatives, such as amides and esters. A general scheme for the synthesis of amide derivatives is presented below.

G Core This compound Activated_Acid Activated Acid Derivative (e.g., Acid Chloride) Core->Activated_Acid SOCl₂ or (COCl)₂ Amide_Derivative Amide Derivative Activated_Acid->Amide_Derivative Amine, Base Amine Primary or Secondary Amine (R1R2NH) Amine->Amide_Derivative

Caption: General workflow for the synthesis of amide derivatives.

Structure-Activity Relationship (SAR) and Therapeutic Applications

The therapeutic potential of this compound derivatives has been explored in several areas, with the most detailed studies focusing on their activity as inhibitors of N-myristoyltransferase (NMT), a promising drug target in the protozoan parasite Cryptosporidium parvum.

Inhibitors of Cryptosporidium parvum N-Myristoyltransferase (CpNMT)

Cryptosporidium parvum is a major cause of diarrheal disease, particularly in immunocompromised individuals and young children. The lack of effective treatments highlights the urgent need for new therapeutic agents. N-myristoyltransferase, an enzyme that catalyzes the attachment of myristate to the N-terminus of proteins, is essential for the viability of the parasite, making it an attractive drug target.

A series of amide derivatives of this compound have been investigated as selective inhibitors of CpNMT. The lead compound in this series, 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide , demonstrated significant inhibitory activity. Structure-guided modifications of this lead compound have provided valuable insights into the SAR of this class of inhibitors.

CompoundModificationCpNMT IC₅₀ (µM)HsNMT1 IC₅₀ (µM)Selectivity (Hs/Cp)C. parvum EC₅₀ (µM)
11e R = 4-fluorophenyl2.5>12.5~5-fold6.9
11f R = 4-chlorophenyl2.8>120>40-fold16.4

Data Presentation: Biological activity of key CpNMT inhibitors.

The data reveals that substitutions on the phenyl ring of the amide moiety significantly impact both potency and selectivity. For instance, the introduction of a 4-chlorophenyl group (compound 11f ) resulted in a dramatic increase in selectivity for the parasite enzyme over the human homolog (HsNMT1), a critical parameter for drug development. This highlights the potential for rational, structure-based design to optimize the therapeutic index of these compounds.

Other Potential Therapeutic Applications

While the most in-depth studies have focused on anti-cryptosporidial activity, the chemical scaffold of this compound suggests potential for a broader range of biological activities. The sulfonamide moiety is a key feature in many antibacterial, and antiviral drugs. Further exploration of derivatives of this core structure could lead to the discovery of novel agents in these therapeutic areas. For instance, other benzoic acid derivatives have been shown to possess antiviral activity against the influenza A virus by inhibiting neuraminidase.[3]

Experimental Protocols

To facilitate further research and development of this promising class of compounds, this section provides detailed, step-by-step methodologies for key experiments.

N-Myristoyltransferase (NMT) Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against NMT.

G Start Start Prepare_Reagents Prepare Reagents: - NMT Enzyme - Myristoyl-CoA - Peptide Substrate - Test Compound Dilutions - Assay Buffer Start->Prepare_Reagents Incubate Incubate Reagents Prepare_Reagents->Incubate Detect_Signal Detect Signal (e.g., Fluorescence, Radioactivity) Incubate->Detect_Signal Analyze_Data Analyze Data (Calculate IC₅₀) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an N-myristoyltransferase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the test compound stock solution to achieve the desired concentration range for the assay.

    • Prepare solutions of recombinant NMT enzyme, myristoyl-CoA, and a peptide substrate in the appropriate assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, NMT enzyme, and the test compound at various concentrations.

    • Initiate the enzymatic reaction by adding myristoyl-CoA and the peptide substrate.

    • Incubate the plate at a controlled temperature for a specific period.

  • Signal Detection:

    • The method of detection will depend on the assay format. Common methods include:

      • Radiolabeling: Using [³H]myristoyl-CoA and measuring the incorporation of radioactivity into the peptide substrate.

      • Fluorescence: Using a fluorescently labeled peptide substrate or a coupled enzyme assay that produces a fluorescent signal.

  • Data Analysis:

    • Measure the signal in each well.

    • Plot the signal intensity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cryptosporidium parvum Growth Inhibition Assay (Cell-Based)

This protocol outlines a cell-based assay to evaluate the efficacy of compounds against the growth of C. parvum in vitro.

Detailed Protocol:

  • Cell Culture:

    • Maintain a suitable host cell line (e.g., HCT-8 human ileocecal adenocarcinoma cells) in appropriate culture medium.

    • Seed the cells into 96-well plates and allow them to form a confluent monolayer.

  • Infection:

    • Prepare a suspension of C. parvum oocysts and treat them to induce excystation of sporozoites.

    • Infect the host cell monolayers with the sporozoites.

  • Compound Treatment:

    • Add the test compounds at various concentrations to the infected cell cultures.

    • Include appropriate controls, such as untreated infected cells (positive control) and uninfected cells (negative control).

  • Incubation:

    • Incubate the plates for a period sufficient to allow for parasite development (typically 48-72 hours).

  • Quantification of Parasite Growth:

    • Parasite growth can be quantified using several methods:

      • Immunofluorescence Assay (IFA): Fix and permeabilize the cells, then stain with a primary antibody specific for a C. parvum antigen, followed by a fluorescently labeled secondary antibody. The number of infected foci can be counted using a fluorescence microscope.

      • Quantitative PCR (qPCR): Extract DNA from the cell lysates and perform qPCR using primers specific for a C. parvum gene to quantify the amount of parasite DNA.

  • Data Analysis:

    • Determine the percentage of growth inhibition for each compound concentration relative to the untreated control.

    • Calculate the EC₅₀ value, which is the concentration of the compound that inhibits parasite growth by 50%.

Physicochemical and Spectroscopic Data

Accurate characterization of the core scaffold and its derivatives is essential for drug development. The following table summarizes key physicochemical and spectroscopic data for this compound.

PropertyValue
Molecular Formula C₁₁H₁₂ClNO₄S
Molecular Weight 289.73 g/mol
Appearance White to off-white solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 1.70-1.80 (m, 4H, pyrrolidine CH₂), 3.20-3.30 (m, 4H, pyrrolidine CH₂), 7.80 (d, J = 8.4 Hz, 1H, Ar-H), 8.05 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 8.20 (d, J = 2.4 Hz, 1H, Ar-H), 13.8 (br s, 1H, COOH)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 25.0, 48.0, 128.0, 130.5, 131.0, 132.5, 138.0, 140.0, 165.5

Data Presentation: Physicochemical and spectroscopic data for the core scaffold. (Note: NMR data is predicted and should be confirmed experimentally).

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of new therapeutic agents. The successful identification of potent and selective inhibitors of Cryptosporidium parvum N-myristoyltransferase demonstrates the potential of this chemical class to address unmet medical needs in infectious diseases.

Future research in this area should focus on several key aspects:

  • Broadening the Scope of Biological Screening: A systematic evaluation of a diverse library of derivatives against a wide range of biological targets is warranted to uncover new therapeutic applications.

  • Optimization of Pharmacokinetic Properties: In vivo studies are needed to assess the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds and to guide further optimization efforts.

  • Exploration of Novel Synthetic Methodologies: The development of more efficient and scalable synthetic routes will be crucial for the large-scale production of promising drug candidates.

By leveraging the insights and methodologies presented in this guide, researchers and drug development professionals can effectively harness the potential of this compound and its derivatives to create the next generation of innovative medicines.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs.
  • BenchChem. (2025).
  • Kaderabkova, N., et al. (2023).
  • Microbe Investigations. (n.d.).
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • The world's largest collection of open access research papers. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • Hu, Y., Ma, C., & Wang, J. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4313.
  • The Royal Society of Chemistry. (n.d.).
  • Drew, W. L., et al. (1993). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Clinical and Vaccine Immunology, 31(7), 1466-1471.
  • Bio-protocol. (n.d.). Antiviral assay.
  • ResearchGate. (n.d.). Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution).
  • ChemMedChem. (2022). Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1‐Alkyl‐2‐(pyrrolidin‐1‐yl). ChemMedChem, 17(10), e202200151.
  • National Center for Biotechnology Information. (n.d.).
  • Google Patents. (n.d.). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • Clinivex. (n.d.). This compound| Products Supplier.
  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-5-(cis-3,5-dimethylpiperidinosulfonyl)benzoic Acid.
  • MDPI. (2019). Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. International Journal of Molecular Sciences, 20(24), 6261.

Sources

Spectroscopic Characterization of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide also outlines detailed, field-proven methodologies for acquiring and interpreting this spectroscopic information, ensuring scientific integrity and fostering a deeper understanding of the molecule's structural characteristics.

Introduction

This compound is a unique organic molecule featuring a chlorinated benzoic acid scaffold, a central sulfonamide linkage, and a terminal pyrrolidine ring. This combination of functional groups suggests its potential utility as a building block in medicinal chemistry and drug discovery. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the elucidation of its role in further chemical synthesis and biological assays. This guide serves as a foundational reference for the spectroscopic analysis of this compound.

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible, complete experimental spectra for this compound, the following data are predicted based on the known spectroscopic characteristics of its constituent functional groups and structurally analogous compounds.

Table 1: Summary of Predicted Spectroscopic Data

Technique Parameter Predicted Value/Observation
¹H NMR Chemical Shifts (δ)Aromatic Protons: ~7.8-8.2 ppm; Pyrrolidine Protons: ~3.3 ppm (t, 4H), ~1.9 ppm (m, 4H); Carboxylic Acid Proton: >10 ppm (broad s)
¹³C NMR Chemical Shifts (δ)Carbonyl Carbon: ~165-170 ppm; Aromatic Carbons: ~125-140 ppm; Pyrrolidine Carbons: ~48 ppm, ~25 ppm
IR Spectroscopy Key Absorptions (cm⁻¹)O-H (Carboxylic Acid): 3300-2500 (broad); C=O (Carboxylic Acid): 1710-1680; S=O (Sulfonamide): ~1350 (asym), ~1160 (sym); C-Cl: 800-600
Mass Spectrometry Molecular Ion [M-H]⁻~288.01 m/z

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic, pyrrolidine, and carboxylic acid protons.

  • Aromatic Region: The three protons on the benzoic acid ring will likely appear as a complex multiplet or as distinct doublets and a doublet of doublets in the downfield region of approximately 7.8-8.2 ppm. The electron-withdrawing nature of the chloro and sulfonyl groups deshields these protons.

  • Pyrrolidine Region: The pyrrolidine ring protons are expected to show two sets of signals. The four protons adjacent to the nitrogen atom (α-protons) will likely appear as a triplet around 3.3 ppm. The four β-protons are expected to be observed as a multiplet around 1.9 ppm.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is anticipated to be a broad singlet at a chemical shift greater than 10 ppm, and its position can be highly dependent on the solvent and concentration.

The proton-decoupled ¹³C NMR spectrum will provide insights into the unique carbon environments within the molecule.

  • Carbonyl Carbon: The carbon of the carboxylic acid group is expected to be the most downfield signal, appearing around 165-170 ppm.

  • Aromatic Carbons: The six carbons of the benzene ring will resonate in the region of 125-140 ppm. The exact chemical shifts will be influenced by the positions of the chloro, carboxylic acid, and sulfonyl substituents.

  • Pyrrolidine Carbons: The two sets of chemically equivalent carbons in the pyrrolidine ring are predicted to appear at approximately 48 ppm (α-carbons) and 25 ppm (β-carbons).[1]

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Acquisition Parameters:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of 0-16 ppm is typically adequate.

    • ¹³C NMR: A proton-decoupled experiment should be performed. Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary. A spectral width of 0-220 ppm is standard.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Diagram of the NMR Spectroscopy Workflow.
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, sulfonamide, and aromatic moieties.

  • O-H Stretch: A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid group.

  • C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is expected between 1710 and 1680 cm⁻¹.

  • S=O Stretches: The sulfonamide group will exhibit two characteristic stretching vibrations for the S=O double bonds. The asymmetric stretch is predicted to appear around 1350 cm⁻¹, while the symmetric stretch will likely be observed near 1160 cm⁻¹.[2]

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon stretching within the aromatic ring.

  • C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, clean the ATR crystal thoroughly.

IR_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_cleanup Post-Analysis Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Place Sample on Crystal Background_Scan->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Collect Spectrum Apply_Pressure->Acquire_Spectrum Clean_Again Clean Crystal Thoroughly Data_Interpretation Interpret Spectrum Acquire_Spectrum->Data_Interpretation

Workflow for ATR-IR Spectroscopy.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is critical for confirming the molecular weight and gaining further structural insights.

Using a soft ionization technique like electrospray ionization (ESI) in negative ion mode is ideal for this acidic compound.

  • Molecular Ion: The deprotonated molecule, [M-H]⁻, is expected to be the base peak or a very prominent peak in the spectrum, with a predicted m/z of approximately 288.01.

  • Fragmentation Pattern: Collision-induced dissociation (CID) of the molecular ion may lead to characteristic fragment ions. A common fragmentation pathway for aromatic sulfonamides is the loss of SO₂ (64 Da).[3] Another likely fragmentation would be the cleavage of the bond between the sulfonyl group and the pyrrolidine ring.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile, with the possible addition of a small amount of a volatile base like ammonium hydroxide to facilitate deprotonation if necessary.

  • Instrumentation: Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass analysis).

  • Ionization Parameters: Operate the ESI source in negative ion mode. Optimize parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature to achieve a stable and robust signal for the [M-H]⁻ ion.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500). For structural confirmation, perform tandem MS (MS/MS) experiments by isolating the [M-H]⁻ ion and subjecting it to collision-induced dissociation to observe the fragmentation pattern.

Conclusion

This technical guide provides a detailed predictive analysis and robust experimental protocols for the spectroscopic characterization of this compound. By leveraging the foundational principles of NMR, IR, and MS, and by drawing comparisons with structurally related molecules, researchers and drug development professionals can confidently identify and characterize this compound. The provided methodologies are designed to be self-validating, ensuring the generation of high-quality, reliable spectroscopic data essential for advancing scientific research.

References

  • Uno, T., & Machida, K. (1967). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. CHEMICAL & PHARMACEUTICAL BULLETIN, 15(5), 620-626. [Link]

  • Barron, A. R. (2010). IR Sample Preparation: A Practical Guide. Rice University. [Link]

  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Georgia Tech NMR Center. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. UCLA Chemistry and Biochemistry. [Link]

  • Sun, W., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(4), 634-644. [Link]

  • Rutgers University-Newark. (n.d.). Electrospray Ionization (ESI) Instructions. Mass Spectrometry Laboratory. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Chemistry Research Laboratory. [Link]

  • Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • NIST. (n.d.). Pyrrolidine. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Benzoic acid, 2-chloro-. NIST Chemistry WebBook. [Link]

  • Fornarini, S. (2006). Mass Spectrometry of Sulfonic Acids and Their Derivatives. The Chemistry of Sulphonic Acids, Esters and their Derivatives. [Link]

  • ResearchGate. (2019). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]

Sources

An In-depth Technical Guide to Determining the Aqueous and Organic Solubility of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and formulation scientists to determine the solubility of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid. Given the novelty of many active pharmaceutical ingredients (APIs), this document focuses on establishing a robust, first-principles methodology for solubility assessment, a critical parameter influencing a drug candidate's developability and ultimate bioavailability.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a primary determinant of a drug's absorption and, consequently, its therapeutic efficacy. Poor aqueous solubility can lead to low and variable bioavailability, hindering clinical progression. Conversely, understanding solubility in various organic solvents is crucial for purification, salt selection, and the development of stable, effective formulations.[1]

This compound is a compound of interest in medicinal chemistry. Its structure, featuring a carboxylic acid, a sulfonyl group, and a chloro substituent, suggests a complex solubility profile that will be highly dependent on the pH and polarity of the solvent system. The carboxylic acid moiety provides a handle for pH-dependent aqueous solubility, while the overall aromatic and substituted structure may favor solubility in certain organic solvents.

This guide will detail the widely accepted equilibrium shake-flask method, a gold-standard technique for determining thermodynamic solubility.[2][3] We will explore the theoretical underpinnings of this method, provide a detailed experimental protocol, and discuss the critical factors that influence the solubility of this specific molecule.

Physicochemical Characterization and Predicted Solubility Behavior

  • Aqueous Solubility and pH-Dependence: The presence of the carboxylic acid group (a weak acid) is the most significant determinant of its aqueous solubility. At low pH (well below its pKa), the carboxylic acid will be protonated and largely non-ionized, leading to lower aqueous solubility. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more polar and will dramatically increase aqueous solubility.[4] Therefore, determining the pH-solubility profile is essential.

  • Organic Solubility: The aromatic ring, chloro-substituent, and pyrrolidine ring contribute to the lipophilic character of the molecule, suggesting potential solubility in a range of organic solvents. The polarity of these solvents will play a key role. Solvents capable of hydrogen bonding with the carboxylic acid and sulfonyl groups, such as alcohols, may be particularly effective.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the most reliable for determining thermodynamic equilibrium solubility.[2][3] It involves adding an excess of the solid compound to a solvent of interest and agitating the mixture until equilibrium is reached between the dissolved and undissolved solute.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected solvents (e.g., pH 1.2, 4.5, and 6.8 buffers, water, methanol, ethanol, acetonitrile, acetone)

  • Volumetric flasks and pipettes

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Analytical balance

  • pH meter

Step-by-Step Methodology
  • Preparation of Solvents and Buffers:

    • Prepare aqueous buffers at various pH values, such as pH 1.2 (simulated gastric fluid without enzymes), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer), as recommended by WHO guidelines for Biopharmaceutics Classification System (BCS) studies.[5]

    • Ensure all organic solvents are of high purity (HPLC grade).

  • Sample Preparation:

    • Accurately weigh an excess amount of this compound and add it to a series of vials. An excess is visually confirmed by the presence of undissolved solid material throughout the experiment.[4]

    • Add a known volume of each selected solvent to the respective vials.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period. For many compounds, 24-48 hours is sufficient to reach equilibrium. However, for poorly soluble compounds, this may need to be extended to 72 hours.[2] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution is no longer increasing).

  • Sample Separation:

    • Once equilibrium is achieved, allow the suspensions to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • To remove any remaining solid particles, the sample must be clarified. This can be achieved by centrifugation followed by filtration through a syringe filter. It is crucial to pre-rinse the filter with a small amount of the sample solution to minimize any potential drug adsorption to the filter material.[2]

  • Concentration Analysis (HPLC):

    • Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the calibration standards and the filtered sample solutions by HPLC with UV detection. High-performance liquid chromatography (HPLC) is the preferred analytical tool as it can separate the analyte from any potential impurities or degradants.[2]

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the drug in the sample solutions using the calibration curve.

Visual Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh excess API C Add API & Solvent to Vials A->C B Prepare Solvents (Buffers, Organic) B->C D Equilibrate on Shaker (e.g., 24-72h at 25°C) C->D E Separate Solid & Liquid (Centrifuge/Settle) D->E F Filter Supernatant (0.22 µm Syringe Filter) E->F H Analyze Samples & Standards by HPLC F->H G Prepare Calibration Standards G->H I Calculate Concentration (Solubility) H->I

Caption: Experimental workflow for the shake-flask solubility assay.

Data Presentation and Interpretation

The solubility data should be compiled into a clear and concise table to allow for easy comparison across different solvent systems.

Solvent SystempH (for aqueous)Temperature (°C)Solubility (mg/mL)Solubility (µg/mL)
0.1 N HCl Buffer1.225Experimental ValueExperimental Value
Acetate Buffer4.525Experimental ValueExperimental Value
Phosphate Buffer6.825Experimental ValueExperimental Value
Deionized Water~7.025Experimental ValueExperimental Value
MethanolN/A25Experimental ValueExperimental Value
EthanolN/A25Experimental ValueExperimental Value
AcetonitrileN/A25Experimental ValueExperimental Value

Interpretation of Results:

  • Aqueous Profile: The data will likely show a significant increase in solubility as the pH rises from 1.2 to 6.8, confirming the influence of the carboxylic acid's ionization. The lowest measured solubility in the physiological pH range (1.2-6.8) is critical for BCS classification.[5]

  • Organic Profile: The solubility in organic solvents will provide crucial information for selecting solvents for synthesis, purification, and formulation development. For instance, high solubility in ethanol might suggest its utility in developing a liquid oral formulation.

Conclusion

Determining the solubility of a novel compound like this compound is a foundational step in its journey as a potential drug candidate. The shake-flask method, as detailed in this guide, provides a reliable and scientifically sound approach to obtaining this critical data. A thorough understanding of its solubility in both aqueous and organic media will empower researchers to make informed decisions regarding formulation strategies, predict in vivo behavior, and ultimately accelerate the drug development process.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Solubility experimental methods.pptx. Slideshare.
  • Drug Solubility Testing. Eurolab.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.
  • Annex 4: Proposal for waiver of in vivo bioequivalence studies for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms.

Sources

An In-depth Technical Guide to 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid: Synthesis, History, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid, a compound of interest to researchers and professionals in drug development. From its historical context within a broader class of pharmacologically relevant molecules to its detailed synthetic pathway, this document serves as a technical resource for understanding its chemical significance.

Introduction and Chemical Identity

This compound is an organic compound characterized by a benzoic acid core substituted with a chlorine atom and a pyrrolidine-1-sulfonyl group. Its structure suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The presence of the sulfonyl group, a common pharmacophore, and the carboxylic acid handle for further chemical modifications make it a valuable building block for creating libraries of compounds for biological screening.

Table 1: Compound Identification and Properties

PropertyValue
IUPAC Name This compound
CAS Number 151104-21-1[1]
Molecular Formula C₁₁H₁₂ClNO₄S
Molecular Weight 290.73 g/mol
Historical Context and Analogues

While the specific discovery of this compound is not prominently documented in scientific literature, its chemical architecture places it within a well-established class of 2-chloro-5-sulfamoylbenzoic acids. Research into this family of compounds dates back to at least the early 1970s. A notable patent from 1973 describes a process for preparing various 2-chloro-5-sulfamoylbenzoic acids, highlighting their utility as hypolipidemic agents[2].

The core structure has been a recurring motif in the development of various therapeutic agents. For instance, derivatives have been investigated for their potential as anti-ulcer agents and have been explored in the context of creating allosteric modulators for specific biological targets[3][4]. The synthesis of a wide range of N-substituted derivatives, including those with aryl and alkyl groups, has been a strategy to explore their antidiabetic potential by inhibiting enzymes like α-glucosidase and α-amylase[5]. The pyrrolidine moiety in the title compound represents one of many possible substitutions on the sulfamoyl nitrogen, suggesting its development was likely part of a broader investigation into the structure-activity relationships (SAR) of this class of molecules.

Retrosynthetic Analysis and Synthesis Pathway

The synthesis of this compound can be logically approached through a two-step process starting from commercially available o-chlorobenzoic acid. The key strategic disconnection is at the sulfur-nitrogen bond of the sulfonamide, which is readily formed by the reaction of a sulfonyl chloride with an amine. This leads to the key intermediate, 2-chloro-5-(chlorosulfonyl)benzoic acid.

G This compound This compound 2-Chloro-5-(chlorosulfonyl)benzoic acid 2-Chloro-5-(chlorosulfonyl)benzoic acid This compound->2-Chloro-5-(chlorosulfonyl)benzoic acid Pyrrolidine Pyrrolidine This compound->Pyrrolidine o-Chlorobenzoic acid o-Chlorobenzoic acid 2-Chloro-5-(chlorosulfonyl)benzoic acid->o-Chlorobenzoic acid Chlorosulfonic acid Chlorosulfonic acid 2-Chloro-5-(chlorosulfonyl)benzoic acid->Chlorosulfonic acid

Retrosynthetic analysis of the target compound.

The overall synthetic workflow involves an electrophilic aromatic substitution followed by a nucleophilic substitution at the sulfonyl chloride.

G A o-Chlorobenzoic acid C Step 1: Sulfonation A->C B Chlorosulfonic acid B->C D 2-Chloro-5-(chlorosulfonyl)benzoic acid C->D F Step 2: Amination D->F E Pyrrolidine E->F G This compound F->G

Overall synthetic workflow.
Experimental Protocols

The following protocols are based on established and documented procedures for the synthesis of the key intermediate and related sulfonamides.

This procedure details the chlorosulfonation of o-chlorobenzoic acid. The rationale for using an excess of chlorosulfonic acid is to serve as both the reagent and the solvent, driving the reaction to completion. The reaction is heated to overcome the activation energy for the electrophilic aromatic substitution on the deactivated aromatic ring.

Protocol:

  • In a fume hood, carefully add 2.0 kg of o-chlorobenzoic acid to 10.5 kg of chlorosulfonic acid in a suitable reaction vessel.

  • Heat the mixture to a temperature of 90-100°C for approximately 5 hours.

  • After the reaction is complete, cool the mixture to room temperature (25°C).

  • Slowly and carefully pour the reaction mixture into a large vessel containing a mixture of ice and water (approximately 10 liters), ensuring the temperature is maintained below 10°C by adding more ice as needed.

  • The product will precipitate as a solid. Collect the solid by filtration and wash it thoroughly with cold water.

  • For purification, dissolve the crude wet cake in diethyl ether.

  • Wash the ether layer with a saturated aqueous sodium chloride solution and then dry it over anhydrous magnesium sulfate.

  • Filter the solution and concentrate it in vacuo. The product can be crystallized by the addition of hexane to yield 2-Chloro-5-(chlorosulfonyl)benzoic acid as a crystalline solid[6].

This step involves the reaction of the sulfonyl chloride intermediate with pyrrolidine. The reaction is a nucleophilic substitution where the nitrogen atom of pyrrolidine attacks the electrophilic sulfur atom of the sulfonyl chloride. A base is typically used to quench the HCl byproduct.

Protocol:

  • Dissolve the 2-Chloro-5-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the solution in an ice bath to 0°C.

  • In a separate flask, dissolve pyrrolidine (2.2 equivalents) in the same solvent. The excess pyrrolidine also acts as a base to neutralize the HCl formed during the reaction.

  • Slowly add the pyrrolidine solution dropwise to the cooled solution of the sulfonyl chloride with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • After completion, the reaction mixture can be worked up by adding water and acidifying with an acid like HCl to protonate the carboxylate and precipitate the product.

  • The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Applications and Research Directions

Given the pharmacological activities of its analogues, this compound holds potential as a key intermediate in the synthesis of novel therapeutic agents. The broader class of sulfonamido-benzoic acid derivatives has been explored for various applications, including as diuretic and antihypertensive agents. The specific pyrrolidine substitution may confer unique solubility, metabolic stability, and target-binding properties. Future research could involve using this compound as a scaffold to generate a library of amides or esters via its carboxylic acid group for screening against various biological targets.

References

  • Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • 2-Chloro-5-(pyrrolidine-1-sulfonyl)benzoic Acid| Products Supplier - Clinivex. [Link]

  • 5-pyrrolyl-2-pyridylmethylsulfinyl benzimidazole derivatives.
  • Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid - PrepChem.com. [Link]

  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed. [Link]

  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PubMed Central. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid, a key building block in medicinal chemistry and drug development. The synthetic strategy is a robust two-step process commencing with the electrophilic chlorosulfonation of 2-chlorobenzoic acid to yield the critical intermediate, 2-chloro-5-(chlorosulfonyl)benzoic acid. This intermediate is subsequently reacted with pyrrolidine via nucleophilic substitution to afford the final product. This guide details the underlying chemical principles, step-by-step experimental protocols, safety precautions, and methods for purification and characterization, designed for researchers and professionals in organic synthesis and pharmaceutical development.

Strategic Overview: Retrosynthetic Analysis

A retrosynthetic approach to this compound identifies a logical and efficient forward synthesis pathway. The target molecule is disconnected at the sulfonamide bond, a reliable and well-established transformation. This leads back to two key precursors: the reactive sulfonyl chloride intermediate and pyrrolidine. The sulfonyl chloride itself is derived from a commercially available starting material, 2-chlorobenzoic acid, via an electrophilic aromatic substitution reaction.

Retrosynthesis target This compound (Target Molecule) disconnection1 C-N Disconnection (Sulfonamide Formation) target->disconnection1 intermediates 2-Chloro-5-(chlorosulfonyl)benzoic acid + Pyrrolidine disconnection1->intermediates => disconnection2 C-S Disconnection (Chlorosulfonation) intermediates->disconnection2 starting_materials 2-Chlorobenzoic Acid disconnection2->starting_materials =>

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway and Mechanism

The forward synthesis follows a two-step sequence as outlined by the retrosynthetic analysis.

Step 1: Chlorosulfonation of 2-Chlorobenzoic Acid This reaction is a classic electrophilic aromatic substitution.[1][2] Chlorosulfonic acid serves as both the solvent and the sulfonating agent. The electron-withdrawing nature of the chlorine and carboxylic acid groups on the starting material deactivates the aromatic ring, necessitating harsh reaction conditions (elevated temperature). The incoming chlorosulfonyl group is directed primarily to the para position relative to the chlorine atom due to steric hindrance at the ortho positions.[3] The active electrophile is believed to be SO₂Cl⁺, generated from the auto-dissociation of chlorosulfonic acid.[4]

Step 2: Sulfonamide Formation The highly reactive 2-chloro-5-(chlorosulfonyl)benzoic acid intermediate readily undergoes nucleophilic substitution at the sulfonyl sulfur atom.[1] Pyrrolidine, a secondary amine, acts as the nucleophile, attacking the electrophilic sulfur and displacing the chloride leaving group to form the stable sulfonamide bond.

Synthesis_Workflow start 2-Chlorobenzoic Acid intermediate 2-Chloro-5-(chlorosulfonyl)benzoic Acid start->intermediate Step 1: Chlorosulfonic Acid (HSO₃Cl) Heat (90-100°C) product This compound intermediate->product Step 2: Pyrrolidine, Base Dichloromethane (DCM)

Caption: Overall two-step synthesis workflow.

Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
2-Chlorobenzoic Acid118-91-2C₇H₅ClO₂156.57Starting material, >98% purity
Chlorosulfonic Acid7790-94-5ClHO₃S116.52Reagent and solvent, highly corrosive
Pyrrolidine123-75-1C₄H₉N71.12Nucleophile
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous, for reaction solvent
Triethylamine (TEA)121-44-8C₆H₁₅N101.19Base, HCl scavenger
Diethyl Ether60-29-7C₄H₁₀O74.12For extraction
Hexane110-54-3C₆H₁₄86.18For recrystallization/washing
Magnesium Sulfate (Anhydrous)7487-88-9MgSO₄120.37Drying agent
Hydrochloric Acid (HCl)7647-01-0HCl36.46For workup and acidification

Experimental Protocols

Part A: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid (Intermediate)

Principle: This protocol is adapted from established methods for the chlorosulfonation of aryl halides.[5] 2-Chlorobenzoic acid is heated in an excess of chlorosulfonic acid, which acts as both reagent and solvent, to drive the electrophilic substitution. The reaction is quenched by carefully pouring the mixture onto ice to precipitate the product.

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl gas), add 2-chlorobenzoic acid (31.3 g, 0.2 mol).

  • Reagent Addition: Under a fume hood, carefully and slowly add chlorosulfonic acid (116.5 g, 1.0 mol, 5 equivalents) to the flask with stirring. The mixture will become a slurry and evolve HCl gas.

  • Heating: Heat the reaction mixture in an oil bath to 90-100°C and maintain this temperature for 5 hours.[5] Stirring should be vigorous enough to keep the mixture suspended.

  • Quenching: After 5 hours, remove the heat source and allow the mixture to cool to room temperature (approx. 25°C).

  • Precipitation: In a separate large beaker (2 L), prepare a mixture of crushed ice and water (approx. 1 L total volume). Very slowly and carefully, pour the reaction mixture onto the ice-water with vigorous stirring. This step is highly exothermic and will generate large volumes of HCl gas. Perform this in an efficient fume hood.

  • Isolation: The product precipitates as a white solid. Continue stirring until all the ice has melted. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

  • Drying: The crude product can be dried in a vacuum oven at 50°C overnight or used directly in the next step after air-drying. Expected yield: ~77% (approx. 39 g).[5] Melting point: 149-151°C.[5]

Part B: Synthesis of this compound (Final Product)

Principle: The sulfonyl chloride intermediate is dissolved in an appropriate solvent and reacted with pyrrolidine in the presence of a base (triethylamine) to scavenge the HCl generated during the reaction. The product is isolated by extraction and purified by recrystallization.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend the crude, dry 2-chloro-5-(chlorosulfonyl)benzoic acid (25.5 g, 0.1 mol) in 100 mL of anhydrous dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.

  • Amine Addition: In a separate flask, prepare a solution of pyrrolidine (8.5 g, 0.12 mol, 1.2 equivalents) and triethylamine (12.1 g, 0.12 mol, 1.2 equivalents) in 30 mL of anhydrous DCM.

  • Reaction: Add the pyrrolidine-triethylamine solution dropwise to the stirred sulfonyl chloride suspension over 30 minutes, maintaining the temperature at 0°C.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. Monitor reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an off-white solid.

  • Purification: Recrystallize the crude solid from an ethanol/water or toluene/hexane solvent system to yield pure this compound as a white crystalline solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and melting point). Molecular Weight: 289.74 g/mol .[6]

Safety and Handling Precautions

Chlorosulfonic acid is extremely hazardous and requires strict safety protocols.

  • Corrosivity: It is highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[7]

  • Reactivity: Reacts violently with water, releasing large amounts of heat and toxic gases (HCl, H₂SO₄ mist).[8] All glassware must be scrupulously dry.

  • Personal Protective Equipment (PPE): Always handle chlorosulfonic acid in a certified chemical fume hood. Wear appropriate PPE, including:

    • Acid-resistant gloves (e.g., butyl rubber).

    • Chemical splash goggles and a full-face shield.[9]

    • An acid-resistant lab coat or apron.[7]

  • Spill Management: In case of a spill, neutralize cautiously with a dry agent like sodium bicarbonate or crushed limestone. DO NOT use water or combustible materials like sawdust.[10]

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8]

Troubleshooting Guide

Problem ObservedPossible Cause(s)Recommended Solution(s)
Low yield in Step 1 Incomplete reaction due to insufficient heating time/temperature. Loss during quench.Ensure reaction temperature is maintained at 90-100°C for the full duration. Perform the quench slowly into a well-stirred ice/water mixture to ensure rapid precipitation and minimize hydrolysis of the sulfonyl chloride.
Product is an oil or gummy solid Impurities present. Insufficient drying of the intermediate sulfonyl chloride.Ensure the intermediate is thoroughly washed and dried before proceeding. For the final product, attempt trituration with a non-polar solvent like hexane or diethyl ether to induce crystallization. Re-purify by column chromatography if recrystallization fails.
Incomplete reaction in Step 2 Inactive sulfonyl chloride (hydrolyzed). Insufficient base.Use freshly prepared or properly stored intermediate. Ensure pyrrolidine and triethylamine are of good quality and used in the correct stoichiometry. Allow the reaction to stir longer at room temperature.

References

  • SlideServe. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Chlorination of Aromatic Halides with Chlorosulfonic Acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?. Retrieved from [Link]

  • Google Patents. (n.d.). CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • GlobalSpec. (n.d.). Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. Retrieved from [Link]

Sources

Application and Protocol Guide for the Purification of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is a key intermediate in the synthesis of various pharmacologically active compounds. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications, particularly in drug discovery and development. This document provides a comprehensive guide to the purification of this compound, detailing two primary methods: recrystallization and silica gel column chromatography. The choice of method will depend on the nature of the impurities, the required final purity, and the scale of the purification.

This guide is intended for researchers, scientists, and drug development professionals. It is structured to provide not only step-by-step protocols but also the underlying scientific principles, enabling users to adapt and troubleshoot the methods effectively.

Understanding the Molecule: Rationale for Purification Strategy

To develop a robust purification strategy, it is essential to understand the physicochemical properties of this compound.

  • Structure: The molecule possesses a carboxylic acid group, a sulfonamide group, and a chlorinated aromatic ring. These functional groups dictate its polarity and solubility.

  • Polarity: The presence of the carboxylic acid and sulfonamide groups makes the molecule polar. This polarity is crucial for its interaction with stationary phases in chromatography and its solubility in various solvents.

  • Acidity: The carboxylic acid moiety (a weak acid) allows for the manipulation of its solubility based on pH. In basic solutions, it will deprotonate to form a more water-soluble carboxylate salt. This property can be exploited for liquid-liquid extraction to remove non-acidic impurities.

Based on these characteristics, both recrystallization (exploiting differential solubility) and column chromatography (exploiting differential polarity) are highly viable purification techniques.

Method 1: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on their different solubilities in a particular solvent or solvent mixture at different temperatures.[1] The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities behind in the solution.[2]

Rationale for Solvent Selection

The ideal recrystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely when hot.

  • Not react with the compound.

  • Have a boiling point below the melting point of the compound.

  • Be volatile enough to be easily removed from the purified crystals.

For a polar molecule like this compound, polar solvents are a good starting point. A mixed solvent system may also be effective.

Solvent SystemRationale
Ethanol/Water Ethanol will likely dissolve the compound at higher temperatures, while water acts as an anti-solvent. The ratio can be fine-tuned to achieve optimal recrystallization.
Isopropanol A moderately polar solvent that often provides a good balance of solubility at different temperatures for compounds of this nature.
Acetic Acid/Water The acidic nature of the solvent can help to keep the carboxylic acid protonated and less soluble in its neutral form upon cooling.
Experimental Protocol: Recrystallization using Ethanol/Water
  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to just dissolve the solid. This should be done on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from being incorporated into the final crystals.

  • Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1] Covering the flask with a beaker can help to slow the cooling rate.[2]

  • Ice Bath: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The melting point of the dried product can be determined to assess its purity.[3]

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation A Add crude compound to Erlenmeyer flask B Add minimum hot ethanol to dissolve A->B C Hot gravity filtration (if needed) B->C D Add hot water to cloud point C->D E Add a few drops of hot ethanol to clarify D->E F Slow cooling to room temperature E->F G Cool in ice bath F->G H Vacuum filtration to collect crystals G->H I Wash with cold solvent H->I J Dry under vacuum I->J

Figure 1. Workflow for the recrystallization of this compound.

Method 2: Purification by Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a solid stationary phase and their solubility in a liquid mobile phase. For polar compounds like this compound, normal-phase chromatography using silica gel as the stationary phase is highly effective. A similar approach has been documented for a structurally related compound.[4]

Rationale for System Selection
  • Stationary Phase: Silica gel is a polar adsorbent. Polar compounds will interact more strongly with the silica gel and therefore elute more slowly.

  • Mobile Phase: The mobile phase (eluent) is typically a mixture of a non-polar solvent and a more polar solvent. By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be selectively eluted from the column based on their polarity.

Experimental Protocol: Silica Gel Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into a glass chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Alternatively, for less soluble compounds, create a dry-loading cartridge by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate, such as 9:1).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., transitioning from 9:1 to 1:1 hexane:ethyl acetate). The optimal gradient will depend on the specific impurities present and may require some optimization using thin-layer chromatography (TLC).

    • The addition of a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help to improve the peak shape of the carboxylic acid by preventing tailing.

  • Fraction Collection:

    • Collect the eluent in a series of fractions.

    • Monitor the separation using TLC to identify the fractions containing the purified product.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying:

    • Dry the resulting solid under high vacuum to remove any remaining traces of solvent.

Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation A Pack column with silica gel slurry B Load crude sample (wet or dry loading) A->B C Elute with gradient mobile phase (e.g., Hexane/EtOAc) B->C D Collect fractions C->D E Monitor fractions by TLC D->E F Combine pure fractions E->F G Evaporate solvent (rotary evaporator) F->G H Dry under high vacuum G->H

Figure 2. General workflow for purification by silica gel column chromatography.

Purity Assessment

After purification, it is crucial to assess the purity of the this compound. Common analytical techniques include:

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity. Impurities tend to broaden and depress the melting point range.[3]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method that can provide a precise purity value (e.g., >99%). Various methods for the analysis of sulfonamides by HPLC have been established.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any remaining impurities.

Conclusion

The purification of this compound can be effectively achieved through recrystallization or silica gel column chromatography. Recrystallization is a simpler and more scalable method, ideal for removing impurities with significantly different solubilities. Column chromatography offers higher resolution and is more suitable for separating compounds with similar polarities. The choice of method should be guided by the specific requirements of the research or development project. Proper execution of these protocols, coupled with rigorous purity assessment, will ensure a high-quality starting material for subsequent synthetic transformations.

References

  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(9), 425-429. [Link]

  • ResearchGate. (n.d.). (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]

  • Oxford Academic. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Millersville University. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • YouTube. (2022, November 8). Recrystallization of Benzoic Acid Pre-Lab Discussion (CTC 114 Wet Lab Techniques). Retrieved from [Link]

  • University of Canterbury. (n.d.). Recrystallisation of benzoic acid. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Synthesis of 2-Chloro-5-(3-methoxy-4-hydroxypiperidinosulfonyl)benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids. Retrieved from [Link]

  • Kim, H. Y., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 481. [Link]

Sources

Application Notes and Protocols for the Analysis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is a chemical compound of interest in pharmaceutical research and development.[1] Its structure, featuring a chlorinated benzoic acid core with a pyrrolidinylsulfonyl substituent, suggests its potential utility as a building block in the synthesis of novel therapeutic agents. Accurate and reliable analytical methods are paramount for ensuring the quality, purity, and identity of this compound throughout the drug development lifecycle.

This document provides a comprehensive guide to the analytical techniques for the characterization of this compound. It is intended for researchers, scientists, and drug development professionals who require robust and validated methods for quality control and research purposes. The protocols herein are grounded in established principles of analytical chemistry and are designed to be self-validating, aligning with the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).

Physicochemical Properties (Predicted)

PropertyPredicted Value/InformationRationale & Impact on Analytical Methods
Chemical Formula C₁₁H₁₂ClNO₄SDefines the elemental composition.
Molecular Weight 289.73 g/mol Essential for all quantitative analyses.
pKa ~3.5 - 4.5 (Carboxylic Acid)The benzoic acid proton is acidic. This value is crucial for developing HPLC methods (mobile phase pH selection) and potentiometric titration methods (solvent and titrant selection).
Solubility Sparingly soluble in water; Soluble in organic solvents like methanol, acetonitrile, and DMSO.Guides the selection of appropriate solvents for sample preparation, HPLC mobile phase, and NMR analysis.
UV-Vis Absorbance λmax ≈ 230 nm and 280 nmThe substituted benzene ring is expected to have characteristic UV absorbance. This information is key for selecting the optimal wavelength for HPLC-UV detection.[2]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle: Reversed-phase HPLC is the method of choice for determining the purity and assay of this compound. The compound is separated on a nonpolar stationary phase with a polar mobile phase. The retention time is a qualitative identifier, while the peak area is used for quantitative measurement. This method is based on established protocols for similar sulfonamide and benzoic acid derivatives.[3][4][5]

Workflow for HPLC Method Development and Validation:

Sources

The Versatile Scaffold: Application Notes and Protocols for 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of versatile building blocks is paramount to the efficient discovery of novel therapeutics. 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid emerges as a compound of significant interest, embodying a privileged scaffold with inherent potential for derivatization and interaction with biological targets. Its structure, featuring a benzoic acid moiety, a reactive sulfonyl group, and a pyrrolidine ring, presents multiple avenues for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries.

The sulfonamide linkage is a cornerstone in drug design, renowned for its presence in a wide array of clinically successful drugs, including antibacterial, anti-inflammatory, and anticancer agents. The pyrrolidine ring, a five-membered nitrogen heterocycle, is another key feature, contributing to the molecule's three-dimensional structure and potential for specific receptor interactions. This guide provides a comprehensive overview of the applications and experimental protocols involving this compound, empowering researchers to leverage its unique chemical architecture in their drug discovery endeavors.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and biological assays.

PropertyValueSource
CAS Number 151104-21-1
Molecular Formula C₁₁H₁₂ClNO₄S
Molecular Weight 289.73 g/mol
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in organic solvents like DMSO and methanolInferred from related compounds

Synthesis and Derivatization: Crafting Novel Chemical Entities

The true power of this compound lies in its capacity to serve as a versatile intermediate for the synthesis of more complex molecules. The carboxylic acid and the sulfonamide moiety offer two distinct points for chemical modification, allowing for the creation of diverse libraries of compounds for biological screening.

Protocol 1: General Synthesis of this compound

This protocol outlines a common synthetic route to the title compound, starting from 2-chlorobenzoic acid.

Workflow for the Synthesis of this compound

A 2-Chlorobenzoic Acid C 2-Chloro-5-(chlorosulfonyl)benzoic acid A->C Chlorosulfonation B Chlorosulfonic Acid (Excess) B->C F This compound C->F Sulfonamide Formation D Pyrrolidine D->F E Base (e.g., Triethylamine) E->F

Caption: Synthetic workflow for this compound.

Materials:

  • 2-Chlorobenzoic acid

  • Chlorosulfonic acid

  • Pyrrolidine

  • Triethylamine or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Chlorosulfonation: In a fume hood, cautiously add 2-chlorobenzoic acid portion-wise to an excess of stirred chlorosulfonic acid at 0°C.

  • Slowly warm the reaction mixture to room temperature and then heat to 60-70°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The precipitated solid, 2-chloro-5-(chlorosulfonyl)benzoic acid, is collected by filtration, washed with cold water, and dried.

  • Sulfonamide Formation: Dissolve the crude 2-chloro-5-(chlorosulfonyl)benzoic acid in a suitable solvent such as DCM.

  • Cool the solution to 0°C and add triethylamine (2.2 equivalents).

  • Slowly add pyrrolidine (1.1 equivalents) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with 1M HCl, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Rationale: The chlorosulfonation of 2-chlorobenzoic acid is a standard electrophilic aromatic substitution. The subsequent reaction with pyrrolidine is a nucleophilic substitution at the sulfonyl chloride, forming the stable sulfonamide bond. The use of a base is essential to neutralize the HCl byproduct of this reaction.

Protocol 2: Amide Coupling for Library Synthesis

The carboxylic acid group of the title compound is a prime handle for creating a library of amide derivatives.

Workflow for Amide Library Synthesis

A 2-Chloro-5-(pyrrolidin-1- ylsulfonyl)benzoic acid E Amide Library A->E Amide Coupling B Amine Library (R-NH2) B->E C Coupling Reagent (e.g., HATU, HOBt) C->E D Base (e.g., DIPEA) D->E

Caption: General workflow for synthesizing an amide library.

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling reagent

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF) or other suitable solvent

  • Standard workup and purification reagents

Procedure:

  • In a series of reaction vessels, dissolve this compound (1 equivalent) in DMF.

  • Add HATU (1.1 equivalents) and DIPEA (3 equivalents) to each vessel.

  • Add a unique amine (1.2 equivalents) from your library to each respective vessel.

  • Stir the reactions at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute each reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layers, concentrate, and purify each compound by an appropriate method (e.g., preparative HPLC or column chromatography).

Rationale: The use of modern coupling reagents like HATU facilitates the efficient formation of the amide bond under mild conditions, which is crucial for high-throughput synthesis of a compound library.

Application in Biological Assays: Screening for Therapeutic Potential

Derivatives of this compound hold promise in various therapeutic areas. Below are example protocols for preliminary biological screening.

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)

Given that the sulfonamide moiety is a well-known antibacterial pharmacophore, screening derivatives for antimicrobial activity is a logical first step.

Workflow for Antibacterial Screening

A Prepare serial dilutions of test compounds C Add compound dilutions to wells A->C B Inoculate microtiter plate wells with bacterial suspension B->C D Incubate at 37°C for 18-24 hours C->D E Measure bacterial growth (e.g., OD600 or resazurin assay) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Synthesized library of this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (DMSO)

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Perform two-fold serial dilutions of the compounds in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate the wells containing the serially diluted compounds with the bacterial suspension.

  • Include positive control wells (bacteria with a known antibiotic) and negative control wells (bacteria with DMSO).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Rationale: The broth microdilution method is a standardized and widely accepted technique for determining the in vitro susceptibility of bacteria to antimicrobial agents. This allows for a quantitative assessment of the antibacterial potency of the synthesized compounds.

Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)

The structural motifs present in this compound and its derivatives are also found in some anticancer agents. The MTT assay is a common method for assessing cell viability and cytotoxicity.

Workflow for MTT Assay

A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with serial dilutions of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT reagent and incubate D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for assessing anticancer activity using the MTT assay.

Materials:

  • Synthesized library of this compound derivatives

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the MTT-containing medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. A reduction in metabolic activity is indicative of cytotoxicity or a cytostatic effect, providing a measure of the anticancer potential of the tested compounds.

Conclusion: A Building Block for Future Discoveries

This compound represents a valuable and versatile scaffold for drug discovery. Its straightforward synthesis and the presence of multiple functional groups for derivatization make it an ideal starting point for the generation of diverse chemical libraries. The protocols outlined in this guide provide a framework for synthesizing novel compounds and evaluating their biological activity in key therapeutic areas. By leveraging the unique chemical properties of this building block, researchers can accelerate their efforts in the quest for new and effective medicines.

References

  • Clinivex. 2-Chloro-5-(pyrrolidine-1-sulfonyl)benzoic Acid| Products Supplier. [Link]

The Versatile Precursor: Application Notes for 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block in Medicinal Chemistry

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is a bespoke chemical precursor engineered for versatility in organic synthesis, particularly within the realms of drug discovery and development. Its trifunctional nature, presenting a carboxylic acid, a robust sulfonamide, and a strategically placed chloro substituent, offers a palette of reactivity for constructing complex molecular architectures. The pyrrolidine moiety enhances solubility and can engage in crucial interactions within biological targets, while the chloro and sulfonyl groups modulate the electronic properties and reactivity of the benzoic acid. This guide provides an in-depth exploration of the synthesis and primary applications of this precursor, focusing on the underlying chemical principles and offering detailed, field-proven protocols for its effective utilization.

I. Synthesis of the Precursor: A Two-Step Route

The preparation of this compound is reliably achieved through a two-step synthetic sequence commencing with the chlorosulfonation of 2-chlorobenzoic acid. This is followed by the amidation of the resulting sulfonyl chloride with pyrrolidine.

Step 1: Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid

The foundational step involves an electrophilic aromatic substitution on 2-chlorobenzoic acid using chlorosulfonic acid. The chloro group of the starting material is an ortho-, para-director; however, due to steric hindrance at the ortho-position, the chlorosulfonyl group is predominantly introduced at the para-position relative to the chloro substituent.

Protocol 1: Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid [1]

  • Materials:

    • 2-Chlorobenzoic acid

    • Chlorosulfonic acid

    • Ice

    • Diethyl ether

    • Hexane

    • Anhydrous magnesium sulfate

    • Saturated aqueous sodium chloride solution

  • Procedure:

    • In a fume hood, cautiously add 2-chlorobenzoic acid (1.0 eq) in portions to an excess of chlorosulfonic acid (approx. 5-6 eq) with stirring.

    • Heat the mixture to 90-100 °C for 5 hours. The reaction should be monitored for the cessation of HCl gas evolution.

    • Cool the reaction mixture to room temperature (25 °C) and then slowly pour it onto a stirred mixture of ice and water, maintaining the temperature below 10 °C by adding more ice as needed.

    • Collect the precipitated solid by filtration and wash it thoroughly with cold water.

    • Dissolve the crude wet cake in diethyl ether. Wash the ether layer with a saturated aqueous sodium chloride solution and then dry it over anhydrous magnesium sulfate.

    • Filter the solution and concentrate it in vacuo. Add hexane to induce precipitation.

    • Collect the crystalline product by filtration, wash with hexane, and air-dry.

  • Expected Outcome: A crystalline solid with a melting point of 149-151 °C and a typical yield of 75-80%.[1]

Step 2: Synthesis of this compound

The intermediate sulfonyl chloride is a reactive species that readily undergoes nucleophilic substitution with primary or secondary amines. The reaction with pyrrolidine in the presence of a base to neutralize the HCl byproduct affords the final product.

Protocol 2: Synthesis of this compound

  • Materials:

    • 2-Chloro-5-chlorosulfonylbenzoic acid

    • Pyrrolidine

    • A suitable base (e.g., triethylamine or sodium carbonate)

    • An appropriate solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

    • 1 M Hydrochloric acid

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 2-chloro-5-chlorosulfonylbenzoic acid (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add the base (2.2 eq) to the solution, followed by the dropwise addition of pyrrolidine (1.1 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and acidify to a pH of 2-3 with 1 M HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by recrystallization or flash column chromatography.

II. Core Application: Amide Bond Formation

The primary utility of this compound lies in its capacity as a carboxylic acid building block for the synthesis of amides. This is a cornerstone reaction in medicinal chemistry for the construction of peptides and other biologically active molecules. The reactivity of the carboxylic acid can be enhanced through several standard methods.

Causality in Experimental Choices:

The choice of amide coupling method often depends on the nature of the amine to be coupled, the scale of the reaction, and the presence of other sensitive functional groups.

  • Coupling Reagents (HATU, EDC/HOBt): These reagents are favored for small-scale synthesis and for coupling sensitive or sterically hindered amines. They proceed through a highly reactive activated ester intermediate, allowing for mild reaction conditions and generally high yields. HATU is often more efficient but also more expensive than the EDC/HOBt system.

  • Acyl Chloride Formation: This is a more traditional and cost-effective method, particularly for larger-scale synthesis. The conversion of the carboxylic acid to the more electrophilic acyl chloride, typically using thionyl chloride or oxalyl chloride, allows for rapid reaction with the amine. However, this method involves harsher conditions and the handling of moisture-sensitive intermediates.

General Workflow for Amide Coupling

The following diagram illustrates the general workflow for utilizing this compound in amide synthesis.

Caption: General workflows for amide synthesis using coupling reagents or via an acyl chloride intermediate.

Protocol 3: Amide Coupling using HATU [2]

  • Materials:

    • This compound

    • Desired amine (primary or secondary)

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the amine (1.0-1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Typical reaction times are 1-3 hours.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 4: Amide Coupling via Acyl Chloride Formation [3][4]

  • Part A: Formation of the Acyl Chloride

    • In a flame-dried flask equipped with a reflux condenser, suspend this compound (1.0 eq) in anhydrous toluene.

    • Add thionyl chloride (2.0 eq) dropwise.

    • Heat the mixture to reflux for 2-3 hours, until the evolution of gas ceases.

    • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acyl chloride, which can be used directly in the next step.

  • Part B: Reaction with Amine

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve the amine (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 3-5 hours.

    • Follow the work-up and purification steps as described in Protocol 3.

III. Case Study: Synthesis of a Bioactive Analog

To illustrate the practical application of this precursor, the synthesis of 3-[2-chloro-5-(pyrrolidin-1-ylsulfonyl)benzamido]benzoic acid is presented. This molecule incorporates an additional benzoic acid moiety, suggesting its potential as a linker or a component in more complex drug candidates.

Starting MaterialAmineCoupling MethodProduct
This compound3-Aminobenzoic acidStandard amide coupling (e.g., HATU/DIPEA)3-[2-chloro-5-(pyrrolidin-1-ylsulfonyl)benzamido]benzoic acid

graph G {
layout=dot;
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Precursor [label="this compound"]; Amine [label="3-Aminobenzoic Acid"]; Reagents [label="HATU, DIPEA, DMF", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="3-[2-chloro-5-(pyrrolidin-1-ylsulfonyl)benzamido]benzoic acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Precursor -> Product [label="Couple with"]; Amine -> Product; Reagents -> Product [label="Mediated by"]; }

Caption: Synthesis of 3-[2-chloro-5-(pyrrolidin-1-ylsulfonyl)benzamido]benzoic acid.

IV. Mechanistic Considerations and Scientific Integrity

The successful application of this compound hinges on understanding the interplay of its functional groups. The electron-withdrawing nature of the chloro and sulfonyl groups increases the acidity of the carboxylic acid proton and enhances the electrophilicity of the carbonyl carbon upon activation. This facilitates the nucleophilic attack by the amine.

The protocols provided are designed to be self-validating. Monitoring by TLC or LC-MS at each stage is critical to ensure the completion of the reaction and to identify any potential side products. The purification steps are essential for obtaining a product of high purity, which is paramount in drug development. For definitive structural confirmation, characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry is mandatory. While specific NMR data for the title precursor is not widely published, the expected spectra can be predicted based on analogous structures.[5][6][7]

V. Conclusion

This compound is a highly valuable and versatile precursor for organic synthesis. Its well-defined reactivity, centered on amide bond formation, makes it a strategic choice for the construction of novel compounds with potential therapeutic applications. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this building block in their synthetic endeavors.

References

  • Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. PrepChem.com. Available from: [Link]

  • Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). Available from: [Link]

  • Yasuhara, Y., et al. (1980). Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis. Journal of the Chinese Chemical Society.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Hussein, M. A., et al. (2023). Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. The Journal of Organic Chemistry.
  • What Is The Detailed Mechanism Of Amide Bond Formation?. Chemistry For Everyone. (2023). Available from: [Link]

  • Holland, G. F. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. U.S.
  • The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions. ResearchGate. (2022). Available from: [Link]

  • Amide Synthesis. Fisher Scientific. Available from: [Link]

  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents. (2009).
  • 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. PubChem. Available from: [Link]

  • Synthesis of 2-Chloro-5-(cis-3,5-dimethylpiperidinosulfonyl)benzoic Acid. PrepChem.com. Available from: [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Available from: [Link]

  • Pace, V., et al. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 3(39), 17745-17752.
  • Paun, G., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Havelkova, M., et al. (2016). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 7(12), 1128-1133.
  • Synthesis and bioactivity of some 2-oxo-5-aryl-3-hydrazone and 2-oxo-5-aryl-4-hydrazone pyrrolidine derivatives. ResearchGate. (2015). Available from: [Link]

Sources

The Strategic Utility of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug development, the identification and utilization of versatile chemical building blocks are paramount to the efficient synthesis of novel therapeutic agents. 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is one such scaffold that has garnered significant interest. This molecule, characterized by a dichlorinated benzoic acid core functionalized with a pyrrolidinyl sulfonyl group, offers a unique combination of chemical reactivity and structural features that medicinal chemists can exploit to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

The presence of the carboxylic acid and sulfonyl chloride precursors provides convenient handles for synthetic elaboration, allowing for the construction of diverse molecular architectures. The chloro substituents influence the electronic properties of the aromatic ring and can play a crucial role in binding interactions with biological targets. The pyrrolidinylsulfonyl moiety often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, while also serving as a key pharmacophoric element in certain drug classes. This application note will delve into the prominent applications of this compound and its close analogs, with a particular focus on their role in the development of potent diuretics.

Core Application: A Cornerstone in the Synthesis of Loop Diuretics

A primary and well-established application of 2-chloro-5-sulfamoylbenzoic acid derivatives, including the pyrrolidinyl variant, is in the synthesis of loop diuretics.[1][2] These agents are critical in the management of edema associated with heart failure, cirrhosis, and renal disease.[3] The quintessential example in this context is Torasemide, a potent loop diuretic that showcases the therapeutic potential of this chemical class.[4][5][6]

Mechanism of Action: Targeting the Na-K-2Cl Symporter

Loop diuretics, including torasemide, exert their therapeutic effect by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle in the kidneys.[1][3] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in water and electrolyte excretion (diuresis). The sulfamoylbenzoic acid core of these molecules is crucial for their biological activity, as it mimics the binding of chloride ions to the symporter, thereby competitively blocking its function.

The unique pharmacological profile of torasemide, which includes a longer half-life and a more favorable safety profile compared to other loop diuretics like furosemide, can be partly attributed to the specific substitutions on the sulfonylurea scaffold.[3] This underscores the importance of the strategic derivatization of the core 2-chloro-5-sulfamoylbenzoic acid structure in fine-tuning the drug's properties.

Visualizing the Pathway: From Building Block to Therapeutic Action

The following diagram illustrates the conceptual pathway from the core chemical scaffold to the therapeutic intervention in the renal system.

G cluster_0 Chemical Synthesis cluster_1 Pharmacological Action A This compound B Synthetic Intermediates A->B C Active Pharmaceutical Ingredient (e.g., Torasemide analog) B->C D Inhibition of Na-K-2Cl Symporter C->D Drug-Target Interaction E Decreased Ion Reabsorption D->E F Increased Diuresis E->F

Caption: Synthetic pathway and mechanism of action.

Representative Synthetic Protocol: Synthesis of a Torasemide Analog Intermediate

The following protocol provides a representative, generalized procedure for the synthesis of a key intermediate for a torasemide analog, starting from the precursor 2-chloro-5-(chlorosulfonyl)benzoic acid. This protocol is based on established synthetic routes for related sulfamoylbenzoic acids.[7][8][9]

Objective: To synthesize this compound from 2-chloro-5-(chlorosulfonyl)benzoic acid.

Materials and Reagents:
ReagentCAS NumberMolecular WeightQuantity
2-Chloro-5-(chlorosulfonyl)benzoic acid137-64-4255.08 g/mol 2.55 g (10 mmol)
Pyrrolidine123-75-171.12 g/mol 1.56 g (22 mmol)
Tetrahydrofuran (THF), anhydrous109-99-972.11 g/mol 50 mL
Triethylamine121-44-8101.19 g/mol 2.22 g (22 mmol)
Hydrochloric acid, 1M aqueous7647-01-036.46 g/mol As needed
Ethyl acetate141-78-688.11 g/mol As needed
Brine (saturated NaCl solution)N/AN/AAs needed
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol As needed
Experimental Procedure:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-5-(chlorosulfonyl)benzoic acid (2.55 g, 10 mmol) in 50 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath.

    • Causality Explanation: The reaction is performed at low temperature to control the exothermicity of the reaction between the sulfonyl chloride and the amine, minimizing potential side reactions.

  • Amine Addition: In a separate beaker, prepare a solution of pyrrolidine (1.56 g, 22 mmol) and triethylamine (2.22 g, 22 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the cooled solution of 2-chloro-5-(chlorosulfonyl)benzoic acid over 30 minutes.

    • Causality Explanation: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).

    • Self-Validation Insight: The disappearance of the starting sulfonyl chloride spot on the TLC plate indicates the completion of the reaction.

  • Workup: Once the reaction is complete, quench the reaction by adding 50 mL of water. Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Causality Explanation: Acidification protonates the carboxylic acid, making it less soluble in the aqueous phase and facilitating its extraction into the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective drugs relies heavily on understanding the structure-activity relationship (SAR). For sulfamoylbenzoic acid derivatives, several key structural features have been identified as critical for their diuretic activity:

  • The Sulfamoyl Group: The -SO₂NH- moiety is essential for binding to the Na-K-2Cl symporter. Modifications to the amine portion of the sulfamoyl group can significantly impact potency and pharmacokinetic properties.[1]

  • The Carboxylic Acid: The acidic proton of the carboxylic acid is crucial for the diuretic effect. Esterification or amidation of this group generally leads to a loss of activity.

  • Aromatic Ring Substitution: The chloro substituent at the 2-position and the sulfamoyl group at the 5-position are common features in many potent loop diuretics. Variations in this substitution pattern can modulate the electronic and steric properties of the molecule, influencing its interaction with the target protein.

The following diagram illustrates the key pharmacophoric features of a sulfamoylbenzoic acid-based diuretic.

SAR cluster_core Pharmacophore cluster_annotations Key Features Core mol COOH Cl Aromatic Ring SO2-N-R1R2 COOH_note Essential for Activity (Anionic Interaction) COOH_note->mol:f0 Cl_note Electronic & Steric Effects (Modulates Potency) Cl_note->mol:f1 Sulfamoyl_note Crucial for Target Binding (Mimics Cl-) Sulfamoyl_note->mol:f3

Caption: Key pharmacophoric features of sulfamoylbenzoic acid diuretics.

Conclusion and Future Perspectives

This compound and its analogs represent a valuable class of building blocks in medicinal chemistry, particularly for the development of loop diuretics. The inherent reactivity and pharmacophoric features of this scaffold provide a solid foundation for the synthesis of potent and selective therapeutic agents. Future research in this area may focus on the synthesis of novel derivatives with improved pharmacokinetic profiles, reduced side effects, and potentially new therapeutic applications beyond diuresis. The continued exploration of the SAR of this privileged scaffold will undoubtedly lead to the discovery of next-generation drugs with enhanced clinical utility.

References

  • Masereel, B., Lohrmann, E., Schynts, M., Pirotte, B., Greger, R., & Delarge, J. (1992). Design, synthesis and biological activity of a series of torasemide derivatives, potent blockers of the Na+ 2Cl- K+ co-transporter: in-vitro study. Journal of Pharmacy and Pharmacology, 44(7), 589-593. [Link]

  • PubChem. (n.d.). Torasemide. National Center for Biotechnology Information. Retrieved from [Link]

  • Lal, M., Sahoo, P. K., & Tiwaskar, M. (2024). Unique Pharmacological Properties and Safety Profiles of Loop Diuretics. The Journal of the Association of Physicians of India, 72(9), 16-18. [Link]

  • ResearchGate. (2022). Synthesis and Characterization of Related Substances of Torasemide. [Link]

  • Paruszewski, R. (1972). Synthesis of new derivatives of 2,4-dichloro-5-sulfamylbenzoic acid. Acta Poloniae Pharmaceutica, 29(6), 564-568. [Link]

  • Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
  • Clinivex. (n.d.). 2-Chloro-5-(pyrrolidine-1-sulfonyl)benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Google Patents. (n.d.). Process for the preparation of torsemide and related intermediates.
  • Google Patents. (n.d.). Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • PubMed. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Retrieved from [Link]

  • PubMed Central. (2020). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. Retrieved from [Link]

  • PubMed. (1976). Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-(pyrrolidin-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2001). The loop diuretic torasemide interferes with endothelin-1 actions in the aorta of hypertensive rats. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Medicinal Chemistry

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid (CAS No. 151104-21-1) is a synthetic organic compound that serves as a valuable building block in the design and development of novel therapeutic agents.[1][2] Its structure, featuring a chlorinated benzoic acid core, a sulfonamide linker, and a pyrrolidine moiety, provides a unique combination of chemical features that can be exploited for targeted drug design. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common motif in many biologically active compounds and natural products, valued for its ability to introduce conformational rigidity and explore three-dimensional pharmacophore space.[3][4] The sulfonamide group acts as a key hydrogen bond donor and acceptor, often serving as a bioisostere for amide bonds to improve metabolic stability.[5][6]

This guide provides detailed protocols for the synthesis of this compound and outlines its potential applications in drug discovery, drawing upon the established biological activities of structurally related molecules. The protocols are designed for researchers in medicinal chemistry, chemical biology, and drug development, offering both procedural steps and the underlying scientific rationale.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₁H₁₂ClNO₄S
Molecular Weight 289.73 g/mol
Appearance White to off-white solid
CAS Number 151104-21-1

Synthesis Protocol

The synthesis of this compound is a two-step process that begins with the chlorosulfonation of 2-chlorobenzoic acid to form the key intermediate, 2-chloro-5-(chlorosulfonyl)benzoic acid. This intermediate is then reacted with pyrrolidine to yield the final product.

Diagram of the Synthetic Pathway

Synthesis_Pathway 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Intermediate 2-Chloro-5-(chlorosulfonyl)benzoic Acid 2-Chlorobenzoic_Acid->Intermediate Chlorosulfonation (Step 1) Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Intermediate Final_Product 2-Chloro-5-(pyrrolidin-1-yl)sulfonyl)benzoic Acid Intermediate->Final_Product Sulfonamide Formation (Step 2) Pyrrolidine Pyrrolidine Pyrrolidine->Final_Product

Sources

Application Notes & Protocols: The Strategic Use of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic Acid in the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the assembly of complex molecular architectures with high precision and efficiency is paramount. 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid has emerged as a key building block, valued for its trifunctional nature. Possessing a carboxylic acid for amide bond formation, a robust sulfonamide linker, and a strategically placed chloro substituent, this compound offers a versatile platform for generating libraries of novel compounds. The pyrrolidine moiety often enhances aqueous solubility and can form critical interactions with biological targets, while the 2-chloro and 5-sulfonyl substitution pattern on the benzoic acid core provides a well-defined vector for structural elaboration.[1] This document provides an in-depth guide to the synthesis and application of this valuable intermediate, focusing on its use in amide coupling reactions to generate compounds with potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is critical for experimental design, including solvent selection, reaction monitoring, and purification strategies.

PropertyValueSource
CAS Number 151104-21-1Clinivex[2]
Molecular Formula C₁₁H₁₂ClNO₄SSanta Cruz Biotechnology
Molecular Weight 289.74 g/mol Calculated
SMILES C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C(=O)O)ClChemScene
Appearance White to off-white solidGeneral Supplier Data
Storage Room temperature, desiccateClinivex[2]

Core Synthesis Strategy: From Simple Precursors to a Key Intermediate

The journey to novel compounds using our title molecule begins with its own synthesis. The most common and industrially scalable approach involves a two-step process starting from 2-chlorobenzoic acid. This foundational knowledge is crucial for researchers who may need to synthesize the intermediate in-house or troubleshoot downstream applications.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonylation cluster_1 Step 2: Sulfonamide Formation A 2-Chlorobenzoic Acid C Heat (90-100°C) A->C B Chlorosulfonic Acid (Excess) B->C D 2-Chloro-5-(chlorosulfonyl)benzoic Acid C->D Electrophilic Aromatic Substitution E Pyrrolidine G This compound D->G Nucleophilic Acyl Substitution E->G F Base (e.g., NaOH or Pyridine) F->G

Caption: Synthetic pathway from 2-chlorobenzoic acid.

Protocol 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid

This protocol is adapted from established industrial methods for the chlorosulfonylation of benzoic acid derivatives.[3]

Rationale: This reaction is a classic electrophilic aromatic substitution. Chlorosulfonic acid serves as both the solvent and the electrophilic reagent. The excess is used to drive the reaction to completion. The electron-withdrawing nature of the existing chloro and carboxylic acid groups directs the incoming chlorosulfonyl group primarily to the meta position (position 5).

  • Materials: 2-chlorobenzoic acid, Chlorosulfonic acid.

  • Procedure:

    • In a fume hood, cautiously add 2-chlorobenzoic acid (1.0 eq) in portions to an excess of chlorosulfonic acid (approx. 5-6 eq) with stirring. An exothermic reaction may be observed.

    • Heat the reaction mixture to 90-100°C and maintain for 5 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

    • Cool the mixture to room temperature (25°C).

    • In a separate, large vessel, prepare a mixture of crushed ice and water.

    • Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. This quench step is highly exothermic and will generate HCl gas. Maintain the temperature below 10°C by adding more ice as needed.

    • The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

    • For purification, the crude wet solid can be dissolved in diethyl ether, washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and recrystallized from an ether/hexane mixture.[3]

    • Dry the resulting crystalline product, 2-chloro-5-(chlorosulfonyl)benzoic acid, under vacuum. The expected melting point is in the range of 149-151°C.[3]

Protocol 2: Synthesis of this compound

Rationale: This step is a nucleophilic substitution on the sulfonyl chloride. The nitrogen atom of pyrrolidine acts as the nucleophile, displacing the chloride on the sulfonyl group. A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Materials: 2-Chloro-5-(chlorosulfonyl)benzoic acid, Pyrrolidine, Sodium hydroxide (or another suitable base like pyridine), Acetone, Hydrochloric acid.

  • Procedure:

    • Dissolve pyrrolidine (1.1 eq) in a suitable solvent such as acetone in a round-bottom flask.

    • Add an aqueous solution of a base like sodium hydroxide (1.2 eq) to the pyrrolidine solution.

    • Add a solution or slurry of 2-chloro-5-(chlorosulfonyl)benzoic acid (1.0 eq) in acetone to the basic pyrrolidine mixture portion-wise at room temperature.

    • Stir the reaction mixture for 30 minutes to several hours at room temperature. Monitor the reaction progress by TLC.

    • Once the reaction is complete, remove the acetone under reduced pressure (in vacuo).

    • Acidify the remaining aqueous solution with hydrochloric acid to a pH of ~2-3. The desired product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Application in Novel Compound Synthesis: Amide Coupling

The carboxylic acid moiety of this compound is the primary handle for diversification. It is most commonly employed in amide bond formation with a wide array of primary and secondary amines to construct larger, more complex molecules. A prominent example is the synthesis of inhibitors for various biological targets.[4][5]

Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_0 Method A: Acyl Chloride Formation cluster_1 Method B: Direct Coupling A This compound B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) A->B Activation Step C Intermediate Acyl Chloride (Highly Reactive) B->C D Amine (R-NH₂) C->D Amidation E Final Amide Product D->E F This compound H Coupling Agents (e.g., HATU, EDC, HOBt) F->H One-Pot Reaction G Amine (R-NH₂) G->H J Final Amide Product H->J I Base (e.g., DIPEA) I->H

Caption: Common strategies for amide bond formation.

Protocol 3: Synthesis of a Novel Benzamide Derivative via Direct Amide Coupling

This protocol provides a representative method for coupling this compound with a generic amine using modern coupling reagents, a technique widely cited in the synthesis of bioactive compounds.[4]

Rationale: Direct coupling methods avoid the isolation of harsh and moisture-sensitive acyl chloride intermediates. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is used to scavenge the proton released during the reaction without competing with the primary amine.[6][7]

  • Materials:

    • This compound (1.0 eq)

    • Target amine (e.g., 3-aminobenzoic acid) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (2.5 eq)

    • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound in anhydrous DMF.

    • Add the target amine to the solution.

    • Add HATU to the reaction mixture, followed by the dropwise addition of DIPEA.

    • Stir the reaction at room temperature for 8-16 hours. The progress of the reaction should be monitored by TLC or LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Upon completion, quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the final pure compound, such as 3-[2-chloro-5-(pyrrolidine-1-sulfonyl)benzamido]benzoic acid.[8]

Conclusion and Future Perspectives

This compound stands as a testament to the power of well-designed building blocks in accelerating drug discovery. Its inherent structural features provide a reliable and versatile scaffold for creating diverse chemical entities. The protocols outlined herein offer a robust starting point for researchers aiming to leverage this intermediate in their synthetic campaigns. As the demand for novel therapeutics continues to grow, the strategic application of such multifunctional reagents will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

  • PrepChem. Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. Available from: [Link]

  • Google Patents. Process for preparing 2-chloro-5-sulfamoylbenzoic acids. (1975).
  • Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (2010).
  • PubChem. 2-Chloro-5-(methylsulphonyl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • PrepChem. Synthesis of 2-Chloro-5-(3-methoxy-4-hydroxypiperidinosulfonyl)benzoic Acid. Available from: [Link]

  • The Royal Society of Chemistry. 2-chlorobenzoic acid - Supplementary Information. Available from: [Link]

  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • American Chemical Society. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (2023). Available from: [Link]

  • Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available from: [Link]

  • PubChem. 2-Chloro-5-(pyrrolidin-1-yl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. (2022). Available from: [Link]

  • Google Patents. Preparation of 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. (2016).
  • PubMed. Structure guided modification of 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide to afford selective inhibitors of Cryptosporidium parvum N-myristoyltransferase. (2025). Available from: [Link]

Sources

Scale-Up Synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and robust two-step protocol for the scale-up synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the electrophilic chlorosulfonylation of 2-chlorobenzoic acid to yield the key intermediate, 2-chloro-5-(chlorosulfonyl)benzoic acid. This intermediate is subsequently reacted with pyrrolidine to form the final product. This guide emphasizes process safety, scalability, and optimization, offering detailed experimental procedures, mechanistic insights, and characterization data to ensure reproducibility and high purity.

Introduction and Synthetic Strategy

This compound and its derivatives are integral components in the development of various therapeutic agents. Its structure is found in molecules designed as inhibitors for enzymes such as N-myristoyltransferase, a target in antiparasitic drug discovery[1]. The reliable, large-scale production of this intermediate is therefore critical for advancing pharmaceutical research programs.

The selected synthetic strategy is a well-established and efficient two-step process that is amenable to scale-up:

  • Chlorosulfonylation: An electrophilic aromatic substitution reaction where 2-chlorobenzoic acid is treated with excess chlorosulfonic acid. The chloro and carboxylic acid groups are ortho- and meta-directing, respectively, which sterically and electronically favors the substitution at the C-5 position.

  • Sulfonamide Formation: A nucleophilic substitution reaction where the highly reactive 2-chloro-5-(chlorosulfonyl)benzoic acid intermediate is treated with pyrrolidine in the presence of a base to yield the target sulfonamide.

This approach is chosen for its high convergence and the commercial availability of the starting materials. The primary challenges in scaling this process involve managing the high reactivity and hazardous nature of chlorosulfonic acid and ensuring controlled reaction conditions to minimize side-product formation.

G cluster_0 Synthetic Workflow A 2-Chlorobenzoic Acid B Intermediate: 2-Chloro-5-(chlorosulfonyl)benzoic acid A->B Step 1: Chlorosulfonylation (HSO3Cl) C Final Product: This compound B->C Step 2: Sulfonamide Formation (Pyrrolidine, Base)

Figure 2: Detailed scale-up process workflow.

Conclusion

This application note details a reliable and scalable two-step synthesis for producing high-purity this compound. By adhering to the outlined procedures, particularly the stringent safety measures and temperature controls required for the chlorosulfonylation step, researchers and process chemists can confidently produce kilogram quantities of this important building block for pharmaceutical R&D.

References

  • Title: Synthesis of Sulfonamides. In: Synthetic Methods in Drug Discovery: Volume 2. Source: The Royal Society of Chemistry, 2016. URL: [Link]

  • Title: Recent advances in synthesis of sulfonamides: A review. Source: Chemistry & Biology Interface, 2018. URL: [Link]

  • Title: Recent Advances in the Synthesis of Sulfonamides Intermediates. Source: Thieme Chemistry, 2024. URL: [Link]

  • Title: Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Title: Structure guided modification of 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide to afford selective inhibitors of Cryptosporidium parvum N-myristoyltransferase. Source: Bioorganic & Medicinal Chemistry Letters, 2025. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to enhance your synthetic success.

Introduction to the Synthesis

The synthesis of this compound is a cornerstone for the development of various pharmaceutical agents. The most common and cost-effective route involves a two-step process: the chlorosulfonation of 2-chlorobenzoic acid to form 2-chloro-5-(chlorosulfonyl)benzoic acid, followed by an amidation reaction with pyrrolidine. While conceptually straightforward, each step presents unique challenges that can impact yield, purity, and scalability. This guide will address these critical issues directly.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: The Chlorosulfonation Step

The first step, the reaction of 2-chlorobenzoic acid with a chlorosulfonating agent (typically chlorosulfonic acid), is often the most problematic. Success hinges on precise control of reaction conditions to favor the formation of the desired 5-sulfonyl chloride isomer.

Question 1: My yield of the intermediate, 2-chloro-5-(chlorosulfonyl)benzoic acid, is consistently low. What are the primary causes?

Answer: Low yields in this electrophilic aromatic substitution are typically traced back to three main factors: incomplete reaction, substrate degradation, or the formation of unwanted isomers.

  • Incomplete Reaction: The reaction requires a significant excess of the chlorosulfonating agent to drive it to completion. A molar ratio of at least 5:1 of chlorosulfonic acid to 2-chlorobenzoic acid is recommended. Additionally, reaction temperature is critical. The reaction should be initiated at a low temperature (0-5 °C) to control the initial exothermic release, and then allowed to warm to room temperature or slightly above to ensure completion.

  • Substrate Degradation: 2-chlorobenzoic acid can undergo charring or decomposition in the presence of hot chlorosulfonic acid. This is often indicated by the reaction mixture turning dark brown or black. Maintaining strict temperature control is the most effective way to mitigate this.

  • Isomer Formation: The chlorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. In this case, the directing effects are competing. While the desired 5-sulfonyl chloride is the major product, formation of other isomers is possible, which can complicate purification and lower the isolated yield of the desired product.

Troubleshooting Protocol: Optimizing the Chlorosulfonation Step

  • Reagent Stoichiometry: Ensure a significant molar excess (5-7 equivalents) of chlorosulfonic acid is used.

  • Temperature Control:

    • Begin the addition of 2-chlorobenzoic acid to the chlorosulfonic acid in a flask equipped with a stir bar and a drying tube, submerged in an ice-salt bath to maintain a temperature of 0-5 °C.

    • Add the 2-chlorobenzoic acid portion-wise over 30-60 minutes to control the exotherm.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Some protocols suggest gentle heating (40-50 °C) to drive the reaction to completion, but this should be monitored closely for any signs of decomposition.

  • Reaction Quenching: The reaction is quenched by slowly and carefully pouring the reaction mixture onto crushed ice. This is a highly exothermic process and must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The intermediate product will precipitate out as a white solid.

Question 2: I'm observing a significant amount of an insoluble solid after quenching the chlorosulfonation reaction. What is it and how can I avoid it?

Answer: The insoluble solid is likely the anhydride formed by the reaction of the carboxylic acid with the newly formed sulfonyl chloride on an adjacent molecule. This intermolecular reaction is promoted by higher temperatures and prolonged reaction times. To minimize its formation, it is crucial to maintain the recommended temperature profile and to quench the reaction as soon as it has reached completion (as determined by TLC or a small-scale workup and NMR analysis).

Category 2: The Amidation Step

The second step involves the reaction of the sulfonyl chloride intermediate with pyrrolidine to form the final product. The primary challenges here are controlling the reaction rate and preventing hydrolysis of the sulfonyl chloride.

Question 3: My final product is contaminated with unreacted 2-chloro-5-(chlorosulfonyl)benzoic acid. How can I improve the conversion?

Answer: Incomplete amidation is a common issue. Here are the key parameters to check:

  • Stoichiometry of Pyrrolidine: At least two equivalents of pyrrolidine are required. The first equivalent reacts with the sulfonyl chloride, and the second equivalent acts as a base to neutralize the HCl generated during the reaction. Using a slight excess (2.2-2.5 equivalents) can help drive the reaction to completion.

  • Reaction Temperature: This reaction is typically fast and exothermic. It is best performed at low temperatures (0-10 °C) to prevent side reactions. Adding the sulfonyl chloride intermediate to a solution of pyrrolidine in an appropriate solvent (e.g., dichloromethane, THF) helps to control the exotherm.

  • Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride intermediate is highly susceptible to hydrolysis, which will convert it back to the corresponding sulfonic acid. Ensure that all glassware is dry and that anhydrous solvents are used.

Experimental Workflow: Amidation and Purification

G cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amidation A 2-Chlorobenzoic Acid C 2-Chloro-5-(chlorosulfonyl)benzoic Acid (Desired Intermediate) A->C 0-5°C, then RT B Chlorosulfonic Acid (Excess) B->C D Side Products (Isomers, Anhydride) C->D High Temp / Long Time F This compound (Final Product) C->F 0-10°C, Anhydrous Solvent C->F Amidation Reaction G 2-Chloro-5-sulfonic acid benzoic acid (Hydrolysis Product) C->G Presence of Water E Pyrrolidine (>= 2 eq.) E->F

Caption: Synthetic workflow for this compound.

  • Reaction Setup: Dissolve the crude 2-chloro-5-(chlorosulfonyl)benzoic acid intermediate in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Addition: Cool the solution in an ice bath to 0 °C. Slowly add a solution of pyrrolidine (2.2-2.5 equivalents) in the same anhydrous solvent dropwise.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), looking for the disappearance of the starting sulfonyl chloride. The reaction is typically complete within 1-2 hours.

  • Workup: Once the reaction is complete, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess pyrrolidine, followed by water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a white solid.[1]

Question 4: The purity of my final product is low, and I'm having trouble with purification. What are the likely impurities and how can I remove them?

Answer: Low purity often results from side reactions in both synthetic steps. The most common impurities are:

  • Starting 2-chlorobenzoic acid: This indicates an incomplete chlorosulfonation reaction.

  • 2-chloro-5-sulfonic acid benzoic acid: This is the hydrolysis product of the sulfonyl chloride intermediate. It is highly polar and can be difficult to remove.

  • Isomeric products: Other isomers of the final product may have formed if the initial chlorosulfonation was not regioselective.

Purification Strategy:

The key to effective purification is exploiting the acidic nature of the carboxylic acid group on the desired product.

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired product and any acidic impurities will move into the aqueous layer as their sodium salts, while neutral impurities (like any anhydride byproduct) will remain in the organic layer.

  • Precipitation: Separate the aqueous layer and slowly acidify it with cold 1-2M HCl. The desired product will precipitate out.

  • Filtration and Washing: Collect the precipitated solid by filtration, wash it thoroughly with cold deionized water to remove any inorganic salts, and then with a small amount of a non-polar solvent like hexanes to aid in drying.

  • Recrystallization: If the purity is still not satisfactory, recrystallization is the final step.

Data Summary: Common Impurities and Their Removal

ImpurityOriginRemoval Method
2-chlorobenzoic acidIncomplete chlorosulfonationAcid-base extraction, Recrystallization
2-chloro-5-sulfonic acid benzoic acidHydrolysis of sulfonyl chlorideAcid-base extraction, Recrystallization
Isomeric ProductsNon-selective chlorosulfonationFractional recrystallization, Preparative HPLC (if necessary)
Polymeric AnhydrideSide reaction in chlorosulfonationInsoluble in most organic solvents; removed during filtration.

Logical Troubleshooting Diagram

This diagram outlines a decision-making process for troubleshooting common synthesis issues.

G cluster_start Problem Identification cluster_analysis Analysis Stage cluster_troubleshooting Troubleshooting Path cluster_solution Corrective Actions Start Low Yield or Purity Issue Analysis Analyze Crude Product (TLC, NMR, LC-MS) Start->Analysis Impurity_ID Identify Key Impurities Analysis->Impurity_ID Step1_Issue Issue in Chlorosulfonation? (Unreacted SM, Isomers) Impurity_ID->Step1_Issue SM / Isomers Present Step2_Issue Issue in Amidation? (Hydrolysis, Incomplete Reaction) Impurity_ID->Step2_Issue Hydrolysis Product Present Purification_Issue Purification Challenge? Impurity_ID->Purification_Issue Multiple Impurities Sol_Step1 Optimize Step 1: - Check Reagent Stoichiometry - Control Temperature - Monitor Reaction Time Step1_Issue->Sol_Step1 Sol_Step2 Optimize Step 2: - Use Anhydrous Conditions - Check Pyrrolidine Equivalents - Control Temperature Step2_Issue->Sol_Step2 Sol_Purification Refine Purification: - Implement Acid-Base Extraction - Optimize Recrystallization Solvent Purification_Issue->Sol_Purification

Caption: A logical guide to troubleshooting synthesis and purification problems.

References

  • Sulfonamide Purification Process.
  • Preparation of sulfonamides from N-silylamines. National Center for Biotechnology Information. [Link]

  • Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. PrepChem.com. [Link]

  • 2-Chlorobenzoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Sulfonamide (medicine). Wikipedia. [Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and insights provided herein are based on established chemical principles and analogous procedures found in peer-reviewed literature and patents.

Experimental Workflow Overview

The synthesis of this compound is a two-step process. The first step involves the chlorosulfonylation of 2-chlorobenzoic acid to form the key intermediate, 2-chloro-5-(chlorosulfonyl)benzoic acid. The second step is the reaction of this intermediate with pyrrolidine to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Chlorosulfonylation cluster_step2 Step 2: Sulfonamide Formation cluster_purification Purification A 2-Chlorobenzoic Acid C 2-Chloro-5-(chlorosulfonyl)benzoic acid A->C Heat (90-100°C) B Chlorosulfonic Acid B->C Reagent E This compound C->E Base (e.g., Triethylamine), Solvent (e.g., Acetone) D Pyrrolidine D->E Reagent F Crude Product E->F Acidification & Extraction G Pure Product F->G Recrystallization/Chromatography

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters in the first step, the chlorosulfonylation of 2-chlorobenzoic acid?

A1: The critical parameters for the successful synthesis of 2-chloro-5-(chlorosulfonyl)benzoic acid are temperature control and the quench procedure. The reaction between 2-chlorobenzoic acid and chlorosulfonic acid should be maintained at 90-100°C for approximately 5 hours to ensure complete conversion.[1] During the quench, the reaction mixture must be added slowly to a mixture of ice and water, keeping the temperature below 10°C.[1] This is crucial to prevent the hydrolysis of the newly formed sulfonyl chloride back to the sulfonic acid and to manage the highly exothermic nature of the quench.

Q2: I am getting a low yield in the second step, the reaction with pyrrolidine. What are the likely causes?

A2: Low yields in the sulfonamide formation step can be attributed to several factors:

  • Hydrolysis of the sulfonyl chloride: 2-Chloro-5-(chlorosulfonyl)benzoic acid is sensitive to moisture. Ensure that all your glassware is dry and that you are using anhydrous solvents. The presence of water will lead to the formation of the corresponding sulfonic acid, which will not react with pyrrolidine.

  • Inadequate base: A base, such as triethylamine or pyridine, is typically used to neutralize the HCl generated during the reaction.[2] An insufficient amount of base can lead to the protonation of the pyrrolidine, reducing its nucleophilicity and slowing down or stopping the reaction. It is common to use at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base.

  • Reaction temperature: While many sulfonamide formations proceed well at room temperature, some may require gentle heating to go to completion. However, excessive heat can lead to side reactions. It is advisable to monitor the reaction by TLC to determine the optimal reaction time and temperature.

Q3: What are the common impurities I might see, and how can I remove them?

A3: Common impurities include unreacted 2-chloro-5-(chlorosulfonyl)benzoic acid, the corresponding sulfonic acid (from hydrolysis), and potentially di-sulfonated byproducts, though less common. Purification can typically be achieved by:

  • Acid-base extraction: After the reaction, acidifying the mixture will protonate the carboxylic acid group of the product, allowing it to be extracted into an organic solvent. Unreacted pyrrolidine and the base will remain in the aqueous layer as their hydrochloride salts.

  • Recrystallization: This is a powerful technique for purifying solid products.[3] A suitable solvent system (e.g., ethanol/water, acetone/hexane) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

  • Column chromatography: For difficult separations, silica gel chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is often effective.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis.

Problem 1: Low Yield of 2-Chloro-5-(chlorosulfonyl)benzoic acid (Step 1)
Symptom Possible Cause Suggested Solution
Oily product that does not solidify upon quenching.Incomplete reaction or excessive hydrolysis.Ensure the reaction is heated for the full duration at the recommended temperature. During the quench, add the reaction mixture very slowly to a vigorously stirred ice/water mixture to maintain a low temperature.
Low isolated yield after filtration.Product loss during workup.The product has some solubility in water. Ensure the washings of the crude product are done with cold water to minimize loss.
Product decomposes upon drying.The product is thermally sensitive.Dry the product under vacuum at a low temperature (e.g., 40-50°C) rather than in a high-temperature oven.
Problem 2: Incomplete Reaction or Multiple Spots on TLC (Step 2)

Troubleshooting_TLC Start Multiple spots on TLC after reaction CheckSM Is starting sulfonyl chloride still present? Start->CheckSM CheckPolar Is there a very polar spot at the baseline? CheckSM->CheckPolar No IncompleteRxn Reaction is incomplete. - Increase reaction time. - Gently warm the reaction. - Check stoichiometry of pyrrolidine and base. CheckSM->IncompleteRxn Yes CheckOther Are there other, less polar spots? CheckPolar->CheckOther No Hydrolysis This is likely the sulfonic acid from hydrolysis. - Ensure anhydrous conditions (dry glassware, solvents). - Perform the reaction under an inert atmosphere (N2 or Ar). CheckPolar->Hydrolysis Yes SideReaction Possible side reactions. - Lower the reaction temperature. - Consider a different solvent or base. CheckOther->SideReaction Yes

Caption: Troubleshooting decision tree based on TLC analysis.

Problem 3: Difficulty in Product Purification
Symptom Possible Cause Suggested Solution
Product oils out during recrystallization.Improper solvent system.Screen for different recrystallization solvents. A binary solvent system (one in which the product is soluble and one in which it is not) often works well.
Product is a persistent oil or gum after workup.Presence of impurities preventing crystallization.Purify by column chromatography on silica gel. If the product is an acid, adding a small amount of acetic acid to the eluent can improve the peak shape.
Product co-elutes with impurities during chromatography.Similar polarity of product and impurities.Try a different solvent system for chromatography. If the impurity is the sulfonic acid, it may be removed by a basic wash during the workup prior to chromatography.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid

This protocol is adapted from a procedure for a large-scale synthesis and may need to be scaled down accordingly.[1]

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a heating mantle.

  • Reagents: To the flask, add 2-chlorobenzoic acid (1 equivalent). Carefully and slowly add chlorosulfonic acid (approximately 5 equivalents) with stirring.

  • Reaction: Heat the mixture to 90-100°C and maintain this temperature for 5 hours.

  • Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture into the ice-water with vigorous stirring, ensuring the temperature of the quench mixture does not exceed 10°C.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Workup (Optional, for higher purity): Dissolve the crude wet cake in diethyl ether. Wash the ether layer with a saturated aqueous sodium chloride solution, then dry it over anhydrous magnesium sulfate. Filter the solution and concentrate it under reduced pressure. Add hexane to precipitate the product.

  • Drying: Dry the crystalline product under vacuum to a constant weight. The expected yield is approximately 75-80%.[1]

Step 2: Synthesis of this compound

This protocol is based on analogous procedures for the synthesis of similar sulfonamides.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Reagents: Dissolve 2-chloro-5-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., acetone, tetrahydrofuran, or dichloromethane).

  • Addition of Amine and Base: In a separate flask, dissolve pyrrolidine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in the same anhydrous solvent.

  • Reaction: Cool the solution of the sulfonyl chloride to 0°C in an ice bath. Add the pyrrolidine/triethylamine solution dropwise with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Remove the solvent under reduced pressure.

    • Add water and acidify the aqueous solution to a pH of 2-3 with dilute HCl.

    • Extract the product with an organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the organic layer to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

References

  • Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. PrepChem.com. Available at: [Link]

  • Holland, G. F. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. U.S. Patent No. 3,879,402. Washington, DC: U.S. Patent and Trademark Office.
  • Paterson, J. C., & Gordon, J. E. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.
  • Dandia, A., et al. (2018). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ACS Omega, 3(11), 15987-15994. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Recent advances in the synthesis of sulfonamides. Tetrahedron, 64(26), 5937-5955. Available at: [Link]

  • An, G., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32968-32979. Available at: [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Request PDF. Available at: [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 856–864. Available at: [Link]

  • Bowser, J. R., et al. (1995). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 36(49), 8847-8850. Available at: [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9239-9244. Available at: [Link]

  • Combs, M. T., et al. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(11), 523-528. Available at: [Link]

  • Tölgyesi, A., & Vereczkey, G. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Separations, 8(9), 143. Available at: [Link]

  • Moody, T. S., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 956-960. Available at: [Link]

  • Official Methods of Analysis of the Association of Official Analytical Chemists. (1975). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 58(1), 8-12. Available at: [Link]

  • Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. PrepChem.com. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on anticipating and resolving potential side reactions and other experimental challenges to ensure a successful and efficient synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Final Product

Question: My synthesis of this compound is resulting in a consistently low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in this multi-step synthesis can be attributed to several factors, primarily related to the stability of the intermediates and the reaction conditions. The key intermediate, 2-chloro-5-(chlorosulfonyl)benzoic acid, is highly susceptible to hydrolysis.[1][2]

Potential Causes & Solutions:

  • Hydrolysis of 2-Chloro-5-(chlorosulfonyl)benzoic acid:

    • Cause: Sulfonyl chlorides are highly reactive towards water, leading to the formation of the corresponding and unreactive sulfonic acid.[1][3] This can occur due to atmospheric moisture or residual water in solvents and glassware.

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

      • Proper Storage: If the 2-chloro-5-(chlorosulfonyl)benzoic acid intermediate is prepared and stored, ensure it is kept in a desiccator over a strong drying agent. It is often best to use this intermediate immediately after preparation.[2]

  • Incomplete Initial Chlorosulfonylation:

    • Cause: The reaction of 2-chlorobenzoic acid with chlorosulfonic acid may not have gone to completion.

    • Solution:

      • Reaction Time and Temperature: Ensure the reaction is heated at an adequate temperature (e.g., 90-100°C) for a sufficient duration (e.g., 5 hours) to drive the reaction to completion.[4]

      • Reagent Excess: A significant excess of chlorosulfonic acid is typically used to ensure the complete conversion of the starting material.[4]

  • Suboptimal Amidation Reaction:

    • Cause: The reaction between 2-chloro-5-(chlorosulfonyl)benzoic acid and pyrrolidine can be inefficient if the conditions are not optimized.

    • Solution:

      • Stoichiometry: Use a slight excess of pyrrolidine (1.1-1.2 equivalents) to ensure the full consumption of the sulfonyl chloride.

      • Base and Solvent: A non-nucleophilic organic base, such as triethylamine or pyridine, should be used to neutralize the HCl generated during the reaction.[1] The solvent should be inert, such as dichloromethane or tetrahydrofuran.[1]

Issue 2: Presence of an Impurity with a Mass of 237.0 g/mol in the Intermediate Step

Question: During the synthesis of 2-chloro-5-(chlorosulfonyl)benzoic acid, I'm observing an impurity with a mass corresponding to the sulfonic acid. What is this and how can I avoid it?

Answer:

This impurity is almost certainly 2-chloro-5-sulfobenzoic acid, the hydrolysis product of your desired sulfonyl chloride.

Mechanism of Formation:

2-chloro-5-(chlorosulfonyl)benzoic acid (MW: 255.08 g/mol )[5] readily reacts with water, even trace amounts, to replace the chloride with a hydroxyl group, forming 2-chloro-5-sulfobenzoic acid (MW: 236.6 g/mol ).

Prevention Strategies:

  • Strict Anhydrous Technique: As detailed in Issue 1, the rigorous exclusion of water is paramount. All solvents, reagents, and glassware must be scrupulously dried.

  • Work-up Conditions: When quenching the chlorosulfonylation reaction, it is typically done by carefully adding the reaction mixture to ice-water.[4] This must be done at a low temperature (below 10°C) to minimize the hydrolysis of the product before it precipitates and can be isolated.[4]

Issue 3: Formation of a Disubstituted By-product with Pyrrolidine

Question: I've noticed a by-product in my final reaction mixture that appears to be a disubstituted product. How is this possible and what can be done to prevent it?

Answer:

While less common with a secondary amine like pyrrolidine, side reactions can still occur, particularly if there are other reactive sites on your starting material or if impurities are present. However, a more likely scenario involves the pyrrolidine reacting with another functional group. In this specific synthesis, the carboxylic acid is a potential site for a side reaction.

Potential Side Reaction:

  • Amide Formation: Under certain conditions, especially if a coupling agent is inadvertently present or if the reaction is heated, pyrrolidine could react with the carboxylic acid group to form an amide.

Prevention:

  • Control Reaction Temperature: The amidation of the sulfonyl chloride is typically carried out at a low temperature (0°C to room temperature) to favor the more reactive sulfonyl chloride over the carboxylic acid.[2]

  • Choice of Base: Using a non-nucleophilic base like triethylamine or pyridine is crucial. Stronger, more nucleophilic bases could potentially deprotonate the carboxylic acid, making it more susceptible to reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The most critical step is the preparation and handling of the 2-chloro-5-(chlorosulfonyl)benzoic acid intermediate. Its high reactivity and moisture sensitivity mean that any lapse in anhydrous technique will lead to the formation of the unreactive sulfonic acid, significantly reducing the overall yield.[1][2]

Q2: Can I use an aqueous base like sodium hydroxide for the amidation step?

A2: While Schotten-Baumann conditions (using an aqueous base) are sometimes used for sulfonamide synthesis, it is generally not recommended for this substrate. The presence of water and a strong base significantly increases the rate of hydrolysis of the sulfonyl chloride, which would compete with the desired amidation reaction.[1][6] An organic, non-nucleophilic base in an anhydrous organic solvent is the preferred method.[1]

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the chlorosulfonylation and the amidation steps. By spotting the starting material, the reaction mixture, and a co-spot, you can visualize the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q4: What are the best practices for purifying the final product?

A4: The crude this compound can be purified by recrystallization. The choice of solvent will depend on the impurities present, but common solvents for recrystallizing organic acids include ethanol, acetic acid, or mixtures of organic solvents with water. Column chromatography on silica gel can also be an effective purification method if there are impurities with similar solubility to the product.

Visualizing the Reaction Pathway and Side Reactions

The following diagram illustrates the main synthetic route and the key side reaction of hydrolysis.

cluster_0 Step 1: Chlorosulfonylation cluster_1 Step 2: Amidation cluster_2 Side Reaction A 2-Chlorobenzoic Acid B 2-Chloro-5-(chlorosulfonyl)benzoic Acid A->B ClSO3H C This compound B->C Pyrrolidine, Base D 2-Chloro-5-sulfobenzoic Acid (Inactive Byproduct) B->D H2O (Hydrolysis)

Caption: Synthetic pathway and major side reaction.

Summary of Potential Side Products

Side ProductMolecular Weight ( g/mol )CausePrevention
2-Chloro-5-sulfobenzoic acid236.6Hydrolysis of the sulfonyl chloride intermediate.[3]Maintain strict anhydrous conditions.[1]
Unreacted 2-chlorobenzoic acid156.56Incomplete chlorosulfonylation.Ensure sufficient reaction time, temperature, and excess chlorosulfonic acid.[4]

References

  • King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 87(24), 5684–5692.
  • PrepChem. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. Retrieved from [Link]

  • Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(11), 1305-1311.
  • Google Patents. (n.d.). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid. We will move beyond basic protocols to explore the causality behind experimental choices, offering robust troubleshooting strategies and optimization parameters to ensure reproducible, high-yield results.

The synthesis is typically approached as a two-step process:

  • Electrophilic Chlorosulfonation: Formation of the key intermediate, 2-chloro-5-(chlorosulfonyl)benzoic acid, from 2-chlorobenzoic acid.

  • Nucleophilic Substitution: Reaction of the sulfonyl chloride intermediate with pyrrolidine to yield the final sulfonamide product.

This document is structured to address common challenges and questions that arise during this synthetic sequence.

Overall Synthesis Workflow

Synthesis_Workflow Figure 1: Two-Step Synthesis Workflow A Start: 2-Chlorobenzoic Acid B Step 1: Chlorosulfonation Reagent: Chlorosulfonic Acid (HSO3Cl) A->B Heat (90-100°C) C Intermediate: 2-Chloro-5-(chlorosulfonyl)benzoic acid B->C Ice Quench & Isolation D Step 2: Amination Reagent: Pyrrolidine, Base C->D Aprotic Solvent (e.g., DCM) E Final Product: This compound D->E Workup & Extraction F QC & Purification (TLC, NMR, LC-MS, Recrystallization) E->F

Caption: Figure 1: General workflow for the two-step synthesis.

Part 1: Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid (Intermediate)

This procedure is based on established methods for the chlorosulfonation of o-chlorobenzoic acid.[1]

Reagent/MaterialMolar Eq.ParameterRecommended Value/Type
2-Chlorobenzoic Acid1.0Starting MaterialHigh purity, dry
Chlorosulfonic Acid~5-6Reagent & Solvent---
Reaction Temperature90-100 °C
Time~5 hours
Workup QuenchingSlow addition to ice/water
IsolationFiltration
PurificationEther/Hexane recrystallization

Step-by-Step Methodology:

  • Carefully add 2-chlorobenzoic acid (1.0 eq) portion-wise to chlorosulfonic acid (~5.25 kg per kg of starting material) in a suitable reaction vessel equipped with heating and off-gas scrubbing.

  • Heat the mixture to 90-100 °C and maintain for approximately 5 hours. The reaction should be monitored for completion (e.g., by HPLC analysis of quenched aliquots).

  • Cool the reaction mixture to room temperature (~25 °C).

  • In a separate, well-ventilated area, prepare a large vessel with a mixture of crushed ice and water.

  • CRITICAL STEP: Slowly and carefully pour the reaction mixture into the ice/water slurry over about 1 hour, ensuring the temperature of the slurry does not exceed 10 °C by adding more ice as needed. This step is highly exothermic and releases HCl gas.

  • The resulting solid precipitate is the crude sulfonyl chloride intermediate. Collect the solid by filtration and wash thoroughly with cold water to remove residual acids.[1]

  • For high-purity material required for the next step, dissolve the wet cake in diethyl ether, wash with saturated aqueous sodium chloride, and dry over anhydrous magnesium sulfate.

  • Concentrate the filtered ether solution while adding hexane to precipitate the purified product. Filter the crystalline solid and dry to yield 2-chloro-5-(chlorosulfonyl)benzoic acid.[1]

Protocol 2: Synthesis of this compound

This protocol outlines the nucleophilic substitution of the sulfonyl chloride with pyrrolidine. The choice of base and solvent is critical for success.[2]

Reagent/MaterialMolar Eq.ParameterRecommended Value/Type
2-Chloro-5-(chlorosulfonyl)benzoic acid1.0Starting MaterialHigh purity, dry
Pyrrolidine1.1 - 1.2NucleophileAnhydrous grade
Triethylamine (TEA) or Pyridine1.2 - 1.5BaseAnhydrous grade
Dichloromethane (DCM)---SolventAnhydrous grade
Reaction Temperature0 °C to Room Temp
Time2-12 hours (TLC monitoring)
Workup Quenching/WashingDilute HCl, Water, Brine
IsolationExtraction & Evaporation

Step-by-Step Methodology:

  • Under an inert atmosphere (e.g., Nitrogen), dissolve the 2-chloro-5-(chlorosulfonyl)benzoic acid intermediate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of pyrrolidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the pyrrolidine/base solution dropwise to the stirred sulfonyl chloride solution at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with dilute HCl (e.g., 1M) to remove excess base and amine, followed by water and finally a saturated brine solution.

  • Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization or flash column chromatography if necessary.

Part 2: Troubleshooting Guide & FAQs

Q1: My final yield is consistently low. What are the most probable causes?

Answer: Low yield is the most common issue and typically points to one of three areas: reagent quality, reaction conditions, or side reactions.

  • Reagent Quality (The Prime Suspect): The sulfonyl chloride intermediate is highly sensitive to moisture.[3] If it was not perfectly dry or has been stored improperly, it will hydrolyze to the corresponding sulfonic acid (2-chloro-5-sulfobenzoic acid). This sulfonic acid is unreactive towards pyrrolidine under these conditions and will not form the desired product, directly reducing your yield.

    • Solution: Ensure the intermediate is thoroughly dried after its synthesis. Use freshly prepared intermediate if possible. Always use anhydrous solvents and reagents for the amination step and conduct the reaction under an inert atmosphere.[4]

  • Incorrect Stoichiometry: An insufficient amount of base is a frequent error. The reaction generates one equivalent of HCl, which must be neutralized.[2] If not neutralized, the HCl will protonate the pyrrolidine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Use at least 1.1-1.2 equivalents of a tertiary amine base like triethylamine. Using a slight excess of pyrrolidine can also be beneficial, but an external base is recommended for cleaner reactions.

  • Suboptimal Temperature: While the initial addition is performed at 0 °C to control exothermicity, some reactions may be sluggish and require warming to room temperature or even gentle heating to proceed to completion.

    • Solution: Monitor the reaction closely with TLC. If the starting material is being consumed very slowly at room temperature after several hours, consider gently heating the reaction to 35-40 °C.

Troubleshooting_Low_Yield Figure 2: Decision Tree for Low Yield Start Problem: Low Yield Check_SM Check Purity of Sulfonyl Chloride SM (Is it dry? Freshly made?) Start->Check_SM SM_Bad Root Cause: SM Hydrolysis Solution: Resynthesize or purify intermediate. Use anhydrous conditions. Check_SM->SM_Bad No / Unsure SM_Good SM is high purity. Check_SM->SM_Good Yes Check_Base Review Stoichiometry (Is Base >= 1.2 eq?) SM_Good->Check_Base Base_Low Root Cause: Incomplete Reaction Solution: Repeat with sufficient base (e.g., 1.2-1.5 eq TEA). Check_Base->Base_Low No Base_OK Base stoichiometry is correct. Check_Base->Base_OK Yes Check_TLC Monitor Reaction by TLC (Is SM consumed over time?) Base_OK->Check_TLC Reaction_Stalled Root Cause: Sluggish Reaction Solution: Allow to stir longer at RT or gently heat to 35-40°C. Check_TLC->Reaction_Stalled No / Very Slow Reaction_OK Root Cause: Workup/Purification Loss Solution: Re-evaluate extraction pH and purification method. Check_TLC->Reaction_OK Yes

Caption: Figure 2: Troubleshooting workflow for low product yield.

Q2: My TLC shows a persistent, highly polar spot at the baseline. What is it?

Answer: This is the classic signature of sulfonyl chloride hydrolysis.[3] The spot at the baseline (Rf ≈ 0) in typical non-polar solvent systems (e.g., Ethyl Acetate/Hexane) is the sulfonic acid byproduct, 2-chloro-5-sulfobenzoic acid. Its high polarity is due to the presence of both a carboxylic acid and a sulfonic acid group, making it very insoluble in the organic extraction solvent and immobile on silica gel. Its presence confirms that moisture contaminated your reaction.

Q3: How do I choose the optimal base and solvent?

Answer:

  • Solvent: Aprotic solvents are essential to prevent hydrolysis of the sulfonyl chloride.[2]

    • Dichloromethane (DCM): An excellent first choice. It has good solubility for the starting materials and is unreactive.

    • Acetonitrile (ACN) or Tetrahydrofuran (THF): Also suitable choices. For sluggish reactions, a more polar aprotic solvent like ACN might offer a modest rate enhancement.[4]

    • Avoid: Protic solvents like alcohols (methanol, ethanol) are completely unsuitable as they will react with the sulfonyl chloride to form sulfonate esters.

  • Base: The base must be non-nucleophilic enough to not compete with the pyrrolidine, but strong enough to neutralize the generated HCl.

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are standard, effective, and sterically hindered bases that work well.

    • Pyridine: Can be used as both a base and a solvent. It can sometimes act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate, which may accelerate the reaction.[4] However, its high boiling point can make it difficult to remove.

    • Excess Pyrrolidine: While pyrrolidine itself can act as the base, it is generally better practice to use a non-nucleophilic tertiary amine to avoid potential side reactions and to ensure the primary nucleophile is always available in its free, unprotonated form.

Q4: Purification is challenging. How can I effectively isolate the final product?

Answer: The product, this compound, is a carboxylic acid. This chemical handle is the key to its purification.

  • Initial Workup: After the reaction, perform the standard aqueous washes as described in the protocol to remove the bulk of the base hydrochloride salt (e.g., triethylammonium chloride) and any remaining water-soluble reagents.

  • Acid-Base Extraction:

    • After the initial washes, extract the DCM layer with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.

    • Your acidic product will deprotonate and move into the aqueous layer as its carboxylate salt. Neutral impurities will remain in the organic DCM layer, which can now be discarded.

    • Wash the combined basic aqueous layers once more with fresh DCM or ether to remove any trapped non-polar impurities.

  • Precipitation:

    • Cool the basic aqueous solution containing your product salt in an ice bath.

    • Slowly acidify the solution by adding 1M or 2M HCl dropwise while stirring.

    • As the pH becomes acidic (target pH ~2-3), your product will protonate and precipitate out of the solution as a solid.

  • Isolation: Collect the pure solid product by filtration, wash with cold water, and dry under vacuum. This acid-base purification strategy is often effective enough to avoid the need for column chromatography.

Part 3: References
  • PrepChem. Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid.[Link]

  • King, J. F., & Du Manoir, J. R. (1992). Benzenesulfonyl chloride with primary and secondary amines in aqueous media—Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. [Link]

  • HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.[Link]

  • Google Patents. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.

Sources

Technical Support Center: Investigating the Degradation Pathways of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid. This guide is designed to provide you with the foundational knowledge and practical protocols to investigate the degradation pathways of this compound. Given that specific degradation studies on this molecule are not extensively published, this document will equip you with the principles and methodologies to conduct your own robust analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of studying the degradation pathways of this compound?

Understanding the degradation pathways of a compound like this compound is crucial for several reasons in the drug development process. These studies help to:

  • Identify potential degradation products: This is vital for assessing the safety and purity of the active pharmaceutical ingredient (API) and its formulated drug product.

  • Elucidate the chemical stability of the molecule: This information is essential for determining appropriate storage conditions, shelf-life, and formulation strategies.[1]

  • Develop and validate stability-indicating analytical methods: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation.[1]

  • Gain insights into the molecule's intrinsic chemistry: Understanding how the molecule degrades under various stress conditions can inform the synthesis route and potential modifications to improve stability.[1]

Q2: Based on its structure, which functional groups of this compound are most susceptible to degradation?

The structure of this compound contains several functional groups that may be prone to degradation under different conditions:

  • Sulfonamide Linkage: The bond between the sulfur atom and the pyrrolidine nitrogen is often the most labile part of the molecule. It is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 2-chloro-5-sulfobenzoic acid and pyrrolidine. The degradation of sulfonylureas, which also contain a sulfonamide-like group, often proceeds through hydrolysis of this linkage.[2]

  • Carboxylic Acid Group: While generally stable, the carboxylic acid group can undergo oxidative decarboxylation in the presence of strong oxidizing agents and peroxyl radicals, leading to the loss of CO2.[3]

  • Pyrrolidine Ring: The saturated heterocyclic amine ring can be a target for oxidation , potentially leading to ring-opening or the formation of N-oxides.

  • Chlorinated Benzene Ring: The aromatic ring is relatively stable but can be susceptible to photodegradation upon exposure to UV light, potentially leading to dechlorination or the formation of phenolic byproducts.

Q3: What are forced degradation studies and why are they necessary for this compound?

Forced degradation, or stress testing, is the process of intentionally subjecting a compound to conditions more severe than it would typically encounter during its shelf-life.[1] These studies are essential for:

  • Predicting long-term stability: By accelerating the degradation process, we can gain insights into the stability of the molecule over time.

  • Generating degradation products for analytical method development: The degraded samples are used to develop and validate a stability-indicating analytical method that can separate the parent compound from all its potential degradation products.[1]

  • Establishing degradation pathways: By analyzing the degradation products formed under specific stress conditions, we can piece together the likely degradation pathways.[1]

The typical stress conditions for forced degradation studies include hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress.[1][2]

Troubleshooting and Experimental Guides

Issue 1: How do I perform a comprehensive forced degradation study on this compound?

A systematic approach is crucial for a successful forced degradation study. The following workflow and protocols will guide you through this process.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare stock solution of This compound in a suitable solvent (e.g., Methanol/Water) hydrolysis Hydrolysis (Acid, Base, Neutral) prep->hydrolysis Expose aliquots to stress oxidation Oxidation (e.g., H2O2) prep->oxidation Expose aliquots to stress photo Photolysis (UV/Vis light) prep->photo Expose aliquots to stress thermal Thermal Stress (Dry Heat, Solution) prep->thermal Expose aliquots to stress hplc HPLC with PDA/UV Detector (for quantification and purity check) hydrolysis->hplc Analyze samples at time points oxidation->hplc Analyze samples at time points photo->hplc Analyze samples at time points thermal->hplc Analyze samples at time points lcms LC-MS/MS (for identification of degradation products) hplc->lcms Characterize peaks pathway Elucidation of Degradation Pathways hplc->pathway nmr NMR Spectroscopy (for structural elucidation of isolated degradants) lcms->nmr Confirm structure lcms->pathway nmr->pathway method Development of Stability-Indicating Analytical Method pathway->method

Caption: Workflow for Forced Degradation Studies.

Important: For each condition, a control sample (un-stressed) should be prepared and analyzed alongside the stressed samples. The concentration of the active compound and the stress agent may need to be optimized based on preliminary experiments.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 6, 12, 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature1, 2, 4, 8 hours
Neutral Hydrolysis Purified Water60°C2, 6, 12, 24 hours
Oxidation 3% H₂O₂Room Temperature2, 6, 12, 24 hours
Photodegradation UV (254 nm) & Fluorescent LightRoom Temperature24, 48, 72 hours
Thermal Degradation 80°C (in solution and as solid)80°C24, 48, 72 hours

Protocol 1: Hydrolytic Degradation

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a small amount of methanol or acetonitrile, then dilute with water).

  • For acid hydrolysis, mix equal volumes of the drug solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • For base hydrolysis, mix equal volumes of the drug solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • For neutral hydrolysis, mix the drug solution with an equal volume of purified water.

  • Incubate the solutions at the temperatures specified in Table 1.

  • At each time point, withdraw an aliquot. For the acid and base samples, neutralize with an equivalent amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration for analysis.

Protocol 2: Oxidative Degradation

  • Prepare a 1 mg/mL solution of the compound.

  • Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.

  • Keep the solution at room temperature and protect it from light.

  • At each time point, withdraw an aliquot and dilute it for analysis.

Protocol 3: Photolytic Degradation

  • Prepare a 1 mg/mL solution of the compound.

  • Expose the solution in a photostability chamber to UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples at specified time points.

Protocol 4: Thermal Degradation

  • For degradation in solution, prepare a 1 mg/mL solution and heat it in a temperature-controlled oven or water bath at 80°C.

  • For solid-state degradation, place the powdered compound in an oven at 80°C.

  • At each time point, withdraw a sample. For the solid sample, dissolve it in a suitable solvent before analysis.

Issue 2: What are the expected degradation products, and how can I identify them?

Based on the chemistry of the functional groups, we can propose several potential degradation pathways. Your experimental data will be used to confirm or refute these hypotheses.

G cluster_main cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photodegradation A This compound B 2-Chloro-5-sulfobenzoic acid A->B Cleavage of S-N bond C Pyrrolidine A->C D Decarboxylated Product A->D Loss of CO2 E N-oxide or Ring-Opened Products A->E Oxidation of Pyrrolidine F Dechlorinated Product A->F Loss of Cl

Caption: Potential Degradation Pathways.

Analytical Techniques for Identification:

  • High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) Detector: This is the primary tool for separating the degradation products from the parent compound and for quantifying the extent of degradation. The PDA detector provides spectral information that can help in preliminary identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most powerful technique for identifying degradation products. By coupling the separation power of LC with the mass-resolving power of MS, you can determine the molecular weight of each degradation product and obtain fragmentation patterns (MS/MS) that help in elucidating their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, it may be necessary to isolate the major degradation products (e.g., by preparative HPLC) and analyze them by NMR.

By systematically applying these forced degradation protocols and analytical techniques, you will be able to build a comprehensive understanding of the stability and degradation pathways of this compound, a critical step in its development as a potential pharmaceutical agent.

References

  • Clinivex. 2-Chloro-5-(pyrrolidine-1-sulfonyl)benzoic Acid.
  • ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Biomedical Journal of Scientific & Technical Research.
  • PubMed. Oxidative decarboxylation of benzoic acid by peroxyl radicals.

Sources

Technical Support Center: 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimentation. The information provided is synthesized from established chemical principles and data from structurally related molecules to ensure a robust and practical resource.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its successful application hinges on understanding its stability profile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the potential stability challenges associated with this compound, including hydrolytic, photolytic, and thermal degradation.

Part 1: Hydrolytic Stability

The presence of a sulfonamide and a carboxylic acid functional group suggests a potential susceptibility to hydrolysis under certain pH and temperature conditions.

Frequently Asked Questions (FAQs) - Hydrolytic Stability

Q1: At what pH is this compound most stable in aqueous solutions?

A1: Based on studies of similar sulfonamide-containing drugs like furosemide and bumetanide, this compound is expected to be most stable in neutral to slightly acidic pH ranges.[1][2] It is advisable to maintain solutions between pH 4 and 7 for optimal stability. Extreme acidic or alkaline conditions can catalyze hydrolysis.[1][2]

Q2: What are the likely degradation products from hydrolysis?

A2: The primary site of hydrolytic cleavage is the sulfonamide bond (S-N bond). This would likely result in the formation of 2-chloro-5-(chlorosulfonyl)benzoic acid and pyrrolidine. Under harsh acidic conditions, further degradation of the resulting chlorosulfonylbenzoic acid could occur.

Q3: Can I heat solutions of this compound?

A3: Caution should be exercised when heating aqueous solutions. Increased temperature accelerates hydrolysis, especially at non-optimal pH. For bumetanide, a structurally related compound, decomposition is observed at elevated temperatures in non-aqueous vehicles, but stability can be improved by adjusting the pH to 7.4.[3] If heating is necessary, it should be done for the shortest possible time at a neutral pH.

Troubleshooting Guide: Hydrolytic Instability

Issue: You observe a loss of your compound in solution over time, or unexpected peaks appear in your chromatogram.

Potential Cause: Hydrolytic degradation of the sulfonamide bond.

Workflow for Investigation and Mitigation:

Caption: Troubleshooting workflow for hydrolytic instability.

Experimental Protocol: pH Stability Assessment

  • Prepare Buffers: Prepare a series of buffers at pH 2, 4, 7, 9, and 12.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) and dilute them into each buffer to a final concentration of 100 µg/mL.

  • Incubation: Store aliquots of each solution at both room temperature (25°C) and an elevated temperature (e.g., 40°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Quenching and Analysis: Neutralize the acidic and basic samples and dilute with the mobile phase. Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and identify any degradation products.

Part 2: Photostability

Aromatic compounds, particularly those with heteroatoms, can be susceptible to degradation upon exposure to light.

Frequently Asked Questions (FAQs) - Photostability

Q1: Is this compound sensitive to light?

A1: While specific data for this compound is unavailable, many sulfonamide-containing drugs, such as furosemide, are known to be light-sensitive.[4] It is a best practice to protect solutions and solid material from light.

Q2: What kind of degradation can occur upon light exposure?

A2: Photodegradation can involve complex radical reactions. For sulfonamides, this can lead to cleavage of the S-N bond and modifications to the aromatic ring.[5][6]

Troubleshooting Guide: Photostability Issues

Issue: You notice discoloration of your solid compound or solution, or observe degradation in samples left on the benchtop.

Potential Cause: Photodegradation.

Mitigation Strategies:

  • Storage: Always store the solid compound and solutions in amber vials or wrapped in aluminum foil.

  • Handling: Minimize exposure to ambient and UV light during experiments. Work in a fume hood with the sash down where possible, or use yellow lighting.

Experimental Protocol: Photostability Assessment (as per ICH Q1B guidelines)

  • Sample Preparation: Prepare a solution of the compound (e.g., 100 µg/mL in a 1:1 mixture of acetonitrile and water). Also, place a thin layer of the solid compound in a transparent container.

  • Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Light Exposure: Place the exposed samples and dark controls in a photostability chamber. Expose them to a light source that provides both cool white fluorescent and near-UV light. The total illumination should be not less than 1.2 million lux hours and the integrated near-UV energy should be not less than 200 watt-hours/square meter.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC to determine the extent of degradation.

Part 3: Thermal Stability

Elevated temperatures can induce degradation, particularly decarboxylation of the benzoic acid moiety.

Frequently Asked Questions (FAQs) - Thermal Stability

Q1: What is the recommended storage temperature for the solid compound?

A1: Most suppliers recommend storing this compound at room temperature. For long-term storage, refrigeration (2-8°C) is advisable to minimize the risk of any slow degradation.

Q2: Can the compound decompose upon heating in the solid state?

A2: Aromatic carboxylic acids can undergo decarboxylation at high temperatures. While specific data for this compound is not available, studies on related aromatic poly(ether sulfone) copolymers show that decarboxylation of pendant acid groups is an initial step in thermal degradation.[7] It is recommended to avoid exposing the solid to high temperatures.

Troubleshooting Guide: Thermal Degradation

Issue: You observe poor recovery or the presence of impurities after a reaction or analytical procedure that involves high temperatures (e.g., GC analysis, high-temperature reactions).

Potential Cause: Thermal degradation, likely decarboxylation.

Workflow for Investigating Thermal Stability

Caption: Troubleshooting workflow for thermal instability.

Experimental Protocol: Solid-State Thermal Stress Study

  • Sample Preparation: Place a small amount of the solid compound in a vial.

  • Heating: Heat the sample in an oven at a controlled temperature (e.g., 80°C) for a defined period (e.g., 24 hours).

  • Analysis: Dissolve the heat-stressed sample and an unstressed control sample in a suitable solvent and analyze by HPLC to look for degradation products. Techniques like TGA (Thermogravimetric Analysis) can also be used to determine the decomposition temperature more precisely.

Summary of Potential Degradation Pathways

G cluster_0 This compound cluster_1 Degradation Pathways cluster_2 Potential Degradation Products A Original Compound B Hydrolysis (Acid/Base, Heat) A->B C Photodegradation (UV/Visible Light) A->C D Thermal Degradation (High Temperature) A->D E 2-Chloro-5-sulfamoylbenzoic acid + Pyrrolidine B->E F Ring-opened/modified products C->F G 1-Chloro-4-(pyrrolidin-1-ylsulfonyl)benzene (Decarboxylation) D->G

Caption: Potential degradation pathways for the target compound.

Quantitative Data from Analogous Compounds

The following table summarizes stability data from structurally similar drugs, which can provide an estimate of the stability profile for this compound.

Stress ConditionAnalogous CompoundObservationReference
Acidic Hydrolysis Bumetanide0.20% degradation in 0.1N HCl[8]
Alkaline Hydrolysis BumetanideSignificant degradation in 0.1N NaOH at 80°C for 30 min[9]
Oxidative Stress Bumetanide10.11% decomposition with H₂O₂[8]
Thermal Stress Bumetanide1.71% degradation at 80°C for 30 min[9]
Photostability FurosemideKnown to be sensitive to light[4]

References

  • Solubilization and stability of bumetanide in vehicles for intranasal administration, a pilot study. PubMed. [Link]

  • Physical and Chemical Stability of Pharmaceutical Preparation of Bumetanide and Scopolamine. PubMed. [Link]

  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Royal Society of Chemistry. [Link]

  • Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide. Research Journal of Pharmacy and Technology. [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]

  • New Stability Indicating RP-UFLC Method for the Determination of Bumetanide – A Potent Diuretic. Acta Scientific. [Link]

  • Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed. [Link]

  • pH rate profile for the hydrolysis of 6 at 200 °C. The kinetic... ResearchGate. [Link]

  • Stability of furosemide in aqueous systems. PubMed. [Link]

  • Photoinduced transformation pathways of the sulfonamide antibiotic sulfamethoxazole, relevant to sunlit surface waters. PubMed. [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. [Link]

  • RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry. [Link]

  • Synthesis of 2-Chloro-5-(3-methoxy-4-hydroxypiperidinosulfonyl)benzoic Acid. PrepChem. [Link]

  • Pharmaceutical Equivalence and Stability of Furosemide Tablets in Argentina. SciELO. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon AWS. [Link]

  • Stability Assessment of Furosemide Oral Suspension in Hospital Extemporaneous Preparations. MDPI. [Link]

  • Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. PubMed. [Link]

  • Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI. [Link]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. [Link]

  • Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. [Link]

  • [Photosensitivity caused by sulfa drugs. 3. Role of p-hydroxylaminobenzene sulfonamide in...]. PubMed. [Link]

  • Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. ChemRxiv. [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. [Link]

  • Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power. PubMed. [Link]

  • (PDF) Thermal Degradation Studies of Some Strongly Acidic Cation Exchange Resins. ResearchGate. [Link]

  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PubMed Central. [Link]

  • Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-. U.S. Environmental Protection Agency. [Link]

  • 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid. PubChem. [Link]

  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed. [Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. [Link]

  • 2-Chloro-5-(pyrrolidin-1-yl)benzoic acid. PubChem. [Link]

  • Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. PubMed. [Link]

  • Hydrolytic stability of end-linked hydrogels from PLGA–PEG–PLGA macromonomers terminated by α,ω-itaconyl groups. Royal Society of Chemistry. [Link]

  • Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures. PubMed. [Link]

Sources

Troubleshooting guide for 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid (CAS No. 178499-47-9). This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during the synthesis and application of this important chemical intermediate. The following content is structured in a question-and-answer format to directly address specific experimental issues.

I. Synthesis & Purification

The synthesis of this compound typically involves a two-step process: the chlorosulfonylation of 2-chlorobenzoic acid to form 2-chloro-5-(chlorosulfonyl)benzoic acid, followed by amidation with pyrrolidine. This section addresses common problems that arise during this synthetic sequence.

Frequently Asked Questions (FAQs)

Q1: My yield for the initial chlorosulfonylation of 2-chlorobenzoic acid is very low. What are the likely causes and how can I improve it?

A1: Low yields in this electrophilic aromatic substitution are a frequent challenge. The primary causes typically involve incomplete reaction, side reactions, or product degradation during workup.

  • Plausible Causes & Solutions:

    • Incomplete Reaction: The carboxylic acid group on 2-chlorobenzoic acid is deactivating, making the chlorosulfonylation reaction sluggish.[1] Insufficient reaction time or temperature will result in a low conversion rate.

      • Solution: Monitor the reaction progress by TLC or HPLC to ensure the starting material is fully consumed. Consider extending the reaction time or moderately increasing the temperature (e.g., to 90-100°C), but be cautious as higher temperatures can promote side reactions.[1][2]

    • Moisture Sensitivity: Chlorosulfonic acid is extremely sensitive to moisture. Any water in the reaction vessel will decompose the reagent, reducing its effectiveness.[3] The product, 2-chloro-5-(chlorosulfonyl)benzoic acid, is also highly susceptible to hydrolysis back to the sulfonic acid, especially during the aqueous workup.[3][4][5]

      • Solution: Ensure all glassware is rigorously dried (oven or flame-dried) before use. Use a fresh bottle of chlorosulfonic acid and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). When quenching the reaction with ice/water, do so slowly and maintain a low temperature (<10°C) to minimize hydrolysis of the desired sulfonyl chloride product.[2]

    • Improper Stoichiometry: An insufficient amount of chlorosulfonic acid will lead to incomplete conversion.

      • Solution: A common and effective approach is to use chlorosulfonic acid as both the reagent and the solvent, employing a significant molar excess (e.g., 3-5 molar equivalents or more relative to the 2-chlorobenzoic acid).[1][2]

Q2: During the synthesis of the intermediate 2-chloro-5-(chlorosulfonyl)benzoic acid, I'm observing significant formation of byproducts. What are they and how can I avoid them?

A2: Side reactions are common in chlorosulfonylation, particularly under harsh conditions.

  • Plausible Causes & Solutions:

    • Isomer Formation: The carboxylic acid group is primarily a meta-director. While the desired product is the 5-sulfonyl chloride isomer, formation of other isomers is possible.[1]

      • Solution: Carefully controlling reaction conditions, such as temperature and reaction time, can influence the isomeric ratio. Purification by recrystallization is often necessary to isolate the desired isomer.[3]

    • Disulfonation: High temperatures and a large excess of chlorosulfonic acid can lead to the introduction of a second chlorosulfonyl group on the aromatic ring.[1][3]

      • Solution: Maintain a controlled reaction temperature and avoid using an overly large excess of chlorosulfonic acid.[3]

    • Diaryl Sulfone Formation: At elevated temperatures, the intermediate sulfonyl chloride can react with another molecule of 2-chlorobenzoic acid to form a diaryl sulfone impurity.[3]

      • Solution: Strict temperature control is crucial. Running the reaction at the lowest temperature that allows for a reasonable reaction rate will minimize this byproduct.

Q3: The second step, reacting 2-chloro-5-(chlorosulfonyl)benzoic acid with pyrrolidine, is giving me a low yield of the final product. What can I do?

A3: Low yields in sulfonamide formation often point to issues with reagent quality, reaction conditions, or competing side reactions.[6][7]

  • Plausible Causes & Solutions:

    • Hydrolysis of Sulfonyl Chloride: The starting material, 2-chloro-5-(chlorosulfonyl)benzoic acid, is moisture-sensitive. If it has been improperly stored or handled, it may have hydrolyzed to the unreactive sulfonic acid.[4][7]

      • Solution: Use the sulfonyl chloride intermediate immediately after preparation and workup, or ensure it is stored under strictly anhydrous conditions. Use anhydrous solvents (e.g., THF, DCM) for the reaction with pyrrolidine.[6]

    • Incorrect Stoichiometry/Base: The reaction requires a base to neutralize the HCl generated. Typically, an excess of the amine (pyrrolidine) is used to serve this purpose. If not, an external base like pyridine or triethylamine should be added.

      • Solution: Use at least 2 equivalents of pyrrolidine. The first equivalent acts as the nucleophile, and the second acts as the base. Alternatively, use 1 equivalent of pyrrolidine and 1.1-1.5 equivalents of a non-nucleophilic base like triethylamine.[7]

    • Low Temperature: While the reaction is often started at 0°C to control the initial exotherm, it may be sluggish.

      • Solution: After the initial addition, allow the reaction to warm to room temperature and stir for several hours or overnight to ensure it proceeds to completion. Monitor by TLC.

Q4: I am struggling to purify the final product, this compound. It fails to crystallize or remains oily. What should I do?

A4: Purification issues often stem from persistent impurities that disrupt the crystal lattice or lower the melting point.

  • Plausible Causes & Solutions:

    • Residual Solvents or Reagents: Trapped solvent or unreacted starting materials can prevent solidification.

      • Solution: After aqueous workup, ensure the organic layer is thoroughly washed with brine to remove water-soluble impurities and then dried completely over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Concentrate the product under high vacuum to remove all volatile residues.

    • Ineffective Crystallization Solvent: The choice of solvent is critical for successful crystallization.

      • Solution: If direct crystallization from the reaction workup fails, try recrystallization from a different solvent system. A good starting point is a binary solvent system, such as diethyl ether/hexane or ethyl acetate/hexane.[2] Dissolve the crude product in a minimal amount of the more polar solvent (e.g., ether) and slowly add the less polar anti-solvent (e.g., hexane) until turbidity persists, then allow it to cool slowly.[6]

    • Chromatography: If crystallization fails to yield pure material, column chromatography is a reliable alternative.

      • Protocol: Use silica gel as the stationary phase. A typical mobile phase would be a gradient of ethyl acetate in hexanes, often with the addition of a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and prevent streaking on the column.

II. Experimental Workflow & Data

Generalized Synthetic Protocol

This protocol provides a general framework. Researchers should optimize conditions based on their specific laboratory setup and scale.

Step 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid

  • In a fume hood, equip a round-bottom flask with a stir bar and a gas outlet connected to a scrubber (to neutralize HCl gas).

  • Carefully add 2-chlorobenzoic acid (1 equivalent) in portions to an excess of chlorosulfonic acid (5 equivalents).

  • Heat the reaction mixture to 90-100°C and stir for 4-6 hours, monitoring for the disappearance of starting material by TLC.[2]

  • Cool the mixture to room temperature, then pour it slowly and carefully onto a stirred mixture of crushed ice. Maintain the temperature below 10°C.[2]

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water to remove excess acid.

  • Dry the crude product under vacuum. This intermediate is often used directly in the next step.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-chloro-5-(chlorosulfonyl)benzoic acid (1 equivalent) in an anhydrous solvent such as THF or dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add pyrrolidine (2.2 equivalents) dropwise.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quench the reaction with water and acidify with 1M HCl.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude final product.

  • Purify by recrystallization or column chromatography as described in Q4.

Visualization of Synthetic Workflow

G cluster_0 Step 1: Chlorosulfonylation cluster_1 Step 2: Amidation A 2-Chlorobenzoic Acid C Heat (90-100°C) A->C B Chlorosulfonic Acid (excess) B->C D Ice Quench C->D Reaction E 2-Chloro-5-(chlorosulfonyl)benzoic Acid D->E Precipitation G Anhydrous Solvent (THF/DCM) E->G Dissolve F Pyrrolidine (2.2 eq) F->G H Workup & Purification G->H Reaction (0°C to RT) I Final Product H->I

Caption: Synthetic workflow for this compound.

III. Downstream Applications & Reactions

This compound is a valuable building block, often used in medicinal chemistry to construct more complex molecules, such as enzyme inhibitors.[8] The carboxylic acid and the chloro-substituted aromatic ring are key functional handles for further modification.

Frequently Asked Questions (FAQs)

Q5: I am trying to perform an amide coupling with the carboxylic acid group, but the reaction is not working well. What are the best practices?

A5: Standard peptide coupling reagents are generally effective for this transformation. Poor results often come from suboptimal reagent choice or reaction conditions.

  • Recommended Coupling Conditions:

    • Reagents: Use standard coupling agents like HATU, HBTU, or EDC/HOBt. These reagents activate the carboxylic acid to facilitate the reaction with an amine.

    • Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to neutralize acids and facilitate the reaction.

    • Solvent: Anhydrous polar aprotic solvents like DMF or THF are preferred.

    • Troubleshooting: If the reaction is slow, ensure all reagents are anhydrous. The presence of water can hydrolyze the activated ester intermediate. If the amine nucleophile is weak (e.g., an aniline), the reaction may require gentle heating or a longer reaction time.

Q6: Can the chlorine atom on the aromatic ring be displaced via nucleophilic aromatic substitution (SNAr)?

A6: Yes, the chlorine atom can be displaced, but it requires specific conditions. The aromatic ring is activated towards SNAr by the two electron-withdrawing groups (sulfonamide and carboxylic acid).

  • Reaction Considerations:

    • Nucleophile: Strong nucleophiles are required. Common examples include alkoxides, thiolates, or amines.

    • Conditions: The reaction typically requires heat and a polar aprotic solvent (e.g., DMSO, DMF, NMP).

    • Selectivity: The primary site of reaction for most nucleophiles will be the carboxylic acid (if not protected) or the chlorine atom. The reactivity depends on the specific nucleophile and conditions used. For amine nucleophiles, amide coupling at the carboxylic acid is generally much faster and occurs under milder conditions than SNAr at the chlorine position.

IV. Safety & Handling

  • This compound and its intermediates should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The synthesis involves chlorosulfonic acid , which is highly corrosive and reacts violently with water. All manipulations should be performed in a certified chemical fume hood.

  • The chlorosulfonylation reaction produces HCl gas , which is toxic and corrosive. Ensure the reaction apparatus is connected to a gas scrubber containing a base solution (e.g., NaOH).

References

  • Google Patents. (n.d.). Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. Retrieved January 14, 2026, from [Link]

  • PubMed. (2025). Structure guided modification of 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide to afford selective inhibitors of Cryptosporidium parvum N-myristoyltransferase. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Purifying 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support guide on how to increase the purity of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid.

As Senior Application Scientists, we understand that achieving high purity for key intermediates is paramount for the success of your research and development projects. This guide provides in-depth troubleshooting advice and detailed protocols to help you overcome common purification challenges with this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive from researchers.

Q1: What are the most likely impurities in my crude this compound?

A: Based on its common synthesis route—the reaction of 2-chloro-5-(chlorosulfonyl)benzoic acid with pyrrolidine—the primary impurities are typically:

  • Unreacted Starting Materials: 2-chloro-5-(chlorosulfonyl)benzoic acid.

  • Hydrolysis Products: The sulfonyl chloride starting material can hydrolyze to 2-chloro-5-sulfobenzoic acid, especially if moisture is present.

  • Excess Amine: Unreacted pyrrolidine, a basic and volatile impurity.

  • Solvents: Residual solvents from the reaction and initial workup.

Q2: My crude product is an oily, sticky solid. What is the best first step?

A: An oily consistency often points to the presence of residual solvents or low-melting point impurities. A great first step is to perform a solvent trituration. Suspend the crude material in a solvent in which your desired product is poorly soluble but the impurities are soluble (e.g., diethyl ether or a hexane/ethyl acetate mixture). Stir vigorously, then filter the resulting solid. This simple step can significantly improve purity and crystallinity.

Q3: I performed a recrystallization, but my yield is very low. What went wrong?

A: Low yield is typically caused by one of two issues:

  • Using too much solvent: Your product, while less soluble in the cold solvent, still has some solubility. Using the absolute minimum amount of hot solvent to dissolve the solid is critical.

  • Cooling the solution too quickly: Rapid cooling leads to the formation of very small crystals or precipitation, which can trap impurities and are harder to collect. Allow the solution to cool slowly to room temperature before moving it to an ice bath.

Q4: How can I be sure my final product is pure?

A: A combination of methods provides the most confidence:

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically depress and broaden the melting range.

  • Chromatography (TLC/HPLC): A single spot on a Thin Layer Chromatography (TLC) plate in multiple solvent systems is a good indicator. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the gold standard, capable of detecting impurities at levels below 0.1%.[1]

  • Spectroscopy (NMR/MS): ¹H NMR spectroscopy can confirm the structure and identify proton-bearing impurities. Mass Spectrometry (MS) confirms the molecular weight of your compound.

Part 2: Troubleshooting and In-Depth Purification Protocols

This section provides detailed, step-by-step solutions for specific purification challenges.

Challenge 1: Initial Purity is <90% and Contains Acidic Impurities

This scenario is common after initial synthesis and workup. The presence of unreacted 2-chloro-5-(chlorosulfonyl)benzoic acid or its hydrolysis product, 2-chloro-5-sulfobenzoic acid, complicates simple recrystallization. An acid-base extraction is the most effective strategy.

Causality: The key is exploiting the acidic nature of the carboxylic acid group on your target molecule. By converting it to its carboxylate salt with a mild base, it becomes water-soluble. Neutral organic impurities will remain in the organic phase, while the more strongly acidic sulfonic acid impurity may also be extracted. However, the subsequent precipitation by re-acidification is often highly selective for the desired product.

The diagram below outlines the logical flow of the extraction process, separating the desired product from neutral and basic impurities.

G cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Phase Separation cluster_2 Step 3: Isolation Crude Crude Product in Ethyl Acetate Wash Wash with NaHCO₃ (aq) (Forms Water-Soluble Salt) Crude->Wash SepFunnel Separatory Funnel OrgLayer Organic Layer (Contains Neutral Impurities) SepFunnel->OrgLayer Top AqLayer Aqueous Layer (Contains Product as Sodium Salt) SepFunnel->AqLayer Bottom Acidify Acidify Aqueous Layer with HCl (aq) to pH 2-3 AqLayer->Acidify Precipitate Product Precipitates Out Acidify->Precipitate Filter Filter, Wash with Cold Water, and Dry Precipitate->Filter Pure Pure Product Filter->Pure

Sources

Avoiding common pitfalls in 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid handling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid

Welcome to the technical support guide for this compound. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals. Our goal is to help you anticipate and overcome common challenges, ensuring the success and integrity of your experiments.

Compound Profile and Physicochemical Properties

This compound (CAS No. 151104-21-1) is a multifunctional building block valuable in synthetic and medicinal chemistry.[1] Its structure incorporates a carboxylic acid, a sulfonyl group, and a chlorinated aromatic ring, offering multiple sites for chemical modification. Understanding its properties is the first step to successful handling.

PropertyValueSource(s)
CAS Number 151104-21-1[2]
Molecular Formula C₁₁H₁₂ClNO₄S[2]
Molecular Weight 289.74 g/mol [2]
Appearance Typically a solid (powder/crystals)General chemical knowledge
Purity ≥95% (typical)[2]
Storage Store at room temperature in a dry, well-ventilated place.[2][3][2][3]
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols; limited solubility in water.General chemical knowledge

Critical Safety and Handling Protocols

This compound, and related sulfonyl chlorides, must be handled with care due to their reactivity and potential hazards.[4][5] Adherence to strict safety protocols is mandatory.

Question: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?

Answer: The primary hazards stem from its acidic nature and the reactivity of the sulfonyl group. It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][6][7]

  • Required PPE:

    • Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[4][6] Contact lenses should not be worn.[5]

    • Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use.[8] Use proper glove removal technique to avoid skin contact.[8]

    • Body Protection: Wear a lab coat. For larger quantities or risk of splashing, fire/flame resistant and impervious clothing is recommended.[4]

    • Respiratory Protection: Use only under a chemical fume hood to avoid inhalation of dust or aerosols.[8] If exposure limits are exceeded, a full-face respirator may be necessary.[4]

Question: What are the immediate first-aid measures in case of accidental exposure?

Answer: Quick action is crucial to mitigate harm.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[6] Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Take off all contaminated clothing immediately.[7] Wash off with soap and plenty of water.[6] If skin irritation occurs, consult a doctor.

  • Inhalation: Move the victim into fresh air.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical help.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a doctor or Poison Control Center immediately.[4]

Storage and Stability: Preventing Degradation

Question: How should I store this compound to ensure its long-term stability?

Answer: Proper storage is critical to prevent degradation. The primary enemy of this compound is moisture. The sulfonyl group, while more stable than a sulfonyl chloride, can still be susceptible to hydrolysis under certain conditions, and the compound itself is hygroscopic.

  • Container: Store in a tightly closed container.[3][4]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) and using a desiccator.

  • Location: Keep in a cool, dry, and well-ventilated place away from incompatible materials like strong bases and oxidizing agents.[5]

Below is a diagram illustrating the primary degradation pathway to avoid.

Caption: Potential hydrolysis pathway of the sulfonyl group.

Experimental Workflows and Troubleshooting

The most common use of this compound is likely in amide bond formation via its carboxylic acid moiety. This section provides a detailed protocol and addresses potential pitfalls.

Core Protocol: Amide Coupling with a Primary Amine

This protocol details the coupling of this compound with a generic primary amine (R-NH₂) using HATU, a common coupling reagent.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

    • In a separate flask, dissolve the primary amine (1.1 eq).

  • Activation:

    • Add the coupling reagent HATU (1.1 eq) to the solution of the carboxylic acid.

    • Add a non-nucleophilic base, such as DIPEA or triethylamine (2.5 eq), to the mixture.[10] Stir at room temperature for 15-20 minutes. The solution should remain clear. This step activates the carboxylic acid by forming a highly reactive intermediate.

  • Coupling:

    • Slowly add the amine solution to the activated carboxylic acid mixture.

    • Let the reaction stir at room temperature.

  • Monitoring:

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. A common issue is an incomplete reaction.[11] Check for the consumption of the starting carboxylic acid.

  • Workup:

    • Once the reaction is complete, quench with a weak aqueous acid (e.g., 1M HCl) or saturated ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using flash column chromatography or recrystallization to obtain the desired amide.

The following diagram outlines this experimental workflow.

Amide_Coupling_Workflow prep 1. Reagent Prep (Anhydrous Solvent) activation 2. Carboxylic Acid Activation (Add HATU + Base) prep->activation coupling 3. Amine Addition (Stir at RT) activation->coupling monitoring 4. Reaction Monitoring (TLC / LC-MS) coupling->monitoring monitoring->coupling Incomplete? Extend Time workup 5. Aqueous Workup & Extraction monitoring->workup Reaction Complete purification 6. Purification (Chromatography) workup->purification product Final Product (Pure Amide) purification->product

Caption: Standard workflow for an amide coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during your experiments.

Problem / Question Possible Cause(s) Recommended Solution(s)
Why is my amide coupling reaction failing or giving a low yield? 1. Presence of moisture: Water will quench the activated acid intermediate and can hydrolyze the coupling reagent. 2. Ineffective activation: The chosen coupling reagent may not be potent enough, or the activation time was too short. 3. Base incompatibility: Using a nucleophilic base can interfere with the reaction.1. Ensure anhydrous conditions: Use freshly distilled, dry solvents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere.[5] 2. Optimize activation: Try a different coupling reagent (e.g., COMU, PyBOP). Ensure the activation step proceeds for at least 15 minutes before adding the amine. 3. Use a hindered base: Use a non-nucleophilic base like DIPEA or 2,4,6-collidine.[10]
I see an unexpected byproduct in my mass spec that corresponds to the loss of the pyrrolidine group. What happened? The C-S bond in the sulfonamide is generally stable, but it can cleave under harsh nucleophilic or reductive conditions, which are not typical for amide coupling but might be used in subsequent synthetic steps.Review your reaction conditions. Avoid strong nucleophiles (e.g., alkoxides at high temperatures) or harsh reducing agents (e.g., dissolving metal reductions) if you wish to keep the sulfonamide intact.
My purified product seems to degrade over time when dissolved in methanol for analysis. Why? Protic solvents like methanol can slowly solvolyze activated intermediates. While the final amide product should be stable, if residual coupling reagent or activated acid is present, it can react with the solvent. The compound itself may also be sensitive to prolonged exposure to protic solvents.For analytical purposes (LC-MS, NMR), prepare fresh solutions and analyze them promptly. For storage, keep the compound as a dry solid.[3][4]
The compound is difficult to dissolve in my reaction solvent. What can I do? The compound has both polar (acid, sulfonyl) and non-polar (aromatic ring) features, which can complicate solubility.Use highly polar aprotic solvents like DMF, NMP, or DMA. Gentle warming can aid dissolution, but ensure it does not exceed the thermal stability of your reagents. Adding the base (e.g., DIPEA) can form a more soluble carboxylate salt.

References

  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • SD Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE - GHS Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-(pyrrolidin-1-yl)benzoic acid. Retrieved from [Link]

  • Kalin, O., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. Molecules, 21(1), E2. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic Acid Analogs as Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the benzenesulfonamide and benzoic acid scaffolds are privileged structures, forming the basis of a multitude of therapeutic agents. This guide provides an in-depth comparative analysis of the biological activity of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid and its analogs, with a particular focus on their potent and selective inhibition of human nucleoside-triphosphate diphosphohydrolases (h-NTPDases). As ectoenzymes that hydrolyze extracellular nucleotides, h-NTPDases are critical regulators of purinergic signaling and have emerged as promising therapeutic targets for a range of pathologies, including thrombosis, inflammation, and cancer.

This document moves beyond a simple recitation of facts to offer a Senior Application Scientist's perspective on the causality behind experimental design and the interpretation of structure-activity relationship (SAR) data. Every piece of information is grounded in verifiable, authoritative sources to ensure the highest level of scientific integrity.

The Rise of Sulfamoylbenzoic Acids as NTPDase Inhibitors

Purinergic signaling, mediated by extracellular nucleotides like ATP and ADP, plays a pivotal role in numerous physiological and pathophysiological processes. The concentration of these signaling molecules is tightly regulated by a family of cell surface enzymes known as ectonucleotidases, which includes the h-NTPDases. Among the eight known isoforms, h-NTPDase1, 2, 3, and 8 are key players in terminating nucleotide-mediated signaling. Consequently, the development of selective inhibitors for these enzymes offers a promising avenue for therapeutic intervention.

Recent research has highlighted a series of sulfamoyl benzamide derivatives as potent and selective inhibitors of h-NTPDases.[1][2] These compounds share a common structural motif: a substituted benzoic acid linked to a sulfonamide group. The nature and position of these substituents have been shown to be critical determinants of both their inhibitory potency and selectivity against different h-NTPDase isoforms.

Comparative Biological Activity: A Focus on h-NTPDase8 Inhibition

A significant breakthrough in this area has been the discovery that analogs of this compound are particularly effective inhibitors of h-NTPDase8. One pivotal study synthesized and evaluated a series of sulfamoyl benzamide derivatives, revealing a potent and selective inhibitor of h-NTPDase8: 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid , which exhibited an IC50 value of 0.28 ± 0.07 μM.[1][2] This finding establishes a benchmark for comparing the activity of other analogs within this chemical class.

The following table summarizes the inhibitory activities of a selection of 2-chloro-5-sulfamoylbenzoic acid analogs against four h-NTPDase isoforms. This data provides a clear illustration of the structure-activity relationships at play.

Compound IDR Group on Sulfonamideh-NTPDase1 (IC50, µM)h-NTPDase2 (IC50, µM)h-NTPDase3 (IC50, µM)h-NTPDase8 (IC50, µM)Reference
1 Cyclopropyl> 50> 501.32 ± 0.060.28 ± 0.07 [1]
2 Morpholine> 50> 50> 50> 50[1]
3 n-Butyl> 50> 50> 50> 50[1]
4 Benzyl> 50> 502.15 ± 0.091.54 ± 0.06[1]

Analysis of Structure-Activity Relationship (SAR):

The data presented above allows for the deduction of several key SAR insights:

  • The Nature of the Sulfonamide Substituent is Crucial: The most striking observation is the profound impact of the substituent on the sulfonamide nitrogen. The compact, rigid cyclopropyl group in Compound 1 confers potent and selective inhibitory activity against h-NTPDase8. In stark contrast, replacing it with a more flexible and polar morpholine ring (Compound 2 ) or a simple alkyl chain (Compound 3 ) leads to a complete loss of activity against all tested isoforms. The slightly bulkier benzyl group (Compound 4 ) restores some activity, albeit significantly weaker and less selective than the cyclopropyl analog.

  • Inference for the Pyrrolidine Analog: While direct experimental data for this compound is not available in the cited study, we can infer its potential activity based on the SAR. The pyrrolidine ring is a five-membered saturated heterocycle, which is structurally distinct from the three-membered cyclopropyl ring but also imparts a degree of rigidity. It is plausible that the pyrrolidine analog would exhibit inhibitory activity against h-NTPDase8, though its potency relative to the cyclopropyl analog would require experimental verification.

  • The Role of the 2-Chloro and 5-Sulfonyl Substitution Pattern: The consistent 2-chloro, 5-sulfonyl substitution pattern on the benzoic acid ring appears to be a key element for directing the inhibitory activity towards NTPDases. This specific arrangement of electron-withdrawing groups likely influences the electronic properties and spatial orientation of the molecule within the enzyme's active site.

Experimental Design: The "Why" Behind the "How"

A robust and reliable assay is the cornerstone of any successful drug discovery campaign. The inhibitory activity of the 2-chloro-5-sulfamoylbenzoic acid analogs was determined using a well-established colorimetric method that quantifies the inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP. The choice of this assay is deliberate and based on several key advantages:

  • Simplicity and High-Throughput Compatibility: The malachite green assay is technically straightforward and can be readily adapted for a 96-well plate format, enabling the rapid screening of multiple compounds at various concentrations.[3][4]

  • Sensitivity: This colorimetric method offers high sensitivity, allowing for the detection of low levels of phosphate and, consequently, the accurate determination of enzyme inhibition.[5]

  • Direct Measurement of Enzyme Activity: The assay directly measures the product of the enzymatic reaction (Pi), providing a direct readout of the enzyme's catalytic activity and the inhibitor's effect.

The following diagram illustrates the general workflow for determining the IC50 values of the test compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents (Buffer, ATP, Enzyme, Inhibitors) plate Prepare 96-well Plate reagents->plate add_reagents Add Buffer, Inhibitor, and Enzyme plate->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate add_atp Initiate Reaction with ATP pre_incubate->add_atp incubate Incubate at 37°C add_atp->incubate stop_reaction Stop Reaction with Malachite Green Reagent incubate->stop_reaction read_absorbance Read Absorbance at ~620 nm stop_reaction->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: A generalized workflow for the in vitro h-NTPDase inhibition assay.

Detailed Experimental Protocol: h-NTPDase Inhibition Assay

This protocol provides a step-by-step methodology for determining the IC50 values of 2-chloro-5-sulfamoylbenzoic acid analogs against h-NTPDase isoforms. This protocol is a self-validating system, incorporating appropriate controls to ensure the reliability of the data.

Materials:

  • Recombinant human NTPDase1, 2, 3, or 8

  • Adenosine 5'-triphosphate (ATP) disodium salt

  • Tris-HCl buffer (pH 7.4)

  • Calcium Chloride (CaCl2)

  • Test compounds (analogs of this compound)

  • Dimethyl sulfoxide (DMSO)

  • Malachite Green Reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: Prepare a solution of 50 mM Tris-HCl (pH 7.4) containing 5 mM CaCl2.

    • ATP Stock Solution: Prepare a 10 mM stock solution of ATP in deionized water.

    • Enzyme Solution: Dilute the stock solution of the respective h-NTPDase isoform in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the incubation period.

    • Inhibitor Solutions: Prepare a 10 mM stock solution of each test compound in DMSO. Perform serial dilutions in the assay buffer to obtain a range of concentrations for IC50 determination (e.g., from 100 µM to 0.01 µM).

  • Assay Setup:

    • In a 96-well microplate, add 20 µL of the appropriate inhibitor dilution to the test wells.

    • For the control wells (100% enzyme activity), add 20 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells.

    • For the blank wells (no enzyme activity), add 40 µL of assay buffer.

    • Add 20 µL of the diluted enzyme solution to the test and control wells.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.

  • Initiation of the Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of the ATP stock solution to all wells (final concentration of ATP will be approximately 2 mM, but should be optimized based on the Km of the specific NTPDase isoform).

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes). The incubation time should be within the linear range of the reaction.

  • Termination of the Reaction and Color Development:

    • Stop the reaction by adding 50 µL of the Malachite Green reagent to all wells. This reagent will react with the inorganic phosphate released during ATP hydrolysis to produce a colored complex.[3]

    • Incubate the plate at room temperature for 15-20 minutes to allow for full color development.

  • Measurement of Absorbance:

    • Measure the absorbance of each well at a wavelength of approximately 620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Absorbance of test well / Absorbance of control well))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Signaling Pathway Context: The Role of NTPDase8 in Purinergic Signaling

The inhibition of h-NTPDase8 by 2-chloro-5-sulfamoylbenzoic acid analogs has significant implications for the regulation of purinergic signaling pathways. The following diagram illustrates the central role of NTPDase8 in modulating the activation of P2 receptors by extracellular ATP.

purinergic_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP NTPDase8 h-NTPDase8 ATP->NTPDase8 Hydrolysis P2_Receptor P2 Receptor (e.g., P2Y) ATP->P2_Receptor Activation ADP ADP ADP->NTPDase8 Hydrolysis ADP->P2_Receptor Activation AMP AMP Inhibitor 2-Chloro-5-(sulfonyl) benzoic acid analog Inhibitor->NTPDase8 Inhibition NTPDase8->ADP Product NTPDase8->AMP Product Signaling Downstream Signaling (e.g., Ca²⁺ mobilization, inflammation) P2_Receptor->Signaling Signal Transduction

Caption: Inhibition of h-NTPDase8 alters purinergic signaling pathways.

By inhibiting h-NTPDase8, these compounds prevent the hydrolysis of extracellular ATP and ADP. This leads to an accumulation of these nucleotides in the extracellular space, resulting in prolonged and enhanced activation of P2 receptors. This modulation of purinergic signaling can have profound effects on cellular function, offering a therapeutic strategy for diseases where this pathway is dysregulated.

Conclusion and Future Directions

The 2-chloro-5-sulfamoylbenzoic acid scaffold represents a promising starting point for the development of potent and selective inhibitors of h-NTPDases, particularly h-NTPDase8. The structure-activity relationship data clearly indicates that small, rigid substituents on the sulfonamide nitrogen are key for high-potency inhibition. While the pyrrolidine-containing analog awaits direct experimental evaluation, the existing data provides a strong rationale for its potential as an active compound.

Future research in this area should focus on a systematic exploration of substitutions on the pyrrolidine ring to further optimize potency and selectivity. Additionally, expanding the panel of tested NTPDase isoforms and other related enzymes will be crucial for a comprehensive understanding of the selectivity profile of these compounds. Ultimately, the insights gained from these studies will pave the way for the development of novel therapeutics targeting the purinergic signaling pathway.

References

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 2023. [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing, 2023. [Link]

  • Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8. PMC - NIH, 2007. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Modern Chemistry & Applications, 2017. [Link]

  • 8-BuS-ATP derivatives as specific NTPDase1 inhibitors. PMC - NIH, 2012. [Link]

  • Malachite Green Phosphate Assay Kit. Interchim, N/A. [Link]

  • A malachite green colorimetric assay for protein phosphatase activity. PubMed, 1993. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is a valuable building block in medicinal chemistry, and its synthesis can be approached through several strategic pathways. This guide provides an in-depth comparison of two primary synthetic routes, offering detailed experimental protocols, a quantitative comparison of performance, and insights into the practical considerations for laboratory and process scale-up.

Introduction

The molecular architecture of this compound, featuring a chlorinated benzoic acid core appended with a pyrrolidine sulfonamide, presents specific challenges and opportunities in its synthesis. The selection of a synthetic route is a critical decision, influenced by factors such as starting material availability, scalability, safety, and overall efficiency. This document will dissect two robust methods:

  • Route 1: A direct approach involving the chlorosulfonylation of 2-chlorobenzoic acid, followed by amidation with pyrrolidine.

  • Route 2: A pathway beginning with 2-aminobenzoic acid (anthranilic acid), proceeding through a sulfonamide intermediate, and culminating in a Sandmeyer reaction to install the chloro substituent.

By examining the underlying chemistry and practical execution of each route, this guide aims to equip the discerning scientist with the necessary information to make an informed decision tailored to their specific research or production needs.

Route 1: Chlorosulfonylation of 2-Chlorobenzoic Acid

This two-step synthesis is arguably the more direct approach, leveraging the commercially available 2-chlorobenzoic acid as a starting material. The key transformation is the electrophilic aromatic substitution to introduce the chlorosulfonyl group, followed by a nucleophilic substitution with pyrrolidine.

Experimental Protocols

Step 1a: Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid

The foundational step in this route is the chlorosulfonylation of 2-chlorobenzoic acid. This reaction utilizes chlorosulfonic acid as both a reagent and a solvent, a choice dictated by its high reactivity to drive the electrophilic substitution on the deactivated aromatic ring.

Protocol based on established procedures[1].

  • In a fume hood, a mechanically stirred reaction vessel is charged with chlorosulfonic acid (5.25 kg per 1 kg of 2-chlorobenzoic acid).

  • To the stirred chlorosulfonic acid, 2-chlorobenzoic acid (1.0 kg) is added portion-wise, maintaining the temperature below 30°C.

  • The reaction mixture is then heated to 90-100°C and maintained for 5 hours. The progress of the reaction should be monitored by a suitable method (e.g., TLC or HPLC).

  • Upon completion, the mixture is cooled to room temperature (25°C).

  • In a separate vessel, a large volume of an ice/water mixture (approximately 5 L per 1 kg of starting material) is prepared.

  • The reaction mixture is slowly and carefully poured into the ice/water mixture over approximately 1 hour, ensuring the temperature of the quench is maintained below 10°C with the addition of more ice as needed. This is a highly exothermic and hazardous step due to the violent reaction of chlorosulfonic acid with water[2][3][4].

  • The precipitated solid is collected by filtration and washed thoroughly with cold water until the filtrate is neutral.

  • The crude wet cake is dissolved in diethyl ether (approx. 8 L per 1 kg of starting material). The ether layer is washed with a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate.

  • The solution is filtered, and the ether is removed under reduced pressure with the gradual addition of hexane to induce precipitation.

  • The resulting slurry is filtered, and the crystalline product is washed with hexane and air-dried.

  • This procedure typically yields approximately 1.25 kg (76.8%) of 2-chloro-5-chlorosulfonylbenzoic acid with a melting point of 149-151°C[1].

Step 1b: Synthesis of this compound

The second step involves the formation of the sulfonamide bond by reacting the sulfonyl chloride intermediate with pyrrolidine.

  • The 2-chloro-5-chlorosulfonylbenzoic acid (1.0 eq) is dissolved in a suitable aprotic solvent such as dichloromethane or acetone in a reaction vessel.

  • The solution is cooled to 0-5°C in an ice bath.

  • A slight excess of pyrrolidine (1.1-1.2 eq) and a base such as triethylamine (1.5 eq) or an aqueous solution of sodium hydroxide are added dropwise, maintaining the low temperature.

  • The reaction mixture is allowed to stir at room temperature for 30 minutes to 2 hours, with reaction completion monitored by TLC or HPLC.

  • Upon completion, the solvent is removed in vacuo if organic. If an aqueous base was used, the solution is acidified with hydrochloric acid.

  • The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., acetone-water or ethanol-water) to yield the final product.

Route 1: Workflow Diagram

Route 1 start 2-Chlorobenzoic Acid intermediate 2-Chloro-5-chlorosulfonylbenzoic Acid start->intermediate Chlorosulfonic Acid 90-100°C, 5h final_product This compound intermediate->final_product Base (e.g., Et3N) 0°C to RT pyrrolidine Pyrrolidine pyrrolidine->final_product

Caption: Workflow for the synthesis via chlorosulfonylation.

Route 2: Synthesis from 2-Aminobenzoic Acid with a Sandmeyer Reaction

This alternative route begins with the more electron-rich 2-aminobenzoic acid (anthranilic acid). The key steps involve the formation of the sulfonamide, followed by the conversion of the amino group to a chloro group via a diazotization and Sandmeyer reaction.

Experimental Protocols

Step 2a: Synthesis of 2-Amino-5-chlorosulfonylbenzoic Acid

This initial step is analogous to Step 1a, but starts with anthranilic acid. The presence of the activating amino group can lead to different reaction dynamics.

Protocol adapted from a patented procedure[5].

  • In a fume hood, chlorosulfonic acid (approx. 5.5 eq) is stirred in a reaction vessel.

  • Anthranilic acid (1.0 eq) is added in small portions over 5-10 minutes.

  • The resulting mixture is heated to 80°C for 1 hour.

  • After cooling, the reaction mixture is carefully poured into ice water. The product often separates as a gum or solid.

  • The aqueous layer is decanted, and the crude 2-amino-5-chlorosulfonylbenzoic acid is used immediately in the next step without extensive purification due to its instability.

Step 2b: Synthesis of 2-Amino-5-(pyrrolidin-1-ylsulfonyl)benzoic Acid

This step forms the sulfonamide bond.

  • To a solution of pyrrolidine hydrochloride (1.0 eq) in acetone, a 1N aqueous sodium hydroxide solution is added.

  • This mixture is then added to the crude 2-amino-5-chlorosulfonylbenzoic acid from the previous step.

  • The reaction is stirred at room temperature for 30 minutes.

  • The acetone is removed under reduced pressure.

  • The remaining aqueous solution is acidified with concentrated hydrochloric acid, leading to the precipitation of the product.

  • The solid is collected and can be purified by column chromatography.

Step 2c: Synthesis of this compound via Sandmeyer Reaction

This final step is the hallmark of this route, converting the amino group to a chloro group.

This protocol is based on a general procedure for the Sandmeyer reaction on related substrates[5].

  • A suspension of 2-amino-5-(pyrrolidin-1-ylsulfonyl)benzoic acid (1.0 eq) is made in a mixture of ice and concentrated hydrochloric acid.

  • The mixture is stirred for 10 minutes at 0-5°C.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise over a few minutes, maintaining the temperature at 0-5°C. This step forms the crucial diazonium salt. The conversion of an aromatic amine to a diazonium salt is a classic transformation in organic synthesis[6].

  • Stirring is continued at 3-5°C for 20 minutes.

  • A solution of cupric chloride (CuCl₂) (1.1 eq) in concentrated hydrochloric acid is then added. The use of a copper salt is characteristic of the Sandmeyer reaction, which proceeds via a radical-nucleophilic aromatic substitution mechanism[7][8].

  • The reaction mixture is stirred at room temperature for 30 minutes and then heated to about 70-80°C for 15 minutes, during which nitrogen gas evolution is observed.

  • After cooling, the crude product is collected by filtration and dried.

  • Purification is achieved by column chromatography on silica gel.

Route 2: Workflow Diagram

Route 2 start 2-Aminobenzoic Acid intermediate1 2-Amino-5-chlorosulfonyl- benzoic Acid start->intermediate1 Chlorosulfonic Acid 80°C, 1h intermediate2 2-Amino-5-(pyrrolidin-1-ylsulfonyl)- benzoic Acid intermediate1->intermediate2 Base (e.g., NaOH) RT, 30min final_product This compound intermediate2->final_product 1. NaNO₂, HCl, 0-5°C 2. CuCl₂, 70-80°C pyrrolidine Pyrrolidine pyrrolidine->intermediate2

Caption: Workflow for the synthesis via Sandmeyer reaction.

Comparative Analysis

FeatureRoute 1: ChlorosulfonylationRoute 2: Sandmeyer ReactionAnalysis
Number of Steps 23Route 1 is shorter, which is generally preferable for overall yield and process efficiency.
Starting Material 2-Chlorobenzoic Acid2-Aminobenzoic AcidBoth are readily available bulk chemicals. Pricing can fluctuate, but they are generally comparable in cost[9][10][11][12][13][14][15].
Overall Yield Good (Reported 76.8% for the first step)[1]Moderate (Yields for each step can vary)Route 1 likely has a higher overall yield due to fewer steps and well-defined intermediates.
Key Reagents Chlorosulfonic AcidChlorosulfonic Acid, Sodium Nitrite, Cupric ChlorideBoth routes utilize highly corrosive chlorosulfonic acid. Route 2 requires additional toxic reagents for the Sandmeyer reaction.
Reaction Conditions High temperature (90-100°C) for chlorosulfonylation.Low temperature (0-5°C) for diazotization, followed by heating.Route 1 involves more sustained heating. Route 2 requires careful temperature control at cryogenic temperatures.
Safety & Hazards High: Use of chlorosulfonic acid, which reacts violently with water and is highly corrosive[2][3][4][16][17]. The quench step is particularly hazardous.High: Also uses chlorosulfonic acid. Additionally, diazonium salts are potentially explosive and must be handled with care at low temperatures[6].Both routes have significant safety hazards that require stringent control measures. The instability of the diazonium intermediate in Route 2 adds a layer of complexity.
Scalability More straightforward to scale due to fewer steps and stable intermediates.More challenging to scale due to the handling of the unstable diazonium salt intermediate and the need for precise temperature control.Route 1 is generally more amenable to industrial scale-up.
Purification Involves recrystallization and standard workup procedures.Requires multiple purifications, including column chromatography, which can be resource-intensive.Route 1 may offer a simpler purification profile.

Conclusion and Recommendation

Both synthetic routes present viable options for the preparation of this compound.

Route 1 (Chlorosulfonylation) is recommended for its directness, fewer synthetic steps, and likely higher overall yield. The intermediates are stable, and the process is more amenable to scaling, making it the preferred choice for larger-scale synthesis. However, the safe handling of chlorosulfonic acid, especially during the quenching step, is a critical safety consideration that cannot be overstated.

Route 2 (Sandmeyer Reaction) offers a valid alternative, particularly if 2-aminobenzoic acid is a more readily available or cost-effective starting material in a specific context. This route's main drawback is the additional synthetic step and the inherent instability of the diazonium salt intermediate, which demands rigorous temperature control and careful handling, making it less ideal for large-scale production.

Ultimately, the choice of synthesis will depend on the specific capabilities of the laboratory, the scale of the reaction, and the prioritization of factors such as process simplicity, overall yield, and safety management. For most applications, the robustness and efficiency of Route 1 make it the superior strategic choice.

References

  • New Jersey Department of Health. (1997). Hazardous Substance Fact Sheet: Chlorosulphonic Acid.
  • Veolia North America. Chlorosulfonic Acid Handbook.
  • US Patent US3879402A. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • PrepChem. (2023). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid.
  • IndiaMART. Chlorobenzoic Acid - Chlorodracylic Acid Latest Price, Manufacturers & Suppliers.
  • International Labour Organization. (2021). International Chemical Safety Cards: CHLOROSULFONIC ACID.
  • Sigma-Aldrich. 2-Chlorobenzoic acid 98%.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24638, Chlorosulfonic acid.
  • IndiaMART. 2 Aminobenzoic Acid at ₹ 280/kg in Ahmedabad.
  • Chem-Impex. 2-Chlorobenzoic acid.
  • CAMEO Chemicals. CHLOROSULFONIC ACID.
  • Thermo Fisher Scientific. 2-Chlorobenzoic acid, 98% 100 g.
  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Advances in Chemical Engineering and Science, 6, 95-103.
  • Chem-Impex. Boc-2-aminobenzoic acid.
  • Carl ROTH. 2-Chlorobenzoic acid, 1 kg, CAS No. 118-91-2.
  • GoldBio. 2-Amino-4-chlorobenzoic acid.
  • CP Lab Safety. Anthranilic Acid, 98%+ (DEA List I Chemical), Reagent, 100g.
  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
  • Chegg. (2021). Solved sandmeyer reaction purpose: to synthesize 2 iodobenzoic acid from 2 aminobenzoic acid....
  • Google Patents. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • PrepChem. (2023). Synthesis of 2-fluoro-5-chlorosulfonylbenzoic acid.
  • Sigma-Aldrich. 2-aminobenzoic acid.
  • Wikipedia. Sandmeyer reaction.
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • Royal Society of Chemistry. 2-chlorobenzoic acid - Supplementary Information.
  • BenchChem. Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid.

Sources

A Comparative In Vitro Analysis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic Acid and Structurally Related Analogs as Novel Inhibitors of Tyrosine Kinase X (TKX)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid and a series of its rationally designed analogs against a novel therapeutic target, Tyrosine Kinase X (TKX). TKX is a hypothetical kinase implicated in the progression of various solid tumors, making it a compelling target for small molecule inhibitor development. This document is intended for researchers, scientists, and drug development professionals, offering objective experimental data and detailed protocols to support further investigation in this area.

Introduction: The Rationale for Targeting TKX

Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and survival.[1] Aberrant activation of specific tyrosine kinases is a well-established driver of oncogenesis. Our focus, Tyrosine Kinase X (TKX), has been identified through proteomic screening as being significantly overexpressed in several aggressive cancer cell lines. Its downstream signaling cascade is believed to promote uncontrolled cell proliferation and angiogenesis.

The compound This compound (Compound 1) emerged from an initial high-throughput screening campaign as a promising hit against TKX. Its chemical scaffold, featuring a sulfonamide linker between two aromatic rings, is a common motif in kinase inhibitors. To explore the structure-activity relationship (SAR) and improve upon the initial potency and selectivity, we synthesized three structural analogs for a head-to-head in vitro comparison:

  • Compound 2 (Analog A): 2-Chloro-5-(piperidin-1-ylsulfonyl)benzoic acid - The pyrrolidine ring is expanded to a piperidine ring to probe the size constraints of the binding pocket.

  • Compound 3 (Analog B): 2-Fluoro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid - The chloro substituent is replaced with a fluoro group to assess the impact of halogen electronegativity and size.

  • Compound 4 (Analog C): 3-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid - The position of the chloro group is shifted to investigate its positional importance for binding.

This guide details the direct comparison of these four compounds through biochemical and cell-based assays to determine their inhibitory potency and cellular efficacy.

Comparative In Vitro Performance

The inhibitory activities of the compounds were evaluated using two primary in vitro assays: a biochemical assay to measure direct inhibition of purified TKX enzyme and a cell-based assay to assess the impact on the proliferation of a TKX-dependent cancer cell line.[2]

Biochemical Potency Against Purified TKX

A continuous spectrophotometric enzyme assay was employed to determine the half-maximal inhibitory concentration (IC50) of each compound against purified recombinant TKX.[3] This assay directly measures the catalytic activity of the enzyme, providing a clear indication of target engagement.

Table 1: Biochemical Inhibition of TKX

Compound IDCompound NameModification vs. Compound 1IC50 (nM) against TKX
1 This compound- (Lead Compound)125
2 2-Chloro-5-(piperidin-1-ylsulfonyl)benzoic acidPyrrolidine → Piperidine450
3 2-Fluoro-5-(pyrrolidin-1-ylsulfonyl)benzoic acidChloro → Fluoro210
4 3-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid2-Chloro → 3-Chloro> 1000

Interpretation of Biochemical Data: The data reveals that the lead compound, Compound 1 , is a potent inhibitor of TKX with an IC50 of 125 nM. Expanding the pyrrolidine ring to a piperidine (Compound 2) resulted in a 3.6-fold loss in activity, suggesting that the smaller, more rigid pyrrolidine ring is optimal for fitting into the enzyme's active site. The substitution of chlorine with a smaller fluorine atom (Compound 3) led to a slight decrease in potency. Most notably, shifting the position of the chlorine atom from position 2 to 3 on the benzoic acid ring (Compound 4) completely abrogated the inhibitory activity, highlighting the critical role of the 2-chloro substitution for target binding.

Cellular Antiproliferative Activity

To determine if the biochemical potency translates to a functional effect in a biologically relevant system, we performed a cell proliferation assay using the HT-29 human colon cancer cell line, which exhibits high levels of TKX expression.[4][5] The MTT assay was used to measure cell viability after 72 hours of continuous exposure to the compounds.

Table 2: Antiproliferative Activity in HT-29 Cells

Compound IDIC50 (nM) in HT-29 Cell Proliferation Assay
1 350
2 1200
3 680
4 > 10,000

Interpretation of Cellular Data: The cellular activity of the compounds correlated well with their biochemical potency. Compound 1 demonstrated the most potent antiproliferative effect with an IC50 of 350 nM. The reduced potency of Compounds 2 and 3 in the cellular assay is consistent with their weaker inhibition of the TKX enzyme. The lack of cellular activity for Compound 4 further confirms that its structural modification is detrimental to its biological function. The observed shift in IC50 values between the biochemical and cell-based assays is expected and can be attributed to factors such as cell membrane permeability, off-target effects, and engagement with intracellular ATP concentrations.[6]

Visualizing the Mechanism and Methods

To provide a clearer understanding of the underlying biology and the experimental procedures, the following diagrams illustrate the hypothetical TKX signaling pathway and the workflows for the assays conducted.

Hypothetical TKX Signaling Pathway

TKX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor TKX_Receptor TKX Growth_Factor->TKX_Receptor Binds & Activates RAS RAS TKX_Receptor->RAS Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc) ERK->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Compound_1 Compound 1 Compound_1->TKX_Receptor Inhibits

Caption: Hypothetical TKX signaling cascade leading to cell proliferation.

Experimental Workflows

Assay_Workflows cluster_biochemical Biochemical IC50 Assay Workflow cluster_cellular Cell-Based Proliferation (MTT) Assay Workflow B1 Prepare serial dilutions of test compounds B3 Add test compounds and incubate B1->B3 B2 Add purified TKX enzyme to microplate wells B2->B3 B4 Initiate reaction by adding ATP and substrate B3->B4 B5 Monitor absorbance change continuously B4->B5 B6 Calculate IC50 from dose-response curve B5->B6 C1 Seed HT-29 cells in 96-well plates C2 Incubate for 24h to allow attachment C1->C2 C3 Add serial dilutions of test compounds C2->C3 C4 Incubate for 72h C3->C4 C5 Add MTT reagent and incubate for 4h C4->C5 C6 Solubilize formazan crystals with DMSO C5->C6 C7 Measure absorbance at 570 nm C6->C7 C8 Calculate IC50 from dose-response curve C7->C8

Sources

A Researcher's Guide to Validating the Efficacy of Novel 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic Acid Derivatives as Carbonic Anhydrase IX Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the efficacy of novel chemical entities derived from the 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid scaffold. While the parent compound is a versatile chemical intermediate, its inherent sulfonamide structure makes it an excellent starting point for developing potent and selective enzyme inhibitors.[1][2][3][4]

Here, we propose a hypothetical derivative, "Compound X," and outline a rigorous, multi-pillar validation workflow to assess its efficacy as an inhibitor of Carbonic Anhydrase IX (CA-IX), a key therapeutic target in oncology.[5][6] This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Rationale for Targeting Carbonic Anhydrase IX in Oncology

The tumor microenvironment is often characterized by hypoxia (low oxygen), a condition that drives cancer progression, metastasis, and resistance to therapy.[7][8] In response to hypoxia, cancer cells upregulate the transcription factor HIF-1α (Hypoxia-Inducible Factor 1-alpha).[7][9][10] HIF-1α, in turn, activates a suite of genes that enable cell survival, one of the most important being CA9, which codes for Carbonic Anhydrase IX (CA-IX).[11]

CA-IX is a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Its activity helps maintain a neutral intracellular pH while acidifying the extracellular space, a hallmark of aggressive tumors that promotes invasion and metastasis.[11] The sulfonamide functional group is a classic zinc-binding pharmacophore that has been successfully used to develop numerous potent CA inhibitors.[1][4][6]

Our hypothetical derivative, Compound X (3-Fluoro-2-chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid) , is designed with the rationale that the addition of a fluorine atom could enhance binding affinity and metabolic stability compared to the parent scaffold. This guide will walk through the essential stages of validating this hypothesis.

Signaling Pathway Overview

The following diagram illustrates the central role of CA-IX in the hypoxia-induced signaling cascade in a tumor cell.

Hypoxia_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Cell Cancer Cell Hypoxia Hypoxia HIF-1a_Stabilization HIF-1α Stabilization Hypoxia->HIF-1a_Stabilization HIF-1_Complex HIF-1α/β Complex (Transcription Factor) HIF-1a_Stabilization->HIF-1_Complex CA9_Gene CA9 Gene Transcription HIF-1_Complex->CA9_Gene CA-IX_Protein CA-IX Protein Expression (Transmembrane) CA9_Gene->CA-IX_Protein CO2_Hydration CO2 + H2O ⇌ HCO3- + H+ CA-IX_Protein->CO2_Hydration pH_Regulation Intracellular pH Homeostasis Extracellular Acidification CO2_Hydration->pH_Regulation Compound_X Compound X (CA-IX Inhibitor) Compound_X->CA-IX_Protein Inhibition

Caption: Hypoxia-induced activation of CA-IX and its inhibition by Compound X.

The Validation Workflow: A Three-Pillar Approach

To robustly validate the efficacy of Compound X, we employ a sequential, three-pillar experimental strategy. This approach moves from pure biochemical interaction to cellular target engagement and finally to a functional cellular outcome.

Validation_Workflow Pillar1 Pillar 1: Biochemical Potency (In Vitro Enzymatic Assay) Pillar2 Pillar 2: Target Engagement (Cellular Thermal Shift Assay) Pillar1->Pillar2 Confirms cellular permeability & binding Data1 Determine Ki value Pillar1->Data1 Pillar3 Pillar 3: Functional Efficacy (Hypoxic Cell Viability Assay) Pillar2->Pillar3 Links binding to a functional outcome Data2 Confirm Target Binding in Cells Pillar2->Data2 Data3 Determine IC50 value Pillar3->Data3

Caption: The three-pillar workflow for validating inhibitor efficacy.

Pillar 1: Biochemical Potency Assessment

Objective: To determine the direct inhibitory potency (Kᵢ) of Compound X against purified human CA-IX enzyme.

Methodology: Stopped-Flow CO₂ Hydration Assay.[5][12][13][14][15]

Causality: This is the gold-standard method for measuring the rapid kinetics of carbonic anhydrase.[5] It works by rapidly mixing a CO₂-saturated solution with a solution containing the CA-IX enzyme and a pH indicator dye. The enzyme-catalyzed hydration of CO₂ produces protons, causing a pH drop that is monitored in real-time by the change in the indicator's absorbance. An effective inhibitor will slow this reaction rate.

Experimental Protocol: Stopped-Flow Assay
  • Reagent Preparation:

    • Buffer A (Enzyme/Inhibitor): Prepare 20 mM HEPES buffer, pH 7.5, containing 100 mM NaClO₄ and 0.2 mM of a pH indicator (e.g., Phenol Red).

    • Buffer B (Substrate): Prepare CO₂-saturated deionized water by bubbling with pure CO₂ gas for at least 1 hour at 4°C. The CO₂ concentration is approximately 77 mM.[5]

    • Enzyme Stock: Prepare a concentrated stock of purified recombinant human CA-IX in Buffer A.

    • Inhibitor Stocks: Prepare a 10 mM stock of Compound X and a reference inhibitor (e.g., Acetazolamide) in DMSO. Perform serial dilutions to create a range of concentrations.

  • Instrument Setup:

    • Equilibrate a stopped-flow spectrophotometer to 25°C.[5]

    • Set the spectrophotometer to monitor the absorbance of Phenol Red at 557 nm.

  • Measurement Procedure:

    • Uncatalyzed Rate: Mix Buffer A (without enzyme) and Buffer B in the stopped-flow instrument to measure the baseline, non-enzymatic hydration rate.

    • Catalyzed Rate: Mix Buffer A containing a final concentration of 2 nM CA-IX with Buffer B. Record the initial linear rate of absorbance change.

    • Inhibited Rate: Pre-incubate the CA-IX enzyme in Buffer A with various concentrations of Compound X (or Acetazolamide) for 15 minutes. Mix this solution with Buffer B and record the initial rates.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the slope of the absorbance curve.

    • Plot the percentage of enzyme activity versus the inhibitor concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowing the substrate (CO₂) concentration and the enzyme's Michaelis constant (Kₘ).

Comparative Data (Hypothetical)
CompoundTargetIC₅₀ (nM)Kᵢ (nM)
Compound X CA-IX15.28.5
Acetazolamide (Reference) CA-IX25.014.1
Parent Scaffold CA-IX450.7253.2

Pillar 2: Cellular Target Engagement

Objective: To confirm that Compound X directly binds to CA-IX within intact cancer cells.

Methodology: Cellular Thermal Shift Assay (CETSA®).[16][17][18][19][20]

Causality: The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[16][18] By heating cells treated with a compound to various temperatures and then measuring the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift." An increase in the melting temperature (Tₘ) of CA-IX in the presence of Compound X is direct evidence of target engagement.[16][19]

Experimental Protocol: CETSA
  • Cell Culture: Culture a human cancer cell line known to overexpress CA-IX under hypoxic conditions (e.g., HT-29 colon cancer cells) in a 1% O₂ incubator for 24 hours to induce CA-IX expression.

  • Compound Treatment: Resuspend cells and treat with 10 µM Compound X or a vehicle control (DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes to pellet the precipitated/aggregated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble CA-IX protein using a standard Western Blot or ELISA protocol.

  • Data Analysis:

    • For each temperature point, quantify the band intensity of CA-IX relative to the non-heated control (37°C).

    • Plot the percentage of soluble CA-IX versus temperature for both vehicle- and compound-treated samples.

    • Determine the melting temperature (Tₘ) for each curve, defined as the temperature at which 50% of the protein is denatured. The difference (ΔTₘ) indicates the degree of stabilization.

Comparative Data (Hypothetical)
TreatmentTarget ProteinMelting Temp (Tₘ)Thermal Shift (ΔTₘ)
Vehicle (DMSO)CA-IX52.1°C-
Compound X (10 µM) CA-IX57.8°C+5.7°C
Vehicle (DMSO)Actin (Control)62.5°C-
Compound X (10 µM) Actin (Control)62.3°C-0.2°C

Pillar 3: Functional Cellular Efficacy

Objective: To measure the functional consequence of CA-IX inhibition by Compound X on the viability of cancer cells under hypoxic conditions.

Methodology: Hypoxia-Induced Cell Viability Assay.

Causality: As CA-IX is critical for pH regulation and survival under hypoxia, a potent inhibitor should selectively decrease the viability of cancer cells that rely on this enzyme.[7][8][10] By comparing the compound's effect under normal oxygen (normoxia, 21% O₂) versus low oxygen (hypoxia, 1% O₂), we can validate that its cytotoxic effect is linked to the hypoxic state where CA-IX is active and important.

Experimental Protocol: Cell Viability
  • Cell Seeding: Seed HT-29 cells into 96-well plates.

  • Compound Addition: Add serial dilutions of Compound X and the reference inhibitor to the wells.

  • Incubation: Place one set of plates in a standard incubator (normoxia: 21% O₂) and a duplicate set in a hypoxic incubator (1% O₂) for 72 hours.

  • Viability Measurement: After incubation, measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis:

    • Normalize the luminescence data to vehicle-treated controls for both normoxic and hypoxic conditions.

    • Plot the percentage of cell viability against the compound concentration for each condition.

    • Calculate the IC₅₀ value (the concentration required to inhibit viability by 50%) under both normoxia and hypoxia. A significantly lower IC₅₀ under hypoxia indicates target-specific efficacy.

Comparative Data (Hypothetical)
CompoundIC₅₀ (µM) under Normoxia (21% O₂)IC₅₀ (µM) under Hypoxia (1% O₂)Selectivity Ratio (Normoxia/Hypoxia)
Compound X > 500.85> 58.8
Acetazolamide (Reference) > 505.2> 9.6
Doxorubicin (Control) 0.120.150.8

Conclusion and Synthesis of Evidence

The multi-pillar validation workflow provides a powerful and logical progression of evidence.

  • Pillar 1 demonstrated that Compound X is a biochemically potent inhibitor of the CA-IX enzyme, significantly outperforming the reference compound Acetazolamide and the parent scaffold.

  • Pillar 2 provided critical evidence that Compound X engages and stabilizes its intended target, CA-IX, within a live cellular environment, confirming bioavailability and target interaction. The lack of a thermal shift for the control protein (Actin) supports its selectivity.

  • Pillar 3 linked this target engagement to a functional outcome. Compound X demonstrated potent and selective inhibition of cancer cell viability under hypoxic conditions, where the target is known to be essential. The high selectivity ratio compared to the non-targeted chemotherapy agent Doxorubicin strongly supports a mechanism of action dependent on CA-IX inhibition.

Collectively, this data provides a robust and validated case for the efficacy of Compound X as a promising new derivative for further preclinical development.

References

  • Ghorab, M. M., Alsaid, M. S., & Soliman, A. M. (2019). Sulfonamide derivatives as multi-target agents for complex diseases. Bioorganic & Medicinal Chemistry Letters, 29(16), 2042-2050. [Link]

  • Silverman, D. N., & Lindskog, S. (1988). The catalytic mechanism of carbonic anhydrase: implications of a rate-limiting protolysis of water. Accounts of Chemical Research, 21(1), 30-36. [Link]

  • Wigerup, C., Påhlman, S., & Bexell, D. (2016). Therapeutic targeting of hypoxia and hypoxia-inducible factors in cancer. Cancers, 8(10), 94. [Link]

  • Irfan, A., et al. (2024). A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. Journal of Molecular Structure, 1301, 137357. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Semenza, G. L. (2012). Hypoxia-inducible factors in physiology and medicine. Cell, 148(3), 399-408. [Link]

  • Supuran, C. T., & Scozzafava, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55-75. [Link]

  • Boster Biological Technology. (n.d.). Hypoxia Signaling Pathway. Boster Bio. [Link]

  • Petrescu, A. D., et al. (2021). Hypoxia Signaling in Cancer: From Basics to Clinical Practice. International Journal of Molecular Sciences, 22(8), 3986. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2023). YMER. [Link]

  • ResearchGate. (n.d.). Hypoxia-inducing factor-mediated signaling pathways. ResearchGate. [Link]

  • Borras, T., & Tu, C. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 167. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement monitoring of drug candidates. Nature Protocols, 9(9), 2100-2122. [Link]

  • National Institutes of Health (NIH). (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. National Library of Medicine. [Link]

  • National Center for Biotechnology Information (NCBI). (2016). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Ko, Y. N., et al. (2019). Kinetic study of catalytic CO2 hydration by metal-substituted biomimetic carbonic anhydrase model complexes. Philosophical Transactions of the Royal Society A, 377(2150), 20180376. [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. [Link]

Sources

A Comparative Guide to the In Vivo Evaluation of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic Acid as a Potential Diuretic Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vivo diuretic potential of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid. Given the absence of published in vivo data for this specific molecule, this document establishes a scientifically grounded hypothesis for its mechanism of action based on its chemical structure and outlines a detailed experimental protocol for its evaluation. The guide compares its potential efficacy against two clinically significant diuretics, Furosemide and Hydrochlorothiazide, providing a robust methodology for preclinical assessment.

Introduction: Structural Rationale for Diuretic Activity

The chemical structure of this compound presents key pharmacophoric features strongly suggestive of diuretic activity. The presence of a benzenesulfonamide moiety is a hallmark of many classes of diuretics, including loop and thiazide diuretics.[1][2] The acidic carboxylic acid group at position 1 and the chloro and sulfonyl substituents on the benzene ring are consistent with the structural requirements for interaction with renal ion transport systems.[1][3]

Specifically, the 5-sulfamoylbenzoic acid scaffold is central to the activity of high-ceiling loop diuretics like furosemide.[2] We hypothesize that this compound is likely to act as a diuretic, with a mechanism of action potentially similar to that of loop or thiazide diuretics, by inhibiting sodium and chloride reabsorption in the renal tubules. This guide outlines the necessary in vivo studies to test this hypothesis and characterize the compound's diuretic profile.

Comparative In Vivo Diuretic Activity Screening: A Step-by-Step Protocol

To ascertain the diuretic, saluretic (electrolyte excretion), and natriuretic (sodium excretion) effects of this compound, a standardized acute diuretic activity study in a rat model is recommended. This protocol is adapted from established methods for diuretic screening.[4][5][6]

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_groups Dosing Groups acclimatize Animal Acclimatization (Male Wistar rats, 150-200g) fasting Overnight Fasting (18 hours, water ad libitum) acclimatize->fasting hydration Oral Hydration (Normal Saline, 25 ml/kg) fasting->hydration grouping Grouping & Dosing (n=6 per group) hydration->grouping collection Urine Collection (Metabolic Cages) grouping->collection control Control (Vehicle) volume Measure Urine Volume (0-6h and 6-24h) collection->volume electrolytes Analyze Electrolytes (Na+, K+, Cl-) volume->electrolytes ph Measure Urine pH electrolytes->ph test_low Test Compound (Low Dose) test_high Test Compound (High Dose) furosemide Positive Control (Furosemide) hctz Positive Control (Hydrochlorothiazide) G cluster_nephron Renal Nephron cluster_drugs Diuretic Sites of Action PCT Proximal Convoluted Tubule Na+, H2O, Glucose Reabsorption LoopHenle Thick Ascending Loop of Henle Na+-K+-2Cl- Cotransporter PCT->LoopHenle DCT Distal Convoluted Tubule Na+-Cl- Cotransporter LoopHenle->DCT CD Collecting Duct H2O Reabsorption (ADH) DCT->CD Furosemide Furosemide Furosemide->LoopHenle Inhibits HCTZ Hydrochlorothiazide HCTZ->DCT Inhibits TestCompound Test Compound (Hypothesized) TestCompound->LoopHenle Primary Target? TestCompound->DCT Secondary Target?

Caption: Potential sites of action for the test compound in the nephron.

Conclusion

While direct in vivo data for this compound is not currently available in the public domain, its chemical structure provides a strong rationale for investigating its potential as a diuretic agent. The experimental framework detailed in this guide offers a robust methodology for its evaluation, using clinically relevant benchmarks like Furosemide and Hydrochlorothiazide for comparison. The results from these studies will be critical in determining the compound's diuretic efficacy, potency, and mechanism of action, thereby guiding its future development as a potential therapeutic agent.

References

  • Diuretic and cardiovascular effects of furosemide in rats. PubMed. [Link]

  • Furosemide Diuretic Activity Evaluation in Female Sprague-Dawley Rats. Research Article. [Link]

  • A comparative review on In-vivo and In-vitro screening models for diuretic agents. Systematic Reviews in Pharmacy. [Link]

  • Ex - Diuretics On Rats. Scribd. [Link]

  • Saturable accumulation and diuretic activity of hydrochlorothiazide in the isolated perfused rat kidney. PubMed. [Link]

  • Furosemide Diuretic Activity Evaluation in Female Sprague-Dawley Rats. Gavin Publishers. [Link]

  • Evaluation of diuretic, saluretic and natriuretic activity of hydrochlorothiazide in combination with misoprostol in Wistar rats. National Journal of Physiology, Pharmacy and Pharmacology. [Link]

  • Study of diuretic activity of drugs using ratsmice.pptx. SlideShare. [Link]

  • In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae). PubMed Central. [Link]

  • Study of Diuretic Activity of Given Drugs to Rat/Mice using Metabolic Cage. RJPTSimLab. [Link]

  • Structure-Activity Relationships of Aminobenzoic Acid Diuretics and Related Compounds (1). ACS Publications. [Link]

  • Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds. PubMed. [Link]

  • A comparative review on In-vivo and In-vitro screening models for diuretic agents. ResearchGate. [Link]

  • Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. MDPI. [Link]

  • Hydrochlorothiazide - Pharmaceutical Drugs. NCBI Bookshelf. [Link]

  • 20125 Accuretic Pharmacology Review. accessdata.fda.gov. [Link]

  • SAR of Loop Diuretics (Sulphonamide Derivatives). YouTube. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic Acid and its Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid, a member of the sulfamoylbenzoic acid class of compounds. This class is renowned for its diuretic properties, largely attributed to the inhibition of carbonic anhydrase (CA) isozymes.[1][2] We will explore the key structural motifs essential for its inhibitory action and compare its theoretical efficacy with established carbonic anhydrase inhibitors, supported by experimental data and detailed protocols.

Introduction: The Significance of the Sulfamoylbenzoic Acid Scaffold

The sulfamoylbenzoic acid scaffold is a cornerstone in medicinal chemistry, most notably embodied by the potent loop diuretic furosemide.[3][4] These compounds typically exert their effects by inhibiting carbonic anhydrases, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[5] By inhibiting CA isozymes in the renal tubules, these molecules disrupt the reabsorption of sodium ions, leading to increased water and electrolyte excretion.[3][4] The subject of this guide, this compound, possesses the archetypal features of this class: a central benzoic acid ring, a sulfonamide moiety, and halogen substitution, all of which play critical roles in its biological activity.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of this compound and its analogs as carbonic anhydrase inhibitors is dictated by the interplay of three key structural components: the benzoic acid core, the chloro substituent, and the pyrrolidin-1-ylsulfonyl group.

The Essential Role of the Benzoic Acid and Sulfonamide Moieties

Quantitative structure-activity relationship (QSAR) studies on benzenesulfonamides have consistently highlighted the indispensable nature of the sulfonamide group (-SO₂NH₂) for carbonic anhydrase inhibition.[1][2] The deprotonated sulfonamide nitrogen coordinates directly with the zinc ion at the active site of the enzyme, a crucial interaction for potent inhibition.[6] The carboxylic acid group on the benzoic ring contributes to the overall physicochemical properties of the molecule, including its acidity and solubility, which can influence its pharmacokinetic profile.

The Influence of the Chloro Substituent

The presence and position of halogen substituents on the aromatic ring significantly impact the inhibitory potency. In the case of this compound, the chloro group at the 2-position acts as an electron-withdrawing group. This electronic effect can influence the pKa of the sulfonamide group, thereby affecting its ability to bind to the zinc ion in the CA active site.[1] The position of the halogen is also critical; for instance, in related compounds, moving the chloro group can alter the binding orientation within the active site and affect isoform selectivity.[6]

The Pyrrolidine Ring: Modulating Potency and Selectivity

The N-substituent on the sulfonamide moiety, in this case, the pyrrolidine ring, plays a pivotal role in fine-tuning the inhibitory activity and isoform selectivity.[6] The size, shape, and lipophilicity of this substituent can influence how the inhibitor interacts with amino acid residues lining the active site cavity. By exploring different cyclic and acyclic amines in this position, it is possible to optimize the compound's affinity for specific CA isozymes. For instance, studies on related N-substituted sulfonamides have shown that varying the amine can lead to significant differences in inhibitory constants (Ki or IC50 values) against various CA isoforms.[7][8]

Comparative Analysis with Alternative Carbonic Anhydrase Inhibitors

To contextualize the potential efficacy of this compound, it is instructive to compare its structural features with well-established carbonic anhydrase inhibitors.

CompoundKey Structural FeaturesReported Carbonic Anhydrase Inhibition (hCA II IC50/Ki)
Acetazolamide Unsubstituted sulfonamide, thiadiazole ring~12 nM (Ki)[9]
Dorzolamide Thienothiazinane ring system, secondary aminePotent inhibitor, used clinically for glaucoma[10]
Furosemide Furfurylamino group at C-2, dichlorinated benzene ringWeaker CA inhibitor, primary action on Na-K-Cl cotransporter[4]
This compound Pyrrolidine ring, monochlorinated benzene ringHypothesized potent CA inhibitor based on SAR
Analog: 2-Chloro-5-(morpholinosulfonyl)benzoic acid Morpholine ring instead of pyrrolidineSynthesis reported, biological data needed for direct comparison[11]
Analog: 2-Chloro-5-(dimethylaminosulfonyl)benzoic acid Dimethylamino group instead of pyrrolidineSynthesis reported, biological data needed for direct comparison[11]

The comparison highlights that while the core sulfamoylbenzoic acid scaffold is a strong indicator of carbonic anhydrase inhibitory activity, the nature of the N-substituent and the substitution pattern on the aromatic ring are critical for achieving high potency and isoform selectivity.

Experimental Protocols

To facilitate further research and validation of the SAR principles discussed, detailed experimental protocols for the synthesis of sulfamoylbenzoic acid derivatives and the in vitro evaluation of their carbonic anhydrase inhibitory activity are provided below.

General Synthesis of 2-Chloro-5-(N-substituted-sulfonyl)benzoic Acids

This protocol describes a general method for synthesizing analogs of the topic compound, which is adapted from established procedures for similar molecules.[11][12]

Workflow for Synthesis

start 2-Amino-5-sulfamoylbenzoic acid diazotization Diazotization (NaNO2, HCl) start->diazotization sandmeyer Sandmeyer Reaction (CuCl2) diazotization->sandmeyer intermediate 2-Chloro-5-sulfamoylbenzoic acid sandmeyer->intermediate chlorosulfonation Chlorosulfonation (Thionyl chloride) intermediate->chlorosulfonation sulfonyl_chloride 2-Chloro-5-(chlorosulfonyl)benzoic acid chlorosulfonation->sulfonyl_chloride amination Amine Condensation (e.g., Pyrrolidine) sulfonyl_chloride->amination product 2-Chloro-5-(N-substituted-sulfonyl)benzoic acid amination->product

Caption: Synthetic scheme for 2-Chloro-5-(N-substituted-sulfonyl)benzoic acids.

Step-by-Step Methodology:

  • Diazotization of 2-amino-5-sulfamoylbenzoic acid: Dissolve 2-amino-5-sulfamoylbenzoic acid in a solution of concentrated hydrochloric acid and water, and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes.

  • Sandmeyer Reaction: To the diazonium salt solution, add a solution of copper(II) chloride in concentrated hydrochloric acid. Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C until nitrogen evolution ceases.

  • Isolation of 2-Chloro-5-sulfamoylbenzoic acid: Cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with cold water and dry.

  • Chlorosulfonation: Treat the 2-Chloro-5-sulfamoylbenzoic acid with thionyl chloride and a catalytic amount of dimethylformamide. Heat the mixture under reflux until the reaction is complete. Remove the excess thionyl chloride under reduced pressure to obtain 2-Chloro-5-(chlorosulfonyl)benzoic acid.

  • Amine Condensation: Dissolve the 2-Chloro-5-(chlorosulfonyl)benzoic acid in a suitable solvent (e.g., dichloromethane). To this solution, add the desired amine (e.g., pyrrolidine) and a base (e.g., triethylamine) at 0 °C. Stir the reaction mixture at room temperature until completion.

  • Work-up and Purification: Wash the reaction mixture with dilute acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final 2-Chloro-5-(N-substituted-sulfonyl)benzoic acid derivative.

In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay is a standard method for determining the inhibitory potency of compounds against carbonic anhydrase.

Workflow for Carbonic Anhydrase Inhibition Assay

start Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) incubation Incubate Enzyme with Inhibitor start->incubation reaction Initiate Reaction (Add Substrate) incubation->reaction measurement Measure Absorbance (Kinetic Read) reaction->measurement analysis Calculate IC50 measurement->analysis

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

    • Enzyme Solution: Human carbonic anhydrase II (hCA II) solution in assay buffer.

    • Substrate Solution: p-Nitrophenyl acetate (p-NPA) in acetonitrile.

    • Inhibitor Solutions: Serial dilutions of the test compounds and a standard inhibitor (e.g., Acetazolamide) in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add assay buffer.

    • Add the inhibitor solution (or DMSO for control).

    • Add the enzyme solution and pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the substrate solution.

  • Data Acquisition: Immediately measure the change in absorbance at 400 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Determine the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

Conclusion and Future Directions

The structure-activity relationship of this compound and its analogs is firmly rooted in the established principles of carbonic anhydrase inhibition by sulfamoylbenzoic acids. The core scaffold, the nature and position of the aromatic ring substituents, and the identity of the N-sulfonamide substituent are all critical determinants of inhibitory potency and isoform selectivity. While direct experimental data for the title compound is not extensively available, the SAR trends from related series provide a strong foundation for its predicted activity as a carbonic anhydrase inhibitor.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of analogs to precisely quantify the contributions of the pyrrolidine ring and the chloro substituent. Such studies, employing the protocols outlined in this guide, will be instrumental in validating the predicted activity and potentially identifying novel and selective carbonic anhydrase inhibitors for various therapeutic applications.

References

[1] De Simone, G., & Supuran, C. T. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Progress in drug research. Fortschritte der Arzneimittelforschung. Progres des recherches pharmaceutiques, 60, 171–204. [2] Menziani, M. C., De Benedetti, P. G., Gago, F., & Richards, W. G. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of medicinal chemistry, 32(5), 951–956. [6] Genis, C., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 179-186. [13] BenchChem. (2025). Structure-Activity Relationship (SAR) Studies of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors. BenchChem Application Notes. [14] Menziani, M. C., De Benedetti, P. G., Gago, F., & Richards, W. G. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 32(5), 951-956. [3] El-Gamal, M. I., et al. (2021). Comparative effects of furosemide and other diuretics in the treatment of heart failure: a systematic review and combined meta-analysis of randomized controlled trials. Heart Failure Reviews, 26(1), 127-136. [4] Fliser, D., et al. (1986). A comparison of the pharmacokinetics and diuretic effects of two loop diuretics, torasemide and furosemide, in normal volunteers. European journal of clinical pharmacology, 31 Suppl, 21–27. [15] Testani, J. R., et al. (2024). Comparative Effect of Loop Diuretic Prescription on Mortality and Heart Failure Readmission. JACC. Heart failure, 12(1), 1–11. [16] El-Gamal, M. I., et al. (2021). Comparative effects of furosemide and other diuretics in the treatment of heart failure: a systematic review and combined meta-analysis of randomized controlled trials. ResearchGate. [17] El-Gamal, M. I., et al. (2020). Comparative effects of furosemide and other diuretics in the treatment of heart failure: a systematic review and combined meta-analysis of randomized controlled trials. ResearchGate. [10] Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & medicinal chemistry letters, 11(13), 1787–1791. [18] Al-Salahi, R., et al. (2022). New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling. Pharmaceuticals, 15(9), 1134. [19] Abou-Seri, S. M., et al. (2021). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1948–1961. [7] Bua, S., et al. (2018). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS medicinal chemistry letters, 9(11), 1109–1114. [20] Angeli, A., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules (Basel, Switzerland), 27(22), 7808. [8] Sugrue, M. F., & Smith, R. L. (1986). N-substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Journal of medicinal chemistry, 29(8), 1488–1494. [11] Cragoe, E. J., Jr., & Woltersdorf, O. W., Jr. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. U.S. Patent No. 3,879,402. [21] Zubrienė, A., et al. (2019). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. Molecules (Basel, Switzerland), 24(23), 4229. [12] Li, J., & Wang, J. (2012). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. CN Patent No. 102464459A. [5] Arshad, N., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed research international, 2014, 507975. [9] Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International journal of molecular sciences, 22(22), 12519. [22] Ghorab, M. M., et al. (2022). Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. Molecules (Basel, Switzerland), 27(22), 7793. [23] Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry, 2022. [24] Li, X., et al. (2008). Synthesis and biological activities of 2-oxocycloalkylsulfonamides. Bioorganic & medicinal chemistry, 16(8), 4476–4484.

Sources

A Comparative Analysis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid with Known Inhibitors for Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological targets of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is limited. Based on its chemical structure as a sulfonamide derivative, a class of compounds known to inhibit zinc metalloenzymes, this guide will proceed under the well-founded hypothesis that it is an inhibitor of Carbonic Anhydrase IX (CA IX). The data presented herein for this compound is illustrative and intended to provide a framework for comparative analysis.

Introduction: Targeting Tumor Hypoxia and Acidosis through Carbonic Anhydrase IX

Solid tumors often outgrow their blood supply, leading to regions of low oxygen (hypoxia) and an acidic microenvironment. To survive and proliferate in these harsh conditions, cancer cells upregulate specific proteins, one of the most critical being Carbonic Anhydrase IX (CA IX).[1][2] CA IX is a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[1][3] By maintaining a neutral intracellular pH while acidifying the extracellular space, CA IX gives cancer cells a distinct survival advantage, promoting tumor growth, progression, and metastasis.[1][4][5] Its expression is highly restricted in normal tissues but is markedly increased in a wide variety of cancers, making it an attractive and specific target for anticancer therapies.[2][3][6]

This guide provides a comprehensive comparative analysis of a novel, hypothetical CA IX inhibitor, This compound , against two well-established, clinically relevant carbonic anhydrase inhibitors: Acetazolamide and Dorzolamide .[7][8][9][10][11][12][13] We will detail the experimental workflows for enzymatic and cell-based inhibition assays, and biophysical binding analysis, providing a robust framework for evaluating novel drug candidates against this critical oncology target.

Compound Overview

A successful inhibitor requires a balance of potency, selectivity, and favorable physicochemical properties for drug development. Below is a comparison of our hypothetical novel compound with the known inhibitors.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Notes
This compound Structure not publicly availableC₁₁H₁₂ClNO₄S290.74Hypothetical novel inhibitor. The pyrrolidinylsulfonyl group is a key feature for potential CA IX interaction.
Acetazolamide

C₄H₆N₄O₃S₂222.25A first-generation, non-selective carbonic anhydrase inhibitor used to treat glaucoma, epilepsy, and other conditions.[8][10][14][15] It serves as a foundational benchmark for CA inhibition.[16]
Dorzolamide

C₁₀H₁₆N₂O₄S₃324.44A second-generation, more selective topical CA inhibitor primarily used for glaucoma.[9][11][12][13][17] Its properties make it a relevant comparator for assessing isoform selectivity.

The Role of CA IX in the Tumor Microenvironment

CA IX is a key player in the adaptation of cancer cells to hypoxic and acidic conditions. Its activity directly contributes to the hallmarks of cancer progression.[1][4] Understanding this pathway is crucial for contextualizing the mechanism of action of its inhibitors.

CAIX_Pathway CA IX-mediated pH regulation in the tumor microenvironment. cluster_cell Cancer Cell cluster_membrane cluster_ecm Extracellular Matrix Glycolysis Anaerobic Glycolysis CO2_in CO₂ (intracellular) Glycolysis->CO2_in produces H_in H⁺ (intracellular) CO2_in->H_in CAIX CA IX CO2_in->CAIX H2O_in H₂O H2O_in->H_in H2O_in->CAIX pHi Maintain Alkaline pHi (Survival, Proliferation) H_in->pHi H_out H⁺ (extracellular) H_in->H_out Proton Exporters HCO3_in HCO₃⁻ HCO3_in->pHi CAIX->H_out HCO3_out HCO₃⁻ CAIX->HCO3_out CO2_out CO₂ (extracellular) H2O_out H₂O Acidosis Extracellular Acidosis (Invasion, Metastasis, Immune Evasion) H_out->Acidosis HCO3_out->H_out

Caption: CA IX-mediated pH regulation in the tumor microenvironment.

Experimental Protocols and Comparative Analysis

To rigorously compare our novel compound with Acetazolamide and Dorzolamide, a multi-faceted approach is required, encompassing enzymatic activity, cellular function, and direct binding kinetics.

In Vitro Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of recombinant human CA IX. A common method is a colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate, which is hydrolyzed by CA IX to produce the yellow-colored p-nitrophenol, detectable by spectrophotometry.[18]

Experimental Workflow: Enzymatic Inhibition Assay

Enzymatic_Assay_Workflow start Start prep_compounds Prepare serial dilutions of This compound, Acetazolamide, and Dorzolamide in DMSO start->prep_compounds prep_plate Add compounds, vehicle control (DMSO), and positive control to 96-well plate prep_compounds->prep_plate add_enzyme Add recombinant human CA IX enzyme to all wells (except blank) prep_plate->add_enzyme incubate Incubate at room temperature to allow for inhibitor binding add_enzyme->incubate add_substrate Initiate reaction by adding p-NPA substrate solution incubate->add_substrate read_plate Measure absorbance at 400-405 nm in kinetic mode add_substrate->read_plate analyze Calculate reaction rates (ΔAbs/min) and percent inhibition read_plate->analyze plot Plot percent inhibition vs. log[Inhibitor] and determine IC₅₀ values analyze->plot end End plot->end

Caption: Workflow for the in vitro CA IX enzymatic inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare 10 mM stock solutions of each inhibitor in DMSO. Perform serial dilutions in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5) to achieve a range of final assay concentrations.

  • Assay Plate Setup: In a 96-well plate, add 2 µL of each inhibitor dilution. Include wells for vehicle control (2 µL DMSO) and a blank (assay buffer only).[18]

  • Enzyme Addition: Add 178 µL of assay buffer containing the appropriate concentration of recombinant human CA IX to each well, except the blank.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of p-NPA substrate solution to all wells to initiate the reaction.[18]

  • Data Acquisition: Immediately begin reading the absorbance at 400-405 nm every 30 seconds for 20-30 minutes using a microplate reader.[18][19]

  • Data Analysis: Calculate the initial reaction velocity (V) for each well from the linear portion of the absorbance curve. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Illustrative Comparative Data (Enzymatic Assay)

Compound IC₅₀ (nM) for CA IX Selectivity (vs. CA II) Notes
This compound 15>100-foldIllustrative Data: Shows high potency for the target enzyme with good selectivity over the ubiquitous CA II isoform.
Acetazolamide 30[16]~4-fold (IC₅₀ vs CA II is ~130 nM[16])A potent but non-selective inhibitor, serving as a baseline for inhibitory activity.
Dorzolamide 45>50-foldDemonstrates good potency and improved selectivity over Acetazolamide.
Cell-Based Assay for CA IX Activity

To assess the efficacy of inhibitors in a more physiologically relevant context, a cell-based assay is crucial. This can be achieved by measuring the inhibitor's effect on cell viability or proliferation in a cancer cell line that expresses CA IX, particularly under hypoxic conditions.[20][21]

Experimental Workflow: Cell Viability Assay

Cell_Assay_Workflow start Start seed_cells Seed CA IX-expressing cancer cells (e.g., HT-29) in 96-well plates start->seed_cells adhere_cells Allow cells to adhere overnight seed_cells->adhere_cells treat_cells Treat cells with serial dilutions of each inhibitor adhere_cells->treat_cells incubate_hypoxia Incubate plates under hypoxic conditions (e.g., 1% O₂) for 48-96 hours treat_cells->incubate_hypoxia add_reagent Add cell viability reagent (e.g., MTT, WST-1) incubate_hypoxia->add_reagent incubate_reagent Incubate according to manufacturer's protocol add_reagent->incubate_reagent read_plate Measure absorbance or fluorescence incubate_reagent->read_plate analyze Calculate percent cell viability and determine GI₅₀ values read_plate->analyze end End analyze->end

Sources

A Researcher's Guide to Evaluating the Cross-Reactivity of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the target selectivity and potential cross-reactivity of the synthetic compound, 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid (CAS 151104-21-1). While the primary biological target of this specific molecule is not extensively defined in public literature, its structural motifs—a sulfonamide, a pyrrolidine ring, and a substituted benzoic acid—are prevalent in a wide range of bioactive agents. This guide delves into the predictive analysis of potential off-target interactions based on these features, compares its structural class to established inhibitors, and provides detailed experimental protocols for robustly characterizing its selectivity profile. Our objective is to equip scientists with the rationale and methodology required to validate this compound for its intended use and mitigate the risks of confounding off-target effects.

Introduction: The Imperative of Selectivity Profiling

This compound is a research chemical whose constituent parts are well-represented in medicinal chemistry. The pyrrolidine ring is a versatile scaffold found in numerous drugs, where it can enhance aqueous solubility and form key interactions with target proteins.[1][2] The sulfonamide group is a classic pharmacophore, central to the activity of diuretics, antibacterials, and kinase inhibitors.[2][3] The presence of these moieties suggests the compound has significant potential for biological activity, but also raises critical questions about its selectivity.

In drug discovery, a compound's value is defined not only by its potency against its intended target but also by its inactivity against others. Off-target interactions can lead to misleading experimental results, toxicity, or unexpected side effects. Therefore, a thorough assessment of cross-reactivity is not merely a supplementary step but a foundational requirement for advancing any chemical probe or drug candidate. This guide will use this compound as a case study to illustrate how to approach this challenge systematically.

Predictive Cross-Reactivity Analysis Based on Structural Motifs

The structure of this compound suggests potential interactions with several major enzyme families. Understanding these possibilities is key to designing an effective screening strategy.

  • Protein Kinases: The pyrrolidin-1-ylsulfonyl group, particularly when attached to an aniline or similar ring system, is a feature found in inhibitors of protein kinases. For instance, derivatives containing a 4-(pyrrolidin-1-ylsulfonyl)aniline moiety have demonstrated potent, submicromolar activity against the FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia.[4] This strongly suggests that our topic compound should be profiled against a panel of protein kinases, as the sulfonamide could engage with the highly conserved ATP-binding pocket.

  • Carbonic Anhydrases (CAs): The unsubstituted sulfonamide group (-SO₂NH₂) is the canonical zinc-binding pharmacophore for inhibitors of carbonic anhydrases. While the sulfonamide in our compound is tertiary (fully substituted), it is crucial to consider potential metabolism or degradation that could expose a primary or secondary sulfonamide, or that the tertiary sulfonamide itself may still possess some affinity for the zinc-containing active site of CAs.

  • G-Protein Coupled Receptors (GPCRs): Pyrrolidine-containing cores are integral to antagonists of various GPCRs, including the M5 muscarinic acetylcholine receptor.[5] The pyrrolidine can form critical interactions within the receptor's binding pocket.

The diagram below illustrates the concept of on-target versus potential off-target interactions driven by the compound's distinct chemical features.

Caption: Potential on-target and off-target interactions of the compound.

Comparative Analysis with Alternative Compounds

To contextualize the potential cross-reactivity profile, it is useful to compare our topic compound with established inhibitors that share some of its structural or target characteristics. We will consider two alternatives from different classes.

  • Alternative 1: Gilteritinib (FLT3/AXL Inhibitor): Gilteritinib is a potent, clinically approved kinase inhibitor used to treat FLT3-mutated acute myeloid leukemia. It features a heterocyclic core but lacks the sulfonamide group. Comparing our compound's activity against a kinase panel to that of Gilteritinib would reveal whether it possesses broad or specific kinase inhibitory activity.

  • Alternative 2: Acetazolamide (Carbonic Anhydrase Inhibitor): Acetazolamide is a classic pharmaceutical agent whose activity is driven by its primary sulfonamide group. It serves as an excellent positive control for carbonic anhydrase inhibition and a benchmark for promiscuous sulfonamide-driven activity.

The table below illustrates how one would summarize the screening data for these compounds. The IC₅₀ values (concentration for 50% inhibition) are hypothetical and represent the type of data that should be generated.

CompoundTarget X (IC₅₀, nM)FLT3 (IC₅₀, nM)AXL (IC₅₀, nM)Carbonic Anhydrase II (IC₅₀, nM)
This compound To Be DeterminedTo Be DeterminedTo Be DeterminedTo Be Determined
Gilteritinib (Alternative 1)>10,0000.71.9>10,000
Acetazolamide (Alternative 2)>10,000>10,000>10,00012

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To empirically determine the cross-reactivity profile, a robust and scalable assay is required. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, allowing for the quantification of enzyme activity and inhibition.

Objective: To determine the IC₅₀ value of this compound against a target kinase (e.g., FLT3).

Materials:

  • Kinase of interest (e.g., recombinant human FLT3)

  • Kinase substrate (e.g., a generic peptide substrate like ABLtide)

  • ATP (Adenosine 5'-triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test Compound, Positive Control (Gilteritinib), and Vehicle (DMSO)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

  • Luminometer

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be the source plate for the assay.

  • Assay Plate Setup:

    • Add 1 µL of each compound dilution (or DMSO vehicle for controls) to the appropriate wells of a 384-well assay plate.

    • Include "no enzyme" (100% inhibition) and "vehicle only" (0% inhibition) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in assay buffer. The final concentration of the kinase should be optimized for a robust signal (typically in the low nM range).

    • Add 10 µL of the 2X kinase/substrate solution to each well containing the compound.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Prepare a 2X ATP solution in assay buffer. The final concentration should be approximately the Kₘ of the kinase for ATP to ensure competitive inhibitors can be detected effectively.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells. The final reaction volume is 20 µL.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP by adding 40 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the vehicle (0% inhibition) and no enzyme (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

The following diagram outlines this experimental workflow.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution (384-well plate) cluster_detect 3. Signal Detection cluster_analysis 4. Data Analysis p1 Create Compound Serial Dilution in DMSO a1 Add 1µL Compound or DMSO to Wells p1->a1 p2 Prepare 2X Kinase/ Substrate Solution a2 Add 10µL 2X Kinase Solution (Incubate 15 min) p2->a2 p3 Prepare 2X ATP Solution a3 Add 10µL 2X ATP Solution (Incubate 60 min) p3->a3 a1->a2 a2->a3 d1 Add 20µL ADP-Glo™ Reagent (Incubate 40 min) a3->d1 d2 Add 40µL Kinase Detection Reagent (Incubate 30 min) d1->d2 d3 Read Luminescence d2->d3 an1 Normalize Data d3->an1 an2 Plot Dose-Response Curve an1->an2 an3 Calculate IC50 Value an2->an3

Caption: Workflow for the in vitro ADP-Glo™ kinase inhibition assay.

Conclusion and Recommendations

This compound possesses structural features that confer a high potential for biological activity but also a significant risk of cross-reactivity with multiple protein families, especially protein kinases. This guide proposes a dual strategy of predictive analysis followed by empirical testing. We strongly recommend that any research program utilizing this compound begin with a broad selectivity screen, for instance, against a commercially available panel of kinases (e.g., the Eurofins DiscoverX KINOMEscan™) and a smaller, targeted panel including carbonic anhydrases. The results from these screens, analyzed in the context of comparator compounds like Gilteritinib and Acetazolamide, will generate a comprehensive selectivity profile. This essential data will validate its use as a specific chemical tool or guide further medicinal chemistry efforts to enhance potency and eliminate undesirable off-target activities.

References

  • PubChem. Pyrrolidin-1-yl pyrrolidine-1-sulfonate. [Link]

  • PubChem. Pyrrolidin-1-yl ethanesulfonate. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Springer. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • GSRS. BENZOIC ACID, 2-CHLORO-5-((PHENYLAMINO)SULFONYL)-. [Link]

  • PubChem. 2-Chloro-5-(pyrrolidin-1-yl)benzoic acid. [Link]

  • PubMed. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. [Link]

  • MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]

  • National Institutes of Health. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. [Link]

  • PubMed Central. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. [Link]

  • PubMed. Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. [Link]

  • PubChem. 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid. [Link]

  • US EPA. Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]- - Substance Details. [Link]

  • PubMed Central. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. [Link]

  • National Institutes of Health. Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. [Link]

  • National Institutes of Health. Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. [Link]

  • PubMed Central. Sodium Benzoate as an Emerging but Problematic Allergen: Retrospective Analysis of Patch Test Results in 3198 Cases Underlines the Need for an Improved Test Preparation, as Even Dubious Reactions May Be Clinically Relevant. [Link]

Sources

Benchmarking 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid against other research chemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Sulfonamide

In the landscape of contemporary drug discovery, the exploration of novel chemical entities is paramount to identifying next-generation therapeutic agents. 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is a research chemical characterized by a core benzoic acid structure appended with a pyrrolidinylsulfonyl group.[1][2][3] While extensive public data on its specific biological targets remains nascent, its chemical architecture, particularly the presence of an arylsulfonamide moiety, provides a strong rationale for investigating its potential as a modulator of specific enzyme systems.

The sulfonamide group is a well-established pharmacophore in a variety of clinically significant drugs, most notably in the class of carbonic anhydrase inhibitors.[4][5][6] These enzymes are pivotal in physiological processes such as pH regulation, CO2 transport, and fluid balance.[4][7] Inhibition of carbonic anhydrase, particularly in the proximal convoluted tubule of the kidneys, leads to a cascade of effects including reduced sodium bicarbonate reabsorption and a subsequent diuretic effect.[4][6]

This guide, therefore, presents a comprehensive benchmarking of this compound against established research chemicals and clinical drugs, hypothesizing its mechanism of action as a carbonic anhydrase inhibitor. We will delineate detailed experimental protocols for in vitro enzymatic assays and in vivo functional screens, present a comparative analysis of hypothetical performance data, and discuss the scientific rationale behind each step, providing researchers with a robust framework for evaluating this and similar novel compounds.

Comparator Compound Selection: Establishing a Gold Standard Baseline

To objectively evaluate the performance of this compound, a panel of well-characterized comparator compounds is essential. The selection is based on their established mechanisms of action as carbonic anhydrase inhibitors and their extensive use as diuretics in both research and clinical settings.

  • Acetazolamide: The prototypical carbonic anhydrase inhibitor, Acetazolamide serves as a direct mechanistic benchmark.[6][8] Its primary therapeutic uses include the treatment of glaucoma, altitude sickness, and certain types of epilepsy, all stemming from its potent inhibition of carbonic anhydrase isozymes.[4][8]

  • Hydrochlorothiazide (HCTZ): A thiazide diuretic that, while primarily acting on the distal convoluted tubule to inhibit the Na+/Cl- cotransporter, also exhibits weak carbonic anhydrase inhibitory activity.[9] It provides a point of comparison for a different class of diuretics.

  • Indapamide: A thiazide-like diuretic that also demonstrates carbonic anhydrase inhibition.[5] Comparing our test compound to both HCTZ and Indapamide allows for a nuanced understanding of its potential saluretic (salt-excreting) versus aquaretic (water-excreting) properties.

Experimental Benchmarking Protocols

The following protocols are designed to provide a multi-faceted evaluation of this compound, from direct target engagement to physiological response.

Protocol 1: In Vitro Carbonic Anhydrase II (CA-II) Inhibition Assay

This assay quantifies the direct inhibitory effect of the test compound on a key carbonic anhydrase isozyme involved in renal function.

Rationale: Determining the half-maximal inhibitory concentration (IC50) is a fundamental metric for assessing the potency of a potential enzyme inhibitor. CA-II is a ubiquitous and well-studied isoform, making it an excellent primary screening target.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound and comparator compounds in DMSO.

    • Prepare a series of dilutions in assay buffer (e.g., 10 mM Tris-HCl, pH 7.4) to achieve final concentrations ranging from 1 nM to 100 µM.

    • Reconstitute purified human CA-II enzyme to a working concentration of 2 µg/mL in assay buffer.

    • Prepare a 2 mM solution of the substrate, p-nitrophenyl acetate (pNPA), in acetonitrile.

  • Assay Procedure:

    • In a 96-well microplate, add 170 µL of assay buffer to each well.

    • Add 10 µL of the diluted test or comparator compound solutions. Include wells with DMSO only as a vehicle control.

    • Add 10 µL of the CA-II enzyme solution to all wells except for the negative control (blank) wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding 10 µL of the pNPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader. The rate of p-nitrophenol formation is proportional to CA-II activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration.

    • Normalize the data to the vehicle control (100% activity) and blank (0% activity).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram: Carbonic Anhydrase Inhibition Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Compound Dilutions (1nM - 100µM) A1 Dispense Buffer & Compounds into 96-well plate P1->A1 P2 Prepare CA-II Enzyme Solution A2 Add CA-II Enzyme Incubate 15 min P2->A2 P3 Prepare pNPA Substrate A3 Add pNPA Substrate to initiate reaction P3->A3 A1->A2 A2->A3 A4 Measure Absorbance (405nm) kinetically A3->A4 D1 Calculate Reaction Velocities A4->D1 D2 Normalize Data to Controls D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4 lumen Tubular Lumen H₂O + CO₂ H₂CO₃ H⁺ + HCO₃⁻ lumen:f2->lumen:f1 Carbonic Anhydrase (CA-IV) cell Apical Membrane Proximal Tubule Cell Basolateral Membrane H₂O + CO₂ H₂CO₃ H⁺ + HCO₃⁻ lumen:f3->cell:f1 Na⁺/H⁺ Exchanger cell:f5->cell:f3 Carbonic Anhydrase (CA-II) blood Blood Na⁺ HCO₃⁻ cell:f5->blood:f2 Na⁺/HCO₃⁻ Cotransporter inhibitor Sulfonamide Inhibitor inhibitor->lumen:f2 Inhibits inhibitor->cell:f5 Inhibits

Sources

Reproducibility of experiments with 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reproducible Synthesis and Application of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid

In the landscape of modern drug discovery and chemical biology, the reproducibility of experimental results is the bedrock of scientific advancement. Intermediate compounds, seemingly simple building blocks, are often the primary source of downstream variability. This guide provides a comprehensive analysis of this compound, a key intermediate in the synthesis of various bioactive molecules. We will dissect the critical parameters for its reproducible synthesis, purification, and characterization, and compare the outcomes of using high-purity versus low-purity material in subsequent applications. This document is intended for researchers, chemists, and drug development professionals who rely on the quality and consistency of their chemical reagents.

The Synthetic Pathway: A Reproducible Protocol

The synthesis of this compound is typically achieved via a two-step process starting from 2-chlorobenzoic acid. Each step contains critical parameters that must be controlled to ensure a high-quality, reproducible outcome.

Step 1: Chlorosulfonation of 2-Chlorobenzoic Acid

The foundational step is the electrophilic aromatic substitution of 2-chlorobenzoic acid with chlorosulfonic acid to yield the highly reactive intermediate, 2-chloro-5-(chlorosulfonyl)benzoic acid.

  • Causality of Reagent Choice : Chlorosulfonic acid is a powerful and inexpensive reagent for this transformation. The reaction is typically performed with a large excess of chlorosulfonic acid, which also acts as the solvent. The chloro- and carboxylic acid groups on the starting material are electron-withdrawing and direct the incoming chlorosulfonyl group to the meta position relative to the carboxyl group, resulting in the desired 5-sulfonyl chloride isomer.

Step 2: Sulfonamide Formation with Pyrrolidine

The second step involves the nucleophilic attack of pyrrolidine on the sulfonyl chloride electrophile. This reaction forms the stable sulfonamide bond and yields the final product.

  • Causality of Reaction Conditions : This is a classic Schotten-Baumann type reaction. The reaction of the sulfonyl chloride with pyrrolidine generates one equivalent of hydrochloric acid (HCl). To prevent the protonation of the pyrrolidine nucleophile, which would render it unreactive, a base such as triethylamine or pyridine is required to act as an HCl scavenger.[1] The choice of an appropriate solvent is crucial; aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid hydrolysis of the reactive sulfonyl chloride intermediate.

Below is a detailed, reproducible protocol for the synthesis and purification of the title compound.

Experimental Protocol 1: Synthesis and Purification

Materials:

  • 2-chlorobenzoic acid

  • Chlorosulfonic acid

  • Pyrrolidine

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Part A: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl gas).

  • Reagent Addition: Carefully add 2-chlorobenzoic acid (1 equivalent) to an excess of chlorosulfonic acid (approx. 5-6 equivalents).[2]

  • Heating: Heat the reaction mixture to 90-100°C for 4-6 hours. The reaction progress can be monitored by taking a small aliquot, carefully quenching it in ice water, extracting with ether, and analyzing by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice-water with vigorous stirring. This step is highly exothermic and releases HCl gas; extreme caution is required.[2]

  • Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acids.

  • Drying: Dry the crude 2-chloro-5-(chlorosulfonyl)benzoic acid intermediate, preferably under vacuum. This intermediate is moisture-sensitive and should be used promptly.

Part B: Synthesis of this compound

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve the crude 2-chloro-5-(chlorosulfonyl)benzoic acid (1 equivalent) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Nucleophile Addition: In a separate flask, prepare a solution of pyrrolidine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Reaction: Add the pyrrolidine/triethylamine solution dropwise to the cooled sulfonyl chloride solution. Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, and finally brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: For highest purity, recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product as a crystalline solid.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation start1 2-Chlorobenzoic Acid + Chlorosulfonic Acid react1 Heat (90-100°C) start1->react1 quench1 Ice Water Quench react1->quench1 filter1 Filter & Dry quench1->filter1 intermediate Intermediate: 2-Chloro-5-(chlorosulfonyl)benzoic Acid filter1->intermediate start2 Intermediate + Pyrrolidine + Triethylamine in DCM intermediate->start2 Use Promptly react2 Stir (0°C to RT) start2->react2 workup2 Aqueous Workup (HCl, H2O, Brine) react2->workup2 purify2 Recrystallization workup2->purify2 product Final Product: This compound purify2->product G cluster_tests Analytical Tests start Synthesized Batch hplc HPLC Analysis start->hplc nmr ¹H NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms purity_check Purity ≥ 98%? hplc->purity_check structure_check_nmr Correct ¹H NMR? nmr->structure_check_nmr structure_check_ms Correct Mass? ms->structure_check_ms pass Batch PASS (Ready for Use) purity_check->pass Yes fail Batch FAIL (Repurify or Resynthesize) purity_check->fail No structure_check_nmr->pass Yes structure_check_nmr->fail No structure_check_ms->pass Yes structure_check_ms->fail No G cluster_input Input Material cluster_process Downstream Reaction cluster_output Experimental Outcome high_purity High Purity Batch (≥98%) reaction Amide Coupling (e.g., with Benzylamine) high_purity->reaction low_purity Low Purity Batch (~90%) low_purity->reaction outcome_good Predictable Stoichiometry High Yield & Purity REPRODUCIBLE reaction->outcome_good Leads to outcome_bad Inaccurate Stoichiometry Low Yield & Purity IRREPRODUCIBLE reaction->outcome_bad Leads to

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid. As a chlorinated aromatic carboxylic acid, this compound requires meticulous handling to ensure the safety of laboratory personnel and prevent environmental contamination. The protocols outlined herein are grounded in established safety principles from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), synthesized with practical, field-proven insights for research and development professionals.

Core Principles: Hazard Identification and Risk Assessment

The primary disposal concern stems from its chemical structure:

  • Chlorinated Organic Compound: Halogenated organic wastes are persistent and can be toxic to aquatic life.[3] They must not be disposed of down the drain or in regular trash.[4][5] The required disposal method is typically high-temperature incineration to ensure complete thermal decomposition into less harmful components like carbon dioxide and hydrogen chloride, which can be neutralized in a scrubber system.[6]

  • Benzoic Acid Derivative: As an acid, it is corrosive and can react with bases. While some simple acids and bases can be neutralized for drain disposal, this is not permissible for complex organic molecules that are classified as hazardous for other reasons.[5][7]

  • Solid (Powder) Form: In its solid state, the primary physical hazard is the potential for inhalation of dust, which can cause respiratory irritation.[1][2]

Disposal Profile Summary
Parameter Guideline Rationale
Waste Classification Hazardous Chemical WastePossesses properties of irritant, corrosive (acidic), and is a halogenated organic compound.
Primary Waste Stream Halogenated Organic Solid Waste Segregation is critical for proper final disposal via incineration.[4]
Container Type Leak-proof, sealable, chemically compatible container (e.g., HDPE pail or drum).[8][9]To prevent spills and reactions with container material.
Required PPE Nitrile gloves, safety goggles/face shield, lab coat.[1][4]To prevent skin, eye, and clothing contact.
Prohibited Disposal Drain disposal, regular trash, mixing with non-halogenated or reactive waste.[3][5][10]To prevent environmental contamination and dangerous chemical reactions.
Final Disposal Method Licensed Hazardous Waste Contractor (via high-temperature incineration).[6][8][11]Ensures complete destruction and compliance with federal and local regulations.[12]

Procedural Workflow for Disposal

The following steps provide a systematic approach to managing waste containing this compound from the point of generation to its final collection.

Step 1: Waste Segregation at the Source

Proper segregation is the most critical step in a compliant waste management program.[8][13]

  • Identify the Waste Stream: Immediately classify any solid residue of this compound as "Halogenated Organic Solid Waste."

  • Designate a Waste Container: Procure a dedicated, properly labeled container for this waste stream. Do not mix it with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[14]

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads used for cleaning minor spills, must also be placed in this same designated container.

Step 2: Container Management and Labeling

Clear and accurate labeling is mandated by OSHA and is essential for safety and compliance.[9]

  • Select an Appropriate Container: Use a sturdy, wide-mouthed container with a secure, screw-top lid that can be tightly sealed. High-density polyethylene (HDPE) containers are suitable. The container must be in good condition, free of cracks or rust.[14]

  • Apply a Hazardous Waste Label: As soon as the container is designated for use, affix a "HAZARDOUS WASTE" tag or label. This label must include:

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[9]

    • The date accumulation started.

    • The associated hazards (e.g., "Irritant," "Corrosive - Acid").

  • Keep Containers Closed: The waste container must remain sealed at all times, except when adding waste.[8][14] This prevents the release of dust and vapors and avoids accidental spills.

Step 3: Disposal of Empty Reagent Bottles

An "empty" container that held a hazardous chemical must be decontaminated before it can be considered non-hazardous.

  • Triple Rinsing: The standard procedure is to triple-rinse the container with a suitable solvent.[15] For this compound, a small amount of a solvent like acetone or ethanol could be used.

  • Collect the Rinsate: Crucially, all rinsate is considered hazardous liquid waste. It must be collected and disposed of in the "Halogenated Organic Liquid Waste" stream. Do not pour the rinsate down the drain.[15]

  • Final Bottle Disposal: Once triple-rinsed, deface or remove the original label from the bottle. It can then typically be disposed of in a container for clean lab glass or as regular trash, in accordance with your institution's specific policies.

Step 4: Storage and Collection
  • Designated Storage Area: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory. This area should be away from incompatible materials.[1]

  • Secondary Containment: Place the waste container in a secondary containment tray to contain any potential leaks.[14]

  • Arrange for Pickup: Once the container is full or reaches your institution's storage time limit (often six months to a year), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][15]

Emergency Procedures: Spill Management

In the event of a spill, a prompt and correct response is critical to minimize exposure and contamination.

  • Alert and Isolate: Alert personnel in the immediate area and restrict access.

  • Ventilate: If safe to do so, ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.

  • Wear Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles.

  • Contain the Spill (Solid):

    • Gently cover the spilled solid with an inert absorbent material, such as vermiculite or sand, to prevent dust from becoming airborne.[15]

    • Carefully sweep the mixture into a designated hazardous waste container. Do not use a standard vacuum cleaner.

  • Decontaminate the Area:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water.

    • All cleaning materials (absorbent pads, cloths, contaminated PPE) must be disposed of as Halogenated Organic Solid Waste.[15]

Disposal Decision Workflow

The following diagram illustrates the logical process for handling waste generated from this compound.

G Disposal Workflow for this compound start Waste Generated: This compound decision_type What is the form of the waste? start->decision_type solid_path Solid Compound or Contaminated Debris (Gloves, Wipes, etc.) decision_type->solid_path Solid liquid_path Liquid Waste (e.g., Triple-Rinse Rinsate) decision_type->liquid_path Liquid container_solid Place in container labeled: 'HAZARDOUS WASTE Halogenated Organic Solids' solid_path->container_solid container_liquid Place in container labeled: 'HAZARDOUS WASTE Halogenated Organic Liquids' liquid_path->container_liquid store Store Sealed Container in Designated Satellite Accumulation Area with Secondary Containment container_solid->store container_liquid->store end Arrange for Pickup by Certified EHS Provider for Incineration store->end

Caption: Decision workflow for proper segregation and disposal.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. Available from: [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Montclair State University. Available from: [Link]

  • Process for Disposal of Chlorinated Organic Residues. AIChE Journal. Available from: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. Available from: [Link]

  • Laboratory chemical waste. Water Corporation. Available from: [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. Available from: [Link]

  • Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. Enviro-Safe. Available from: [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Fresenius' Journal of Analytical Chemistry. Available from: [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. Available from: [Link]

  • Chemical Waste Name or Mixtures. Unknown Source. (Link unavailable)
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available from: [Link]

  • 2-Chloro-5-(methylsulphonyl)benzoic acid. PubChem. Available from: [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available from: [Link]

  • Disposal of Solid Chemicals in the Normal Trash. Lafayette College Public Safety. Available from: [Link]

  • Benzoic acid, 2-chloro-5-(chlorosulfonyl)-. US EPA. Available from: [Link]

  • Chemical Waste. University of Maryland Environmental Safety, Sustainability and Risk. Available from: [Link]

  • SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). National Institute of Standards and Technology. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.